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  • Product: 2-Methylcyclopropane-1-carbonyl chloride
  • CAS: 52194-65-7

Core Science & Biosynthesis

Foundational

"2-Methylcyclopropane-1-carbonyl chloride" CAS number and identifiers

An In-Depth Technical Guide to 2-Methylcyclopropane-1-carbonyl chloride: Synthesis, Reactivity, and Application Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Methy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylcyclopropane-1-carbonyl chloride: Synthesis, Reactivity, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methylcyclopropane-1-carbonyl chloride, a valuable and reactive building block in modern organic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its synthesis, the logic of its reactivity, and its practical application in the synthesis of complex molecular targets.

Core Identifiers and Nomenclature

2-Methylcyclopropane-1-carbonyl chloride is an acyl chloride featuring a strained, three-membered carbocyclic ring. This structural motif is of significant interest in drug discovery, as the cyclopropane ring can impart metabolic stability, conformational rigidity, and unique binding characteristics to a parent molecule. The acyl chloride group makes it a highly reactive electrophile, ideal for introducing the 2-methylcyclopropylcarbonyl moiety into a target structure.

It is crucial to note that multiple CAS numbers are associated with this compound. CAS 60733-34-8 typically refers to the mixture of stereoisomers, while 52194-65-7 is often assigned to a specific relative configuration, (1R,2R)-rel-.[1][2] In commercial and laboratory practice, these may be used interchangeably, and researchers should verify the stereochemical purity if it is critical for their application.

Identifier TypeDataSource(s)
IUPAC Name 2-methylcyclopropane-1-carbonyl chloride[3]
Primary CAS Number 60733-34-8 (Isomer Mixture)[4]
Stereospecific CAS 52194-65-7 ((1R,2R)-rel-)[1][2][5]
Molecular Formula C₅H₇ClO[3]
Molecular Weight 118.56 g/mol [3]
InChI InChI=1S/C5H7ClO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3[3]
InChIKey KNSMKLZZQPGJRN-UHFFFAOYSA-N[3]
Canonical SMILES CC1CC1C(=O)Cl[3]
Synonyms 2-methylcyclopropanecarbonyl chloride[4][5]

Physicochemical Properties

The properties of 2-Methylcyclopropane-1-carbonyl chloride are primarily dictated by the strained cyclopropane ring and the highly electrophilic carbonyl carbon. The data presented below are computationally derived from the PubChem database and provide a reliable profile for this reactive intermediate.[3]

PropertyValueNotes
Physical Form Liquid[4]
XLogP3 1.7A measure of lipophilicity.
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1The carbonyl oxygen.
Rotatable Bond Count 1The C-C bond between the ring and carbonyl.
Exact Mass 118.0185425 Da
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 7
Complexity 100A measure of structural complexity.

Synthesis and Handling

Expertise-Driven Synthesis Protocol

The most direct and reliable method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.[6] Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Causality: The reaction is driven by the conversion of the poor hydroxyl leaving group of the carboxylic acid into a much better leaving group. Thionyl chloride achieves this by forming a highly reactive chlorosulfite intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent acylating agent.

Protocol: Synthesis from 2-Methylcyclopropanecarboxylic Acid

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 2-methylcyclopropanecarboxylic acid (1.0 eq).

  • Solvent Addition: Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the stirred solution at room temperature. Note: The reaction is exothermic.

  • Catalysis (Optional but Recommended): Add a catalytic amount of anhydrous DMF (1-2 drops). Vigorous gas evolution (SO₂, HCl) should be observed.

  • Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 1-3 hours, or until gas evolution ceases. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Caution: Ensure the vacuum trap is suitable for acidic vapors.

  • Purification: The crude 2-Methylcyclopropane-1-carbonyl chloride can often be used directly. For higher purity, vacuum distillation is recommended.

Synthesis_Workflow reagent1 2-Methylcyclopropanecarboxylic Acid reaction_step Reaction (Reflux, 1-3h) reagent1->reaction_step reagent2 Thionyl Chloride (SOCl₂) reagent2->reaction_step catalyst DMF (cat.) catalyst->reaction_step workup Workup (Evaporation) reaction_step->workup product 2-Methylcyclopropane- 1-carbonyl chloride workup->product

Caption: Synthesis of 2-Methylcyclopropane-1-carbonyl chloride.

Handling and Storage

2-Methylcyclopropane-1-carbonyl chloride is a reactive and hazardous chemical. It is corrosive and reacts violently with water and other nucleophiles.[7][8]

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (N₂ or Ar). The container must be tightly sealed to prevent exposure to moisture, which leads to hydrolysis. Refrigeration is recommended.[7]

  • Handling: All manipulations should be performed in a chemical fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

Chemical Reactivity and Mechanism

The Nucleophilic Addition-Elimination Mechanism

The reactivity of 2-Methylcyclopropane-1-carbonyl chloride is dominated by the electrophilicity of its carbonyl carbon. The adjacent oxygen and chlorine atoms are highly electronegative, withdrawing electron density and creating a significant partial positive charge on the carbon atom.[10][11] This makes it an excellent target for nucleophiles.

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism :[12]

  • Addition: The nucleophile (e.g., the oxygen from an alcohol or the nitrogen from an amine) attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[10]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the best leaving group: the chloride ion (Cl⁻). A final deprotonation step, often by another molecule of the nucleophile or a non-nucleophilic base, neutralizes the product.[6][12]

Mechanism cluster_start Reactants cluster_intermediate Tetrahedral Intermediate cluster_end Products AcylCl R-COCl Intermediate R-C(O⁻)(Cl)-N⁺uH AcylCl->Intermediate Addition Nuc Nu-H Nuc->Intermediate Product R-CONu Intermediate->Product Elimination Byproduct HCl Intermediate->Byproduct

Caption: Nucleophilic Addition-Elimination Mechanism.

Key Reactions:

  • Hydrolysis: Reacts vigorously with water to form 2-methylcyclopropanecarboxylic acid and HCl gas.[7][10]

  • Alcoholysis/Phenolysis: Reacts with alcohols or phenols to form the corresponding esters. This reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct.[12]

  • Aminolysis: Reacts readily with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. An excess of the amine is typically used to neutralize the HCl byproduct.[12]

Application in Pharmaceutical Synthesis: A Case Study

The cyclopropylcarbonyl group is a privileged scaffold in medicinal chemistry. Its incorporation can enhance metabolic stability by blocking sites of oxidation and can provide conformational constraint, leading to higher binding affinity for biological targets.

Illustrative Workflow: Synthesis of an Amide-Linked Piperidine Intermediate

A common strategy in drug development involves linking a heterocyclic core, such as a piperidine, to another fragment via a stable amide bond. 2-Methylcyclopropane-1-carbonyl chloride is an ideal reagent for this transformation. This workflow is representative of a key step that could be used in the synthesis of complex molecules, including PARP inhibitors like Niraparib, which feature amide-linked moieties.[11][12]

Protocol: Acylation of a Piperidine Intermediate

  • Setup: In a round-bottom flask, dissolve the piperidine-containing intermediate (e.g., 4-aryl-piperidine, 1.0 eq) and a non-nucleophilic base like triethylamine (TEA, ~1.5 eq) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the exothermicity of the acylation.

  • Addition: Slowly add a solution of 2-Methylcyclopropane-1-carbonyl chloride (1.1 eq) in the same anhydrous solvent to the cooled, stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Application_Workflow cluster_reagents Starting Materials cluster_products Products reagent1 2-Methylcyclopropane- 1-carbonyl chloride reaction_step Acylation Reaction (DCM, 0°C to RT) reagent1->reaction_step reagent2 Piperidine Intermediate (e.g., 4-Aryl-piperidine) reagent2->reaction_step base Base (e.g., TEA) base->reaction_step product Amide-Coupled Product reaction_step->product byproduct [TEA-H]⁺Cl⁻ reaction_step->byproduct

Caption: Application in Amide Bond Formation.

Safety Profile

This compound is hazardous and must be handled with extreme care. The following is a summary of its GHS classification from supplier safety data sheets.

Hazard ClassGHS CodeDescriptionSource(s)
Flammable LiquidH226Flammable liquid and vapor.[1]
Skin Corrosion/IrritationH314 / H315Causes severe skin burns and eye damage / Causes skin irritation.[3]
Serious Eye DamageH318 / H319Causes serious eye damage / Causes serious eye irritation.[3]
STOT - Single ExposureH335May cause respiratory irritation.[3]
  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

  • Fire-Fighting Measures: Use dry chemical, CO₂, or alcohol-resistant foam. Do NOT use a direct water jet, as it will react violently with the material.[8]

References

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved January 16, 2026, from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved January 16, 2026, from [Link]

  • LibreTexts Chemistry. (2019, June 5). 22.7 Reactions of Acid Chlorides. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylcyclopropane-1-carbonyl chloride. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of 2-Methylcyclopropane-1-carbonyl Chloride

Abstract 2-Methylcyclopropane-1-carbonyl chloride is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its strained cyclopropyl ring and reactive...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylcyclopropane-1-carbonyl chloride is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its strained cyclopropyl ring and reactive acyl chloride functionality make it a key intermediate for introducing the 2-methylcyclopropyl moiety into larger, more complex molecules. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, focusing on the chlorination of 2-methylcyclopropanecarboxylic acid. We will explore the mechanisms, advantages, and practical considerations of using common chlorinating agents, namely thionyl chloride and oxalyl chloride. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available synthetic methodologies.

Introduction: The Significance of the 2-Methylcyclopropyl Moiety

The cyclopropane ring is a recurring motif in a wide array of biologically active molecules. Its unique conformational rigidity and electronic properties can impart favorable characteristics to a parent compound, including enhanced metabolic stability, improved binding affinity to biological targets, and desirable lipophilicity. The addition of a methyl group, as in 2-methylcyclopropane-1-carbonyl chloride, introduces a chiral center and further tunes the steric and electronic profile of the molecule.

The target compound, 2-methylcyclopropane-1-carbonyl chloride, serves as the primary activated derivative for incorporating this valuable structural unit. Its high reactivity allows for efficient coupling with a variety of nucleophiles, such as amines, alcohols, and carbanions, to form amides, esters, and ketones, respectively.

Table 1: Physicochemical Properties of 2-Methylcyclopropane-1-carbonyl chloride

PropertyValueSource
IUPAC Name 2-methylcyclopropane-1-carbonyl chloride[1]
Molecular Formula C₅H₇ClO[1][2]
Molecular Weight 118.56 g/mol [1][3]
CAS Number 52194-65-7[1][3][4]
Appearance Colorless liquid (typical for acyl chlorides)N/A
Complexity 100[3]
Topological Polar Surface Area 17.1 Ų[1][3]

Primary Synthetic Approach: Chlorination of 2-Methylcyclopropanecarboxylic Acid

The most direct and widely employed strategy for the synthesis of 2-methylcyclopropane-1-carbonyl chloride is the conversion of its parent carboxylic acid, 2-methylcyclopropanecarboxylic acid. This precursor is commercially available and can be synthesized via several established routes if required.[5][6] The core of this transformation lies in the substitution of the hydroxyl group of the carboxylic acid with a chloride ion, a process facilitated by a suitable chlorinating agent.

Fig. 1: General pathway for the synthesis of the target compound.

Two reagents have proven exceptionally effective for this purpose: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between them depends on factors such as substrate sensitivity, desired purity, and reaction scale. A key thermodynamic advantage of both reagents is that their reaction byproducts are gaseous, which drives the reaction to completion according to Le Châtelier's principle.[7]

Method A: Synthesis via Thionyl Chloride (SOCl₂)

Thionyl chloride is a powerful, cost-effective, and high-yielding reagent for converting carboxylic acids to their corresponding acyl chlorides.[8]

The reaction proceeds through a two-stage mechanism.[9] First, the carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and deprotonation to form a highly reactive acyl chlorosulfite intermediate. This intermediate is crucial as it transforms the poor hydroxyl leaving group into an excellent chlorosulfite leaving group.[7][10] In the second stage, the previously liberated chloride ion acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the final acyl chloride product and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[7][9]

Thionyl_Chloride_Mechanism cluster_0 Stage 1: Formation of Acyl Chlorosulfite Intermediate cluster_1 Stage 2: Nucleophilic Acyl Substitution RCOOH R-COOH (2-Methylcyclopropanecarboxylic Acid) Intermediate Acyl Chlorosulfite Intermediate [R-CO-O-S(O)Cl] RCOOH->Intermediate Attack on S SOCl2 SOCl₂ SOCl2->Intermediate HCl_out1 HCl Intermediate->HCl_out1 Elimination Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Nucleophilic Attack Chloride Cl⁻ Chloride->Tetrahedral Product R-COCl (Product) Tetrahedral->Product Collapse Gases SO₂ + Cl⁻ Tetrahedral->Gases Elimination

Fig. 2: Mechanism of carboxylic acid chlorination using SOCl₂.

Safety Note: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. All glassware must be thoroughly dried before use.

Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equiv.
2-Methylcyclopropanecarboxylic acid 100.12 10.0 g 99.88 1.0
Thionyl chloride (SOCl₂) 118.97 10.7 mL (17.8 g) 149.8 1.5

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | - |

Procedure:

  • Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) is assembled and flame-dried under an inert atmosphere (N₂ or Ar).

  • Charging the Flask: The flask is allowed to cool to room temperature. 2-Methylcyclopropanecarboxylic acid (10.0 g, 99.88 mmol) is added to the flask, followed by anhydrous DCM (50 mL).

  • Addition of Reagent: The solution is cooled to 0 °C in an ice bath. Thionyl chloride (10.7 mL, 149.8 mmol) is added dropwise via a syringe over 15-20 minutes. Vigorous gas evolution (HCl and SO₂) will be observed.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently heated to reflux (approx. 40 °C for DCM) and maintained for 2-3 hours, or until gas evolution ceases.

  • Work-up and Purification: The reaction mixture is cooled to room temperature. The excess thionyl chloride and the solvent (DCM) are carefully removed under reduced pressure using a rotary evaporator.

  • Final Product: The crude 2-methylcyclopropane-1-carbonyl chloride is then purified by fractional distillation under vacuum to yield a clear, colorless liquid.

Method B: Synthesis via Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is another excellent reagent for this transformation. It is generally considered milder than thionyl chloride and is preferred for substrates with sensitive functional groups.[11] The byproducts are also gaseous (CO₂, CO, HCl), simplifying purification.[12]

The reaction does not typically proceed by direct attack of the carboxylic acid on oxalyl chloride. Instead, the catalytic amount of DMF first reacts with oxalyl chloride to form a highly electrophilic Vilsmeier reagent (chloro-dimethylformiminium chloride).[13][14]

The carboxylic acid then attacks this Vilsmeier reagent, leading to a new intermediate that readily collapses, releasing the product acyl chloride, CO₂, CO, and regenerating the DMF catalyst. This catalytic cycle is what makes the reaction so efficient even under mild conditions.

Oxalyl_Chloride_Mechanism cluster_0 Catalyst Activation cluster_1 Acyl Chloride Formation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier + Intermediate Acyloxy-iminium Intermediate Vilsmeier->Intermediate Reaction with R-COOH RCOOH R-COOH RCOOH->Intermediate Product R-COCl (Product) Intermediate->Product Collapse Gases CO₂ + CO + HCl Intermediate->Gases DMF_regen DMF (Regenerated) Intermediate->DMF_regen DMF_regen->Vilsmeier Catalytic Cycle

Fig. 3: Catalytic mechanism of chlorination with oxalyl chloride/DMF.

Safety Note: Oxalyl chloride is corrosive, toxic, and moisture-sensitive. This procedure must be performed in a well-ventilated fume hood with anhydrous reagents and solvents.

Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equiv.
2-Methylcyclopropanecarboxylic acid 100.12 10.0 g 99.88 1.0
Oxalyl chloride ((COCl)₂) 126.93 9.5 mL (14.0 g) 109.9 1.1
Anhydrous Dichloromethane (DCM) - 100 mL - -

| Anhydrous DMF | - | 2-3 drops | catalytic | - |

Procedure:

  • Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a gas outlet is assembled under an inert atmosphere (N₂ or Ar) and flame-dried.

  • Charging the Flask: 2-Methylcyclopropanecarboxylic acid (10.0 g, 99.88 mmol) is dissolved in anhydrous DCM (100 mL) in the reaction flask.

  • Catalyst Addition: 2-3 drops of anhydrous DMF are added to the stirred solution.

  • Addition of Reagent: The flask is cooled to 0 °C in an ice bath. Oxalyl chloride (9.5 mL, 109.9 mmol) is added dropwise via a syringe over 20-30 minutes. Gas evolution (CO₂, CO, HCl) will begin.

  • Reaction: After the addition is complete, the reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until gas evolution ceases.[13]

  • Work-up and Purification: The solvent and any excess oxalyl chloride are carefully removed by rotary evaporation under reduced pressure.

  • Final Product: The crude product is purified by vacuum distillation to yield pure 2-methylcyclopropane-1-carbonyl chloride.

Comparative Analysis of Chlorination Methods

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂ / DMF)Rationale & Justification
Reaction Conditions Room temperature to reflux0 °C to room temperatureOxalyl chloride/DMF is effective at lower temperatures, making it suitable for thermally sensitive substrates.[11]
Byproducts SO₂ (gas), HCl (gas)CO₂ (gas), CO (gas), HCl (gas)Both methods are advantageous as gaseous byproducts are easily removed, driving the reaction forward.
Purity of Crude Product Generally good; may contain sulfur impuritiesTypically very highThe Vilsmeier intermediate in the oxalyl chloride method is highly specific, leading to fewer side reactions.
Reagent Cost LowerHigherThionyl chloride is a bulk chemical and generally more economical for large-scale synthesis.
Handling/Safety Corrosive, toxic, water-reactiveCorrosive, highly toxic, water-reactiveBoth reagents require careful handling in a fume hood under anhydrous conditions.
Catalyst Not always required, but pyridine or DMF can be usedDMF is almost always used catalyticallyDMF significantly accelerates the oxalyl chloride reaction by forming the Vilsmeier reagent.[7][13]

Purification and Characterization

Purification: The primary method for purifying the final product is fractional distillation under reduced pressure . This is essential to remove any non-volatile impurities and any remaining starting material. Due to the high reactivity of acyl chlorides, it is critical to ensure the distillation apparatus is completely dry to prevent hydrolysis back to the carboxylic acid.

Characterization: The structure of 2-methylcyclopropane-1-carbonyl chloride can be confirmed using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: A very strong and characteristic C=O stretching absorption band is expected in the region of 1780-1815 cm⁻¹, which is typical for acyl chlorides.

  • ¹H NMR Spectroscopy: The spectrum will show characteristic signals for the methyl group (doublet) and the cyclopropyl protons (multiplets) in the upfield region. The chemical shifts will be influenced by the electron-withdrawing carbonyl chloride group.

  • ¹³C NMR Spectroscopy: The carbonyl carbon will appear as a distinct signal in the downfield region (typically >170 ppm). Signals for the methyl and cyclopropyl carbons will be observed in the upfield region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom.

Conclusion

The synthesis of 2-methylcyclopropane-1-carbonyl chloride is most reliably and efficiently achieved through the chlorination of 2-methylcyclopropanecarboxylic acid. Both thionyl chloride and oxalyl chloride are excellent reagents for this transformation, with the choice being dictated by the specific requirements of the synthesis, such as scale, cost, and the presence of other sensitive functional groups. The oxalyl chloride/DMF method offers milder conditions and often yields a purer crude product, while thionyl chloride provides a more economical route for robust substrates. Proper handling of these corrosive and moisture-sensitive reagents, along with purification by vacuum distillation, is paramount to obtaining a high-purity product ready for subsequent synthetic applications.

References

  • PubChem. (n.d.). 2-Methylcyclopropane-1-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
  • PubChemLite. (n.d.). 2-methylcyclopropane-1-carbonyl chloride (C5H7ClO). Retrieved from [Link]

  • Google Patents. (1981). US4296241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives.
  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Organic Syntheses. (n.d.). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Retrieved from [Link]

  • Google Patents. (2002). US6441235B1 - Purification of carbonyl chlorides.
  • Google Patents. (2005). US6887883B2 - Quinuclidine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • PubChem. (n.d.). 2-Chloro-1-methylcyclopropane-1-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1993). US5245063A - Preparation of carbonyl chlorides.
  • Google Patents. (2023). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

  • Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • PubChem. (n.d.). 2-Chloro-1-methylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methylcyclopropane-1-carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

  • Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
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Foundational

A Technical Guide to the Spectroscopic Signatures of 2-Methylcyclopropane-1-carbonyl Chloride

This document provides an in-depth analysis of the predicted spectroscopic characteristics of 2-methylcyclopropane-1-carbonyl chloride. In the absence of publicly available experimental spectra, this guide synthesizes fo...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth analysis of the predicted spectroscopic characteristics of 2-methylcyclopropane-1-carbonyl chloride. In the absence of publicly available experimental spectra, this guide synthesizes foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral data for this compound. This approach offers a robust framework for researchers, scientists, and drug development professionals for the identification and characterization of this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

2-Methylcyclopropane-1-carbonyl chloride is a reactive acyl chloride derivative incorporating a strained cyclopropane ring. This unique combination of functional groups dictates its chemical behavior and provides distinct spectroscopic markers. The acyl chloride group is a powerful electrophile, while the cyclopropane ring, with its high s-character in C-H bonds and unique electronic properties, significantly influences the magnetic environment of nearby nuclei.

The analysis herein is based on established spectroscopic principles and data from analogous structures. The predicted data serves as a reliable benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The strained nature of the cyclopropane ring in 2-methylcyclopropane-1-carbonyl chloride results in an unusual shielding effect, causing its proton signals to appear at significantly higher fields (lower ppm values) than those of typical alkanes.[1][2][3]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the cyclopropyl protons and spin-spin coupling. The molecule exists as a racemic mixture of enantiomers, but for NMR purposes, we will consider the signals arising from one enantiomer.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 1.25Doublet3H-CH₃The methyl group is attached to a chiral center, and its signal will be split by the adjacent cyclopropyl proton.
~ 0.9 - 1.1Multiplet1HHc (cis to C=OCl)This proton on the CH₂ group is expected to be the most shielded due to its cis relationship to the carbonyl group and distance from the deshielding methyl group.
~ 1.3 - 1.5Multiplet1HHc' (trans to C=OCl)This proton is trans to the carbonyl group and will be slightly deshielding compared to its cis counterpart.
~ 1.6 - 1.8Multiplet1HHb (on CH-CH₃)This proton is adjacent to both the methyl group and the carbonyl group and will be deshielded relative to the other ring protons.
~ 2.0 - 2.2Multiplet1HHa (on CH-C=OCl)The proton on the carbon bearing the electron-withdrawing carbonyl chloride group will be the most deshielded of the cyclopropyl protons.

Causality of Experimental Choices: For acquiring an actual spectrum, a high-field NMR spectrometer (400 MHz or higher) would be essential to resolve the complex multiplets of the cyclopropyl protons. Deuterated chloroform (CDCl₃) would be a suitable solvent, as it is chemically inert to the acyl chloride functionality.

Predicted ¹³C NMR Data

The carbonyl carbon of an acyl chloride is characteristically deshielded and appears in the range of 160-180 ppm. The carbons of the cyclopropane ring will appear at relatively high fields.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~ 175C=OThe carbonyl carbon of the acyl chloride is highly deshielded.
~ 30 - 35C-C=OClThe carbon attached to the carbonyl group is the most deshielded of the ring carbons.
~ 20 - 25C-CH₃The carbon bearing the methyl group.
~ 15 - 20-CH₃The methyl carbon.
~ 10 - 15CH₂The methylene carbon of the cyclopropane ring is expected to be the most shielded.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. For 2-methylcyclopropane-1-carbonyl chloride, the most prominent feature will be the carbonyl stretch of the acyl chloride.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3080-3000MediumC-H stretch (cyclopropane)The C-H bonds of cyclopropane rings typically absorb at slightly higher frequencies than those of alkanes.
~ 2950-2850MediumC-H stretch (methyl)Characteristic C-H stretching vibrations of the methyl group.
~ 1800 Very Strong C=O stretch (acyl chloride) Acyl chlorides exhibit a carbonyl stretch at a characteristically high frequency, which is a key diagnostic peak.[4][5][6]
~ 1020MediumCyclopropane ring "breathing"A characteristic vibration of the cyclopropane ring.
~ 850-750Medium to StrongC-Cl stretchThe carbon-chlorine stretching vibration.

Experimental Protocol: To obtain an IR spectrum, the neat liquid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This method requires minimal sample preparation and protects the sample from atmospheric moisture, to which acyl chlorides are sensitive.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M+2 peak for chlorine-containing fragments.[7]

Predicted Mass Spectrometry Fragmentation

The electron ionization (EI) mass spectrum is predicted to show a weak or absent molecular ion peak due to the high reactivity of the acyl chloride. The fragmentation will be dominated by the loss of the chlorine atom to form a stable acylium ion.

m/zPredicted IdentityRationale
118/120[M]⁺Molecular ion (expected to be of low abundance). The M+2 peak is due to the ³⁷Cl isotope.
83[M-Cl]⁺Loss of a chlorine radical to form the 2-methylcyclopropylacylium ion. This is expected to be a prominent peak.[8][9]
55[C₄H₇]⁺Subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 83). This is also expected to be a significant peak, likely the base peak.
41[C₃H₅]⁺Fragmentation of the cyclopropane ring.
Visualization of Key Fragmentation Pathways

The following diagram illustrates the predicted primary fragmentation pathway for 2-methylcyclopropane-1-carbonyl chloride in an EI mass spectrometer.

fragmentation M [C₅H₇ClO]⁺˙ m/z = 118/120 (Molecular Ion) Acylium [C₅H₇O]⁺ m/z = 83 (Acylium Ion) M->Acylium - Cl• BasePeak [C₄H₇]⁺ m/z = 55 (Base Peak) Acylium->BasePeak - CO

Caption: Predicted EI-MS fragmentation of 2-Methylcyclopropane-1-carbonyl chloride.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of 2-methylcyclopropane-1-carbonyl chloride. The presented NMR, IR, and MS data are grounded in the fundamental principles of spectroscopy and analysis of analogous structures. These predictions offer a valuable resource for the identification and characterization of this compound in a research and development setting, pending experimental verification.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507.
  • University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507.
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Exploratory

Reactivity profile of the cyclopropane ring in "2-Methylcyclopropane-1-carbonyl chloride"

An In-depth Technical Guide: Reactivity Profile of the Cyclopropane Ring in 2-Methylcyclopropane-1-carbonyl Chloride Authored by: Gemini, Senior Application Scientist Abstract 2-Methylcyclopropane-1-carbonyl chloride is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Reactivity Profile of the Cyclopropane Ring in 2-Methylcyclopropane-1-carbonyl Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

2-Methylcyclopropane-1-carbonyl chloride is a fascinating bifunctional molecule that presents a unique landscape of chemical reactivity. It juxtaposes the high ring strain of a cyclopropane ring with the electrophilic reactivity of an acyl chloride. This guide provides an in-depth analysis of this reactivity profile, exploring the delicate balance between nucleophilic acyl substitution and cyclopropane ring-opening reactions. We will dissect the underlying electronic and stereochemical factors that govern these pathways, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in organic synthesis.

Introduction: The Dichotomy of Strain and Electrophilicity

The cyclopropane ring, first synthesized in 1882, is a cornerstone of modern organic chemistry, prized for its unique structural and electronic properties. The significant angle strain (approximately 27 kcal/mol) imparts "bent" bonds with partial π-character, allowing the ring to participate in reactions typically associated with unsaturated systems. In 2-methylcyclopropane-1-carbonyl chloride, this strained carbocycle is directly attached to one of the most reactive carboxylic acid derivatives: the acyl chloride.

The acyl chloride functional group is characterized by a highly electrophilic carbonyl carbon, a consequence of the strong electron-withdrawing effects of both the oxygen and chlorine atoms. This inherent reactivity makes it a prime target for nucleophilic attack. The core of this guide is to explore the intriguing chemical behavior that arises from the interplay of these two distinct functionalities. The key question is: under a given set of conditions, will a nucleophile attack the carbonyl carbon, leading to substitution, or will it induce the opening of the strained cyclopropane ring? Understanding and controlling this selectivity is paramount for its effective use in synthesis.

Synthesis of 2-Methylcyclopropane-1-carbonyl Chloride

The most direct and common method for the preparation of 2-methylcyclopropane-1-carbonyl chloride is the conversion of its corresponding carboxylic acid. Several standard chlorinating agents can be employed for this transformation.

Protocol 1: Synthesis via Thionyl Chloride

This is a widely used method due to the convenient removal of byproducts (SO₂ and HCl) as gases.

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (or nitrogen inlet), add 2-methylcyclopropanecarboxylic acid (1.0 eq).

  • Reagent Addition: Add excess thionyl chloride (SOCl₂, ~2.0 eq), either neat or with an inert solvent like dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60 °C) for 1-3 hours. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot and analyzing by GC-MS.

  • Workup: Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: The crude 2-methylcyclopropane-1-carbonyl chloride can often be used directly or purified by fractional distillation under reduced pressure to yield the final product.

Synthesis_Workflow sub 2-Methylcyclopropanecarboxylic Acid reaction Reaction (Reflux or RT) sub->reaction reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) reagent->reaction solvent Inert Solvent (e.g., DCM) solvent->reaction workup Removal of Excess Reagent/ Solvent reaction->workup Completion product 2-Methylcyclopropane-1- carbonyl Chloride workup->product Purification

Caption: Synthesis workflow for 2-Methylcyclopropane-1-carbonyl chloride.

Reactivity Profile I: Nucleophilic Acyl Substitution at the Carbonyl Center

The primary and most predictable reaction pathway for 2-methylcyclopropane-1-carbonyl chloride involves the acyl chloride moiety. Acyl chlorides are among the most reactive carboxylic acid derivatives towards nucleophiles. The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .

Mechanism:

  • Nucleophilic Addition: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is ejected as a stable leaving group.

  • Deprotonation: If the nucleophile was neutral (e.g., water, alcohol, amine), a final deprotonation step occurs to yield the neutral product and HCl.

This pathway is highly efficient with a wide range of nucleophiles, including:

  • Water: Leads to hydrolysis, reforming the parent carboxylic acid.

  • Alcohols: Forms the corresponding esters (esterification).

  • Amines: Forms the corresponding amides (amidation).

  • Carboxylates: Forms acid anhydrides.

These reactions are typically fast, often performed at low temperatures (0 °C to room temperature) to control their exothermicity, and generally do not affect the cyclopropane ring.

Acyl_Substitution start Acyl Chloride + Nu-H ts1 Tetrahedral Intermediate start->ts1 Addition c1 start->c1 product Substituted Product + HCl ts1->product Elimination c3 ts1->c3 c1->ts1 Nu-H attacks C=O c2 c3->product C=O reforms, Cl⁻ leaves c4

Caption: Nucleophilic addition-elimination mechanism at the acyl chloride.

Reactivity Profile II: Reactions Involving the Cyclopropane Ring

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, a pathway that competes with nucleophilic acyl substitution. These reactions are typically promoted under more forcing conditions, often involving Lewis acids, strong nucleophiles, or radical initiators.

The Role of the Cyclopropylmethyl Cation

A key factor governing the ring's reactivity is the exceptional stability of the cyclopropylmethyl carbocation that can form as an intermediate. This stability is not due to hyperconjugation in the traditional sense but arises from the unique electronic structure of the cyclopropane ring. The C-C sigma bonds of the ring have significant p-character ("bent bonds") and can effectively overlap with the vacant p-orbital of the adjacent carbocation. This delocalization stabilizes the positive charge to a degree comparable to or even greater than a benzyl carbocation.

Lewis Acid-Catalyzed Ring Opening

The presence of a Lewis acid (e.g., AlCl₃, TiCl₄) can dramatically alter the reactivity landscape.

  • Activation: The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon even more electrophilic.

  • Rearrangement/Opening: This coordination can facilitate the cleavage of a cyclopropane C-C bond to form a stabilized homoallylic carbocation or undergo rearrangement. The regioselectivity of this opening is influenced by the substitution pattern on the ring. The methyl group at the C2 position will influence which bond breaks to form the most stable carbocation intermediate.

  • Nucleophilic Trapping: A nucleophile present in the reaction medium can then attack the carbocation, leading to the ring-opened product.

For instance, Friedel-Crafts type reactions with aromatic nucleophiles in the presence of a Lewis acid can lead to ring-opened products where the aromatic ring has added to the carbon chain.

Ring_Opening start 2-Methylcyclopropane- 1-carbonyl Chloride complex Activated Carbonyl-LA Complex start->complex lewis Lewis Acid (LA) lewis->complex cation Cyclopropylmethyl Carbocation Intermediate complex->cation Ring Opening product Ring-Opened Product cation->product nuc Nucleophile (Nu⁻) nuc->product

Caption: Lewis acid-catalyzed ring-opening pathway.

Controlling the Selectivity: A Summary of Influencing Factors

The choice between acyl substitution and ring opening is not arbitrary. It can be directed by careful selection of reaction conditions. The table below summarizes the key variables.

FactorFavors Nucleophilic Acyl SubstitutionFavors Cyclopropane Ring OpeningRationale
Temperature Low (e.g., 0 °C to RT)High (e.g., Reflux)Acyl substitution has a lower activation energy. Higher temperatures provide the energy needed to overcome the barrier for C-C bond cleavage.
Nucleophile Weak to moderate nucleophiles (Alcohols, Amines)Strong, hard nucleophiles or radical speciesStronger nucleophiles or specific reaction conditions (e.g., radical initiation) can favor direct interaction with the ring system.
Catalysis Base catalysis (e.g., Pyridine, Et₃N)Lewis acid catalysis (e.g., AlCl₃, TiCl₄)Base activates the nucleophile for attack at the carbonyl. Lewis acids activate the carbonyl to promote C-C bond cleavage and cation formation.
Stereoelectronics -Conformation allowing overlap of ring σ-bonds with developing p-orbitalsProper orbital alignment is crucial for the stabilization of ring-opening transition states and intermediates.

Experimental Protocols

Protocol 2: Esterification (Nucleophilic Acyl Substitution)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methylcyclopropane-1-carbonyl chloride (1.0 eq) in anhydrous DCM at 0 °C (ice bath).

  • Nucleophile Addition: Add a solution of ethanol (1.1 eq) and triethylamine (1.2 eq) in DCM dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by silica gel chromatography.

Protocol 3: Lewis Acid-Mediated Ring Opening with an Arene

Step-by-Step Methodology:

  • Setup: To a flask containing anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an excess of dry benzene (acting as both solvent and nucleophile) at 0 °C, add a solution of 2-methylcyclopropane-1-carbonyl chloride (1.0 eq) in benzene dropwise.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography to isolate the ring-opened phenyl-substituted ketone.

Conclusion

2-Methylcyclopropane-1-carbonyl chloride is a molecule with a rich and tunable reactivity profile. While standard nucleophilic acyl substitution at the carbonyl carbon is the default pathway under mild conditions, the underlying strain of the cyclopropane ring provides an avenue for complex, value-added transformations. The key to harnessing its synthetic potential lies in understanding the subtle interplay of nucleophile strength, temperature, and catalysis. By leveraging the principles of carbocation stability and Lewis acid activation, researchers can selectively steer the molecule towards either ring retention or ring opening, unlocking a diverse array of chemical structures for applications in medicinal chemistry and materials science.

References

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Online]. Available at: [Link]

  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable? [Online]. Available at: [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Online]. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Online]. Available at: [Link]

  • Filo. (2023). Describe the nucleophilic substitution reaction of acyl chlorides. [Online]. Available at: [Link]

  • Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. [Online]. Available at: [Link]

  • StackExchange. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Online]. Available at: [Link]

  • Reddit. (2018). Why is Cyclopropylmethyl Carbocation exceptionally stable? [Online]. Available at: [Link]

  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(5), 465-476. Available at: [Link]

  • Workentin, M. S., & Donkers, R. L. (2000). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society, 122(2), 253-263. Available at: [Link]

  • ResearchGate. (n.d.). Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. [Online]. Available at: [Link]

  • Eitzinger, A., et al. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. Available at: [Link]

  • ResearchGate. (2023). Reactivity of electrophilic cyclopropanes. [Online]. Available at: [Link]

  • Organic Chemistry Frontiers. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Stereochemistry of cyclopropane ring hydrogenolysis. [Online]. Available at: [Link]

  • ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. [Online]. Available at: [Link]

  • Klumpp, D. A., et al. (2014). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Beilstein Journal of Organic Chemistry, 10, 1845–1850. Available at: [Link]

  • ResearchGate. (2016). Ring-Opening Regio-, Diastereo- and Enantioselective 1,3-Chlorochalcogenation of Cyclopropyl Carbaldehydes. [Online]. Available at: [Link]

  • NIH. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Online]. Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Online]. Available at: [Link]

  • PubChem. (n.d.). 2-Methylcyclopropane-1-carbonyl chloride. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions. [Online]. Available at: [Link]

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Foundational

A Technical Guide to the Thermophysical Properties of 2-Methylcyclopropane-1-carbonyl chloride

Authored for Drug Development Professionals, Researchers, and Scientists Abstract 2-Methylcyclopropane-1-carbonyl chloride is a reactive acyl halide of interest in synthetic organic chemistry, potentially serving as a ke...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

2-Methylcyclopropane-1-carbonyl chloride is a reactive acyl halide of interest in synthetic organic chemistry, potentially serving as a key intermediate in the construction of complex molecules, including pharmaceutical agents. The cyclopropyl motif is a desirable feature in drug design, often conferring unique conformational rigidity and metabolic stability. A thorough understanding of the thermophysical properties of this reagent is paramount for its safe handling, process scale-up, and reaction optimization. This guide provides a comprehensive overview of the known characteristics of 2-Methylcyclopropane-1-carbonyl chloride, and more critically, delineates the authoritative experimental protocols for determining its key thermophysical properties where published data is unavailable. By grounding our discussion in the fundamental principles of physical chemistry and established laboratory best practices, we offer a framework for the safe and effective utilization of this valuable synthetic building block.

Introduction: The Significance of a Strained Acyl Chloride

Acyl chlorides are highly reactive derivatives of carboxylic acids, prized for their utility in forming amides, esters, and ketones.[1] The incorporation of a cyclopropane ring, a strained three-membered carbocycle, introduces unique stereoelectronic properties. The "bent" bonds of the cyclopropyl group possess significant p-orbital character, allowing for electronic conjugation with adjacent functional groups, such as the carbonyl in the title compound. This can influence reactivity, stability, and the ultimate conformation of the final product. 2-Methylcyclopropane-1-carbonyl chloride, specifically, offers a chiral handle (due to the methyl substituent) that can be pivotal in asymmetric synthesis.

While this compound is commercially available, a significant gap exists in the public domain regarding its experimentally determined thermophysical data.[2][3] This guide aims to bridge that gap, not by presenting unverified values, but by equipping the research scientist with the foundational knowledge and detailed methodologies required to characterize this and similar reactive intermediates in-house.

Molecular and Spectroscopic Profile

A baseline characterization begins with the fundamental molecular properties. While extensive experimental data is sparse, computational and supplier data provide a starting point for understanding the molecule's identity and scale.[2][3][4]

PropertyValue / IdentifierSource
IUPAC Name 2-methylcyclopropane-1-carbonyl chloridePubChem[2]
Molecular Formula C₅H₇ClOPubChem[2]
Molecular Weight 118.56 g/mol PubChem[2]
CAS Number 52194-65-7, 60733-34-8PubChem[2]
Canonical SMILES CC1CC1C(=O)ClPubChemLite[5]
InChIKey KNSMKLZZQPGJRN-UHFFFAOYSA-NSigma-Aldrich
Physical Form Liquid (presumed)Sigma-Aldrich
Computed XLogP3 1.7PubChem[2]
Computed PSA 17.1 ŲECHEMI[3]

Note: Most physical properties beyond this table are not publicly documented and must be determined experimentally.

Core Principles: Reactivity and Handling of Acyl Chlorides

Before any measurement can be undertaken, the chemical nature of acyl chlorides must be respected. Their reactivity dictates all handling and experimental design choices.

  • Hydrolytic Instability : Acyl chlorides react vigorously, often violently, with water and other protic sources (like alcohols) to produce the corresponding carboxylic acid and corrosive hydrogen chloride gas.[6][7] This reaction is exothermic and results in the compound "fuming" in moist air.

    • Causality : This reactivity stems from the highly electrophilic carbonyl carbon, which is bonded to two electron-withdrawing groups (oxygen and chlorine). This makes it an excellent target for nucleophiles like water.

  • Safety Implications : Due to its reactivity and the release of HCl, 2-Methylcyclopropane-1-carbonyl chloride is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] All manipulations must be conducted in a certified chemical fume hood, with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.

Experimental Determination of Thermophysical Properties

Given the absence of published data, this section provides self-validating, step-by-step protocols for determining the essential thermophysical properties of 2-Methylcyclopropane-1-carbonyl chloride.

Boiling Point Determination via Ebulliometry

The boiling point is a critical parameter for purification (distillation) and for assessing volatility. Due to the compound's reactivity, a closed system with an inert atmosphere is essential.

Principle : Ebulliometry measures the boiling temperature of a liquid at a controlled pressure. The temperature at which the vapor pressure of the liquid equals the applied pressure is the boiling point.

Step-by-Step Protocol :

  • System Preparation : Assemble a small-scale distillation apparatus (e.g., a 25 mL round-bottom flask, Claisen adapter, condenser, and receiving flask) within a chemical fume hood. Ensure all glassware is oven-dried to remove any trace moisture.

  • Inert Atmosphere : The system must be purged with an inert gas (e.g., Nitrogen or Argon). This is a critical step to prevent hydrolysis of the acyl chloride by atmospheric moisture. A gas inlet adapter and a bubbler outlet should be used.

  • Sample Introduction : Introduce approximately 10-15 mL of 2-Methylcyclopropane-1-carbonyl chloride into the distillation flask via a cannula or a dry syringe. Add a few inert boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Thermometer Placement : Place a calibrated thermometer so that the top of the bulb is level with the bottom of the condenser side-arm. This ensures the temperature of the vapor distilling into the condenser, not the superheated liquid, is measured.

  • Heating : Gently heat the flask using a heating mantle connected to a variable transformer.

  • Equilibrium Measurement : Observe the temperature as the liquid begins to boil and a steady reflux is established in the condenser. Record the temperature when it remains constant for at least 5 minutes. This stable temperature is the boiling point at the ambient atmospheric pressure.

  • Pressure Correction : Record the barometric pressure. If the pressure is not exactly 760 mmHg (1 atm), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation for higher accuracy.

Density Measurement via Pycnometry

Density is a fundamental property required for converting mass to volume, essential for reaction stoichiometry and process design.

Principle : A pycnometer is a flask with a precisely known volume. By measuring the mass of the pycnometer empty, filled with a reference substance (e.g., deionized water), and filled with the sample substance, the density of the sample can be calculated with high precision.

Step-by-Step Protocol :

  • Calibration :

    • Thoroughly clean and dry a pycnometer (e.g., 10 mL Gay-Lussac type).

    • Measure the mass of the empty, dry pycnometer on an analytical balance (m_empty).

    • Fill the pycnometer with deionized, degassed water of a known temperature.

    • Place the pycnometer in a thermostated water bath set to a precise temperature (e.g., 20.0 °C) and allow it to equilibrate for 20 minutes.

    • Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the exterior and measure its mass (m_water).

    • Calculate the exact volume of the pycnometer (V) using the known density of water at that temperature: V = (m_water - m_empty) / ρ_water.

  • Sample Measurement :

    • Thoroughly dry the calibrated pycnometer.

    • In a fume hood, fill the pycnometer with 2-Methylcyclopropane-1-carbonyl chloride.

    • Equilibrate the filled pycnometer in the same thermostated water bath (20.0 °C).

    • Carefully adjust the sample liquid to the calibration mark.

    • Dry the exterior of the pycnometer and measure its mass (m_sample).

  • Calculation :

    • Calculate the density of the sample (ρ_sample) at the measurement temperature: ρ_sample = (m_sample - m_empty) / V.

    • For context, the related compound cyclopropanecarbonyl chloride has a density of 1.150 g/cm³.[8] One would expect the density of the title compound to be in a similar range.

Workflow for Thermophysical Property Determination

The logical flow for characterizing a reactive intermediate like 2-Methylcyclopropane-1-carbonyl chloride involves a sequence of safety assessments and experimental procedures.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Characterization cluster_2 Phase 3: Data Consolidation A Literature Search (MSDS, PubChem, SciFinder) B Identify Hazards (Reactivity, Toxicity) A->B C Establish Handling Protocol (Inert Atmosphere, PPE) B->C D Boiling Point Determination (Ebulliometry under N2) C->D Proceed if safe E Density Measurement (Pycnometry at 20°C) D->E Purified Sample F Refractive Index (Abbe Refractometer) E->F G Spectroscopic Confirmation (NMR, IR) H Compile Property Data Table G->H Verified Structure I Create Internal Technical Datasheet H->I

Caption: Workflow for the characterization of a reactive chemical intermediate.

Conclusion

While direct, published thermophysical data for 2-Methylcyclopropane-1-carbonyl chloride is lacking, a complete characterization is well within the capabilities of a standard synthetic research laboratory. By leveraging an understanding of the general properties of acyl chlorides and applying rigorous, validated experimental protocols, researchers can generate the reliable data necessary for process development, reaction modeling, and ensuring laboratory safety. The methodologies outlined in this guide provide a robust framework for such a characterization, emphasizing the causality between a compound's chemical nature and the experimental design required to study it.

References

  • PubChem. 2-Methylcyclopropane-1-carbonyl chloride. National Center for Biotechnology Information. [Link]

  • PubChemLite. 2-methylcyclopropane-1-carbonyl chloride (C5H7ClO). [Link]

  • LookChem. 2-Methylcyclopentane-1-carbonyl chloride. [Link]

  • Chemcasts. Thermophysical Properties of (2-Methyl-1-methylenepropyl)cyclopropane. [Link]

  • Chemistry LibreTexts. Properties of Acyl Halides. [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • OSTI.GOV. Simple one-pot synthesis of cyclopropane (/sup 11/C) carbonyl chloride. Synthesis and biodistribution of (/sup 11/C) cyclorphan. [Link]

  • NIST/TRC Web Thermo Tables. 1-chloro-2-methylcyclopentane. [Link]

  • PubMed. Formation of surface-bound acyl groups by reaction of acyl halides on ge(100)-2x1. [Link]

  • Wikipedia. Methylcyclopropane. [Link]

  • Wikipedia. Acyl chloride. [Link]

  • Chemcasts. methylcyclopropane Properties vs Pressure. [Link]

  • NIST/TRC Web Thermo Tables. 2-chloro-2-methylpropane. [Link]

  • ResearchGate. Acyl chloride‐facilitated condensation polymerization for the synthesis of heat‐sensitive poly(anhydride‐ester)s. [Link]

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Exploratory

A Researcher's Comprehensive Guide to 2-Methylcyclopropane-1-carbonyl Chloride: Safety, Handling, and Emergency Protocols

This document provides an in-depth technical overview of the safety protocols, handling procedures, and emergency responses pertinent to 2-Methylcyclopropane-1-carbonyl chloride (CAS No. 52194-65-7).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the safety protocols, handling procedures, and emergency responses pertinent to 2-Methylcyclopropane-1-carbonyl chloride (CAS No. 52194-65-7). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and self-validation in the laboratory environment.

Understanding the Inherent Risks: A Profile of a Reactive Acyl Chloride

2-Methylcyclopropane-1-carbonyl chloride is a highly reactive acyl chloride. Its hazard profile is dominated by its flammability, corrosivity, and violent reactivity with nucleophiles, particularly water. The strained cyclopropyl ring and the reactive carbonyl chloride group contribute to its utility as a synthetic building block, but also to its hazardous nature.

Most available safety data pertains to the closely related compound, Cyclopropanecarbonyl chloride (CAS No. 4023-34-1). Due to the structural similarity, its safety profile is considered a primary reference, with the understanding that the additional methyl group does not fundamentally alter the primary hazards.

Core Hazards:

  • Flammable Liquid and Vapor: The compound has a low flash point, and its vapors can form explosive mixtures with air.[1][2][3]

  • Violent Reactivity with Water: As an acyl chloride, it reacts exothermically and violently with water and other protic solvents (like alcohols) to produce corrosive hydrogen chloride (HCl) gas and 2-methylcyclopropanecarboxylic acid.[1][3] This reaction is a primary driver for many of the handling and storage requirements.

  • Severe Corrosivity: It causes severe skin burns and serious eye damage upon contact.[1][2][3] The immediate cause is the rapid hydrolysis to HCl on contact with moisture on tissues.

  • Acute Toxicity: The substance is toxic if swallowed.[1][2] Ingestion can cause severe damage and perforation of the gastrointestinal tract.[1][3]

  • Lachrymator: Vapors are irritating to the eyes and respiratory system, causing tearing.[1]

Prudent Laboratory Practice: Engineering Controls and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is mandatory. The causality is simple: prevent all routes of exposure—inhalation, ingestion, and dermal contact.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of 2-Methylcyclopropane-1-carbonyl chloride must be performed inside a certified chemical fume hood to control flammable and corrosive vapors.[1][3]

  • Inert Atmosphere: Due to its high reactivity with moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice, particularly for reactions sensitive to hydrolysis.[2]

  • Proximity to Safety Equipment: Workstations must be in close proximity to an emergency safety shower and eyewash station.[2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is dictated by the compound's corrosivity and flammability.

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid and irritating vapors. Standard safety glasses are insufficient.[2][4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents severe skin burns. Glove integrity must be inspected before each use.[5]
Skin and Body Flame-retardant lab coat and closed-toe shoes.Protects skin from accidental contact and provides a barrier in case of a flash fire.[2][4]
Respiratory Use within a fume hood negates the need for a respirator in normal use. For emergency situations or major spills, a self-contained breathing apparatus (SCBA) is required.Protects against inhalation of corrosive HCl gas and organic vapors.[1][4]

Diagram: PPE Selection Workflow A logical flow for ensuring adequate personal protection.

PPE_Selection start Task: Handling 2-Methylcyclopropane-1-carbonyl chloride fume_hood Is the work performed in a certified fume hood? start->fume_hood ppe_standard Standard PPE Required: - Safety Goggles + Face Shield - Chemical-Resistant Gloves - Flame-Retardant Lab Coat fume_hood->ppe_standard Yes stop_work STOP WORK Relocate to a proper engineering control environment. fume_hood->stop_work No yes_path Yes no_path No

Handling and Storage: Mitigating Reactivity and Flammability

Proper handling and storage protocols are designed to prevent contact with incompatible materials and ignition sources.

Safe Handling Protocols
  • Grounding and Bonding: Use non-sparking tools and ensure containers are grounded and bonded during transfers to prevent static discharge, a potential ignition source.[3][6]

  • Inert Gas blanketing: For long-term storage or larger quantities, storing under an inert gas can prevent degradation from atmospheric moisture.[2]

  • Controlled Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture.

  • Avoid Incompatibles: Keep the compound away from water, alcohols, strong bases, and strong oxidizing agents.[1][3] The reaction with bases can be vigorous, and reaction with oxidizing agents can be explosive.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[1][2][6]

  • Container: Keep containers tightly closed to prevent moisture ingress and vapor escape.[1][2][6]

  • Temperature: Refrigeration is recommended to reduce vapor pressure and slow potential decomposition.[1][2] The storage area should be a designated flammables refrigerator or cabinet.[1][6]

  • Segregation: Store away from the incompatible materials listed above.[4][7]

Emergency Procedures: A Validated Response Plan

Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be trained on these procedures.

First-Aid Measures

The immediate priority is to remove the individual from the source of exposure and decontaminate. Immediate medical attention is required in all cases of significant exposure. [1][2]

Exposure RouteFirst-Aid ProtocolCausality of Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1][2]To dilute and wash away the corrosive chemical and its hydrolysis products (HCl) as quickly as possible to prevent permanent eye damage.
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]To remove the chemical and prevent further skin burns. Rapid removal of contaminated clothing is essential as it holds the chemical against the skin.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][2][4]To remove the individual from the hazardous atmosphere and provide respiratory support. Mouth-to-mouth is avoided to prevent rescuer exposure.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][3]Inducing vomiting can cause further damage to the esophagus. The goal is to dilute the substance and seek professional medical intervention immediately.
Accidental Release and Spill Cleanup

A small spill can quickly become a major hazard due to flammable and corrosive vapors.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate & Isolate: Ensure the fume hood is operating at maximum capacity. Remove all ignition sources.[1][6]

  • Contain: For a small spill, cover with a dry, inert absorbent material such as dry sand or vermiculite. Do NOT use water or combustible materials like paper towels.

  • Neutralize (with caution): Once absorbed, the material can be slowly and cautiously added to a solution of sodium bicarbonate to neutralize the acid. This should be done in a fume hood.

  • Collect & Dispose: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Wipe the spill area with a neutralizing agent (like sodium bicarbonate solution) followed by soap and water.

Diagram: Spill Response Workflow A systematic approach to managing an accidental release.

Spill_Response spill Spill Detected evacuate Evacuate Area & Alert Personnel spill->evacuate isolate Remove Ignition Sources & Ensure Max Ventilation evacuate->isolate assess Assess Spill Size isolate->assess absorb Cover with Dry, Inert Absorbent (e.g., Dry Sand) assess->absorb Small emergency_call Call Emergency Response (e.g., EH&S) assess->emergency_call Large small_spill Small Spill (Manageable) collect Collect into Labeled Hazardous Waste Container absorb->collect decon Decontaminate Area collect->decon large_spill Large Spill (Unmanageable)

Fire-Fighting Measures
  • Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam.[1][2] DO NOT USE WATER. Using water will result in a violent reaction, spreading the fire and releasing large amounts of corrosive HCl gas.[2]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

  • Hazards: Containers may explode when heated. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][6]

Physical and Chemical Data

This data is essential for understanding the compound's behavior under various laboratory conditions. Data is primarily from the closely related Cyclopropanecarbonyl chloride.

PropertyValueSource
Molecular Formula C5H7ClON/A
Molecular Weight 118.56 g/mol [8]
Appearance Light yellow liquid[1][3]
Odor Pungent[1][3]
Boiling Point 119 °C (246.2 °F) at 760 mmHg[1][3]
Flash Point 23 °C (73.4 °F)[1][3]
Specific Gravity 1.150 g/cm³[1][3]
Water Solubility Decomposes violently[1][3]

Toxicological and Ecological Information

  • Toxicological Summary: The primary toxicological effect is severe corrosion.[1] Ingestion causes severe swelling and damage to delicate tissues with a danger of perforation.[1][3] The toxicological properties have not been fully investigated, and the absence of data should not be interpreted as an absence of hazard.[1][3]

  • Ecological Information: Due to its violent reaction with water, standard ecotoxicity data is not available.[3] The compound should not be released into the environment, as its hydrolysis product (HCl) will lower the pH of water systems, harming aquatic life.[3]

References

  • GHC. (2024-06-06). Safety Data Sheet: Carbonyl Chloride. [Link]

  • LookChem. (2017-08-14). methylcyclopropane Safety Data Sheets(SDS). [Link]

  • Chemos GmbH & Co.KG. (2019-02-25). Safety Data Sheet: 2-Methylcyclopentanone. [Link]

Sources

Foundational

Potential biological activities of "2-Methylcyclopropane-1-carbonyl chloride" derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 2-Methylcyclopropane-1-carbonyl Chloride Derivatives Abstract The cyclopropane motif, a unique three-membered carbocyclic ring, is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Methylcyclopropane-1-carbonyl Chloride Derivatives

Abstract

The cyclopropane motif, a unique three-membered carbocyclic ring, is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacological properties. This guide delves into the synthetic versatility and biological potential of derivatives originating from 2-methylcyclopropane-1-carbonyl chloride. By leveraging this reactive acyl chloride, a diverse array of amide, ester, and ketone derivatives can be readily synthesized. This document provides a comprehensive overview of the synthetic methodologies, explores the spectrum of biological activities exhibited by these derivatives—ranging from antimicrobial and antifungal to anticancer—and offers detailed experimental protocols for their synthesis and biological evaluation. The narrative is underpinned by a mechanistic understanding of structure-activity relationships, supported by authoritative references, and visualized through diagrams to provide researchers and drug development professionals with a thorough technical resource.

Introduction: The Significance of the Cyclopropane Moiety in Drug Discovery

The cyclopropane ring, despite its simple structure, is a powerhouse in molecular design. Its inherent ring strain and unique electronic properties confer a rigid conformation that can enhance binding affinity to biological targets.[1] The incorporation of a cyclopropane unit can lead to improved metabolic stability, increased potency, and favorable pharmacokinetic profiles.[1] Natural and synthetic compounds bearing this moiety exhibit a wide spectrum of biological activities, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, antibiotic, antitumor, and antiviral properties.[2]

2-Methylcyclopropane-1-carbonyl chloride serves as a versatile and reactive starting material for the exploration of this chemical space. Its activated carbonyl group provides a direct handle for the synthesis of a variety of derivatives, allowing for systematic modifications to probe structure-activity relationships (SAR).

Synthetic Pathways from 2-Methylcyclopropane-1-carbonyl Chloride

The acyl chloride functionality of 2-methylcyclopropane-1-carbonyl chloride is a highly reactive electrophile, making it an ideal precursor for the synthesis of amides, esters, and ketones.

Amide Synthesis

The reaction of 2-methylcyclopropane-1-carbonyl chloride with primary or secondary amines is a facile and high-yielding method for the preparation of 2-methylcyclopropanecarboxamides. This reaction, a classic nucleophilic acyl substitution, typically proceeds at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for the Synthesis of 2-Methylcyclopropanecarboxamides

  • Reaction Setup: To a solution of the desired amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq.).

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-methylcyclopropane-1-carbonyl chloride (1.05 eq.) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Ester Synthesis

Ester derivatives can be prepared by the reaction of 2-methylcyclopropane-1-carbonyl chloride with a wide range of alcohols. This esterification is often catalyzed by a base, such as pyridine or triethylamine, which also acts as a scavenger for the HCl generated.

Experimental Protocol: General Procedure for the Synthesis of 2-Methylcyclopropyl Esters

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous solvent like dichloromethane or diethyl ether.

  • Addition of Acyl Chloride: At 0 °C, add 2-methylcyclopropane-1-carbonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the mixture to stir at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up and Purification: Follow a similar aqueous work-up procedure as described for the amide synthesis. The final ester product is typically purified by column chromatography.

Ketone Synthesis

The synthesis of ketones from 2-methylcyclopropane-1-carbonyl chloride can be achieved through various methods, including the use of organometallic reagents such as organocuprates (Gilman reagents) or through a Friedel-Crafts acylation of an aromatic substrate.

Experimental Protocol: Synthesis of Cyclopropyl Methyl Ketone via Organocuprate Reaction

  • Preparation of the Organocuprate: Prepare lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an ethereal solvent at low temperature (-78 °C).

  • Acylation: Slowly add 2-methylcyclopropane-1-carbonyl chloride (1.0 eq.) to the freshly prepared Gilman reagent at -78 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to proceed for a short period before quenching with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

Biological Activities of 2-Methylcyclopropane-1-carbonyl Chloride Derivatives

Derivatives of 2-methylcyclopropane-1-carbonyl chloride have shown promise in a variety of therapeutic areas. The following sections detail the key biological activities reported for these classes of compounds.

Antimicrobial and Antifungal Activity

A number of amide derivatives containing a cyclopropane ring have been synthesized and evaluated for their in vitro antibacterial and antifungal activities.[3][4] In one study, a series of fifty-three amide derivatives containing cyclopropane were designed and synthesized.[3][4] Several of these compounds exhibited moderate activity against Staphylococcus aureus and Escherichia coli, and nine compounds showed moderate activity against Candida albicans.[3][4] Notably, three compounds demonstrated excellent antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC₈₀) of 16 μg/mL.[3][4]

Molecular docking studies suggest that these compounds may exert their antifungal effect by binding to the potential drug target CYP51 protein.[3][4]

Table 1: Antimicrobial Activity of Selected Cyclopropane Carboxamide Derivatives

Compound IDTarget OrganismActivity (MIC₈₀ in μg/mL)
F8Candida albicans16
F24Candida albicans16
F42Candida albicans16

Data extracted from a study on amide derivatives containing cyclopropane.[3][4]

Anticancer Activity

Cyclopropanecarboxamides have also been investigated for their potential as anticancer agents. One study reported the synthesis of 1-phenylcyclopropane carboxamide derivatives that effectively inhibited the proliferation of the U937 pro-monocytic human myeloid leukemia cell line without showing cytotoxic activity on these cells.[1]

Another investigation focused on anthranilamide-based 2-phenylcyclopropane-1-carboxamides, which demonstrated antiproliferative activity against human leukemia K562 cells.[5] Certain derivatives were found to exert a significant cytotoxic effect on these tumor cells.[5] The mechanism of action for one of the most potent compounds involved the induction of a G2/M phase cell cycle arrest consequent to DNA lesions, as evidenced by an increase in phospho-ATM and γH2AX, which are known markers of the DNA damage response system.[5] This effect was also associated with the generation of reactive oxygen species (ROS), activation of JNK, and induction of caspase-3 dependent apoptosis.[5]

Furthermore, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been designed and synthesized as potential c-Met kinase inhibitors.[6] Many of these compounds displayed moderate to good antitumor activities against A549, H460, and HT-29 cancer cell lines.[6] The most promising compound exhibited a c-Met IC₅₀ value of 0.016 μM and showed remarkable cytotoxicity against the tested cell lines.[6]

Insecticidal Activity

Esters of cyclopropanecarboxylic acids are well-known for their insecticidal properties, with pyrethroids being a prominent example.[7] Novel pyrethroid derivatives obtained from 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylic acid have displayed high insecticidal activity across a wide spectrum of insects and have shown no toxicity towards mammals.[7] These findings suggest that ester derivatives of 2-methylcyclopropane-1-carboxylic acid could also possess potent insecticidal properties.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-methylcyclopropane-1-carbonyl chloride derivatives is highly dependent on the nature of the substituents introduced.

  • For Antifungal Activity: The specific substitutions on the amide nitrogen and the phenyl ring of 2-phenylcyclopropane-1-carboxamides play a crucial role in determining the potency against Candida albicans.[3][4]

  • For Anticancer Activity: In the case of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, electron-withdrawing groups on the terminal phenyl rings were found to be beneficial for improving antitumor activities.[6] The linker part of the molecule also significantly influences the inhibitory activity against c-Met kinase.[6]

Visualizing the Workflow and Concepts

To better illustrate the process of discovery and the relationships between the chemical structures and their biological effects, the following diagrams are provided.

Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start 2-Methylcyclopropane- 1-carbonyl chloride Amide_Synth Amide Synthesis Start->Amide_Synth Ester_Synth Ester Synthesis Start->Ester_Synth Ketone_Synth Ketone Synthesis Start->Ketone_Synth Amine Primary/Secondary Amine Amine->Amide_Synth Alcohol Alcohol Alcohol->Ester_Synth Organometallic Organometallic Reagent Organometallic->Ketone_Synth Amides Amide Derivatives Amide_Synth->Amides Esters Ester Derivatives Ester_Synth->Esters Ketones Ketone Derivatives Ketone_Synth->Ketones Screening Biological Screening (Antimicrobial, Anticancer, etc.) Amides->Screening Esters->Screening Ketones->Screening Data Activity Data (IC50, MIC) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis and biological evaluation of 2-methylcyclopropane-1-carbonyl chloride derivatives.

Structure_Activity_Relationship cluster_derivatives Derivatives cluster_activities Biological Activities Core 2-Methylcyclopropyl Carbonyl Scaffold Amide Amide (R-NH-C=O) Core->Amide Ester Ester (R-O-C=O) Core->Ester Ketone Ketone (R-C=O) Core->Ketone Antimicrobial Antimicrobial/ Antifungal Amide->Antimicrobial Anticancer Anticancer Amide->Anticancer Insecticidal Insecticidal Ester->Insecticidal

Sources

Exploratory

A Technical Guide to 2-Methylcyclopropane-1-carbonyl Chloride: Synthesis, Derivatives, and Applications in Modern Drug Discovery

Abstract The cyclopropane ring, a motif once considered a synthetic curiosity, has emerged as a powerhouse in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer unparalleled ad...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a motif once considered a synthetic curiosity, has emerged as a powerhouse in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer unparalleled advantages in optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth technical exploration of 2-methylcyclopropane-1-carbonyl chloride, a key building block for introducing the valuable 2-methylcyclopropylcarbonyl moiety. We will delve into the synthesis of this reactive intermediate, detail the preparation of its principal derivatives—amides, esters, ketones, and thioesters—and contextualize its significance through case studies of marketed drugs such as Prasugrel and Grazoprevir. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantage of the 2-methylcyclopropane scaffold in their synthetic endeavors.

Introduction: The Strategic Value of the 2-Methylcyclopropane Moiety

The incorporation of a cyclopropane ring into a drug candidate can significantly enhance its metabolic stability, binding affinity, and membrane permeability.[1][2] The strained three-membered ring imparts a rigid conformation, which can lock a molecule into its bioactive conformation, thereby improving its interaction with biological targets.[1] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, leading to an extended in vivo half-life.[1] The addition of a methyl group to the cyclopropane ring, as in the 2-methylcyclopropyl moiety, provides an additional point of diversity and can further fine-tune the steric and electronic properties of the molecule.

2-Methylcyclopropane-1-carbonyl chloride serves as a highly versatile reagent for introducing this valuable structural motif. As an acyl chloride, it readily reacts with a wide range of nucleophiles, providing access to a diverse library of derivatives.

Synthesis of the Core Intermediate: 2-Methylcyclopropane-1-carbonyl Chloride

The journey to 2-methylcyclopropane-1-carbonyl chloride begins with its corresponding carboxylic acid. The synthesis of 2-methylcyclopropanecarboxylic acid is a well-established process, with several reported methods.[2][3] A common and scalable approach involves the cyclopropanation of an appropriate alkene precursor.

Once the carboxylic acid is obtained, it is converted to the more reactive acyl chloride. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).[4][5] The choice of reagent can depend on the scale of the reaction and the desired purity of the final product.

Experimental Protocol: Synthesis of 2-Methylcyclopropane-1-carbonyl Chloride

Materials:

  • 2-Methylcyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 2-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (SO₂ and HCl).

  • Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The crude 2-methylcyclopropane-1-carbonyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Acyl chlorides are sensitive to moisture, which would lead to hydrolysis back to the carboxylic acid. An inert atmosphere prevents this side reaction.

  • Catalytic DMF: DMF acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which then reacts with the carboxylic acid.

  • Excess Thionyl Chloride: A slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

  • Reduced Pressure Removal of Excess Reagent: Thionyl chloride has a relatively low boiling point, allowing for its easy removal from the higher-boiling acyl chloride product.

Key Structural Analogs and Derivatives

The high reactivity of the acyl chloride functional group in 2-methylcyclopropane-1-carbonyl chloride makes it an excellent electrophile for reactions with a variety of nucleophiles. This allows for the straightforward synthesis of a wide range of derivatives.

Amides: The Cornerstone of Bioactive Molecules

Amide bond formation is one of the most common reactions in medicinal chemistry.[6][7] The reaction of 2-methylcyclopropane-1-carbonyl chloride with primary or secondary amines provides direct access to 2-methylcyclopropyl amides.

General Reaction Scheme:

G reagent1 2-Methylcyclopropane-1-carbonyl Chloride product 2-Methylcyclopropyl Amide reagent1->product reagent2 R1R2NH (Amine) reagent2->product plus + base Base (e.g., Triethylamine) base->product

Caption: Amide synthesis from 2-methylcyclopropane-1-carbonyl chloride.

Experimental Protocol: Synthesis of N-Benzyl-2-methylcyclopropanecarboxamide

Materials:

  • 2-Methylcyclopropane-1-carbonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of 2-methylcyclopropane-1-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Esters: Modulating Polarity and Solubility

Esterification is another key transformation of acyl chlorides. The reaction with alcohols, often in the presence of a non-nucleophilic base like pyridine, yields the corresponding 2-methylcyclopropyl esters.

General Reaction Scheme:

G reagent1 2-Methylcyclopropane-1-carbonyl Chloride product 2-Methylcyclopropyl Ester reagent1->product reagent2 R-OH (Alcohol) reagent2->product plus + base Base (e.g., Pyridine) base->product

Caption: Ester synthesis from 2-methylcyclopropane-1-carbonyl chloride.

Ketones: Expanding the Synthetic Toolbox

The synthesis of ketones from acyl chlorides can be achieved through the reaction with organometallic reagents, such as organocuprates (Gilman reagents) or through Friedel-Crafts acylation of aromatic compounds.

General Reaction Scheme (Friedel-Crafts Acylation):

G reagent1 2-Methylcyclopropane-1-carbonyl Chloride product Aryl 2-Methylcyclopropyl Ketone reagent1->product reagent2 Ar-H (Aromatic Compound) reagent2->product plus + catalyst Lewis Acid (e.g., AlCl₃) catalyst->product

Caption: Ketone synthesis via Friedel-Crafts acylation.

Thioesters: Bioisosteres and Synthetic Intermediates

Thioesters, which are bioisosteres of esters and amides, can be prepared by the reaction of 2-methylcyclopropane-1-carbonyl chloride with thiols.[8][9]

General Reaction Scheme:

G reagent1 2-Methylcyclopropane-1-carbonyl Chloride product 2-Methylcyclopropyl Thioester reagent1->product reagent2 R-SH (Thiol) reagent2->product plus + base Base (e.g., Pyridine) base->product

Caption: Thioester synthesis from 2-methylcyclopropane-1-carbonyl chloride.

Reactivity and Mechanistic Insights

The reactivity of 2-methylcyclopropane-1-carbonyl chloride is dominated by the electrophilicity of the carbonyl carbon. The reaction with nucleophiles proceeds via a nucleophilic acyl substitution mechanism.

G start Acyl Chloride + Nucleophile intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Substituted Product + HCl intermediate->product Chloride Elimination

Caption: General mechanism of nucleophilic acyl substitution.

The presence of the 2-methylcyclopropyl group can influence the reactivity of the acyl chloride. The steric bulk of the ring may slightly hinder the approach of the nucleophile. However, the electronic properties of the cyclopropane ring, which has some degree of π-character, can stabilize the transition state.

Applications in Drug Discovery: Case Studies

The 2-methylcyclopropylcarbonyl moiety and its parent cyclopropylcarbonyl scaffold are found in several important therapeutic agents.

Prasugrel: An Antiplatelet Agent

Prasugrel is an antiplatelet medication used to prevent blood clots.[1] Its synthesis involves the coupling of a thienopyridine core with a side chain that is derived from a cyclopropyl ketone.[2][3] This highlights the utility of cyclopropyl ketones, which can be synthesized from 2-methylcyclopropane-1-carbonyl chloride, as key intermediates in the synthesis of complex drug molecules.

Grazoprevir: A Hepatitis C Virus (HCV) Protease Inhibitor

Grazoprevir is a potent inhibitor of the HCV NS3/4A protease and is a component of the combination therapy Zepatier®.[5][10] The synthesis of Grazoprevir involves a key cyclopropanol intermediate, which can be derived from a cyclopropyl ketone.[10] This again underscores the importance of cyclopropyl ketones as versatile building blocks in the synthesis of modern pharmaceuticals.

Spectroscopic and Physicochemical Data

Accurate characterization of 2-methylcyclopropane-1-carbonyl chloride and its derivatives is crucial for synthetic and medicinal chemists.

Property2-Methylcyclopropane-1-carbonyl Chloride Data
Molecular Formula C₅H₇ClO
Molecular Weight 118.56 g/mol
CAS Number 52194-65-7, 60733-34-8
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 135-137 °C (decomposes)
IR (C=O stretch) ~1780-1815 cm⁻¹
¹H NMR (CDCl₃, ppm) δ 1.2-1.4 (m, 3H, CH₃), 1.5-2.2 (m, 4H, ring CH and CH₂)
¹³C NMR (CDCl₃, ppm) δ ~175 (C=O), ~30-40 (ring C), ~15-20 (CH₃)

Conclusion

2-Methylcyclopropane-1-carbonyl chloride is a valuable and versatile building block for the introduction of the 2-methylcyclopropylcarbonyl moiety into organic molecules. Its straightforward synthesis and high reactivity with a wide range of nucleophiles make it an indispensable tool for medicinal chemists. The unique properties imparted by the 2-methylcyclopropane ring—enhanced metabolic stability, conformational rigidity, and improved binding affinity—will continue to make this scaffold a highly sought-after component in the design of next-generation therapeutics. This guide has provided a comprehensive overview of the synthesis, derivatization, and application of this important chemical entity, with the aim of empowering researchers to effectively utilize it in their drug discovery programs.

References

  • Acyl chloride. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

  • Hemoprotein-Catalyzed Cyclopropanation En Route to the Chiral Cyclopropanol Fragment of Grazoprevir. Angew Chem Int Ed Engl. 2019;58(23):7759-7763.
  • A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. Published online December 5, 2023.
  • Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Org Lett. 2018;20(22):7261-7265.
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. LinkedIn. Published July 12, 2023. Accessed January 16, 2026. [Link]

  • CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone.
  • Grazoprevir. PubChem. Accessed January 16, 2026. [Link]

  • 2-Methylcyclopropane-1-carbonyl chloride. PubChem. Accessed January 16, 2026. [Link]

  • 60733-34-8 | 2-methylcyclopropane-1-carbonyl chloride. AA Blocks. Accessed January 16, 2026. [Link]

  • Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. Accessed January 16, 2026. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Accessed January 16, 2026. [Link]

  • mass spectra - fragmentation patterns. Chemguide. Accessed January 16, 2026. [Link]

  • 13-C NMR Chemical Shift Table.pdf. Accessed January 16, 2026. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chem Soc Rev. 2008;37(11):2267-2315.
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Adv. 2021;11(26):15981-15985.
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. J Iran Chem Soc. 2020;17:113–151.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Accessed January 16, 2026. [Link]

  • Preparation of Methyl cyclopropyl ketone. Chempedia - LookChem. Accessed January 16, 2026. [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses. Accessed January 16, 2026. [Link]

  • Synthesis of cyclopropane hydrocarbons from methylcyclopropyl ketone II : 2-cyclopropyl-1-pentene, cis and trans 2-cyclopropyl-2-pentene and 2-cyclopropylpentane. NASA Technical Reports Server (NTRS). Accessed January 16, 2026. [Link]

  • Thioester. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. Accessed January 16, 2026. [Link]

  • Thioesters synthesis: Recent adventures in the esterification of thiols. Curr Org Chem. 2016;20(13):1428-1454.
  • Efficient Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. ChemRxiv. Published online May 17, 2024. Accessed January 16, 2026. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Amides using 2-Methylcyclopropane-1-carbonyl chloride

Introduction: The Value of the Strained Ring in Modern Drug Discovery The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in medicinal chemistry. Its unique stereoelectronic properties—short...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Strained Ring in Modern Drug Discovery

The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in medicinal chemistry. Its unique stereoelectronic properties—shorter C-C bonds with enhanced p-character and inherent rigidity—allow it to serve as a versatile bioisostere for various functional groups, including gem-dimethyl groups and alkenes.[1][2] This small, strained ring can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, cyclopropane-containing scaffolds are integral to numerous FDA-approved drugs and clinical candidates, demonstrating activities from antiviral to anticancer.[2][3][4]

The 2-methylcyclopropyl moiety, in particular, offers an additional chiral center, providing a valuable handle for stereospecific interactions with protein targets.[5] The synthesis of amides from 2-methylcyclopropane-1-carbonyl chloride is a cornerstone reaction for incorporating this valuable pharmacophore into new chemical entities. This guide provides a detailed, field-proven protocol for this transformation, grounded in mechanistic principles and practical considerations for researchers in drug development.

Reagent Profile and Critical Safety Considerations

Reagent: 2-Methylcyclopropane-1-carbonyl chloride Molecular Formula: C₅H₇ClO[6][7] Molecular Weight: 118.56 g/mol [6][7] CAS Number: 52194-65-7[6]

This acyl chloride is a highly reactive electrophile, a property essential for efficient amide bond formation. However, its reactivity also necessitates stringent handling protocols.

Safety & Handling (EHS Alert):

  • Corrosivity and Irritation: 2-Methylcyclopropane-1-carbonyl chloride is a corrosive substance that can cause severe skin burns and serious eye damage.[6][8] It is also a lachrymator and may cause respiratory irritation.[6][9]

  • Moisture Sensitivity: Like all acyl chlorides, it reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[9][10] All reactions must be conducted under anhydrous conditions using an inert atmosphere (e.g., Nitrogen or Argon).

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or neoprene), and safety goggles with a face shield.[8][10]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for flammables and corrosives.[8][9] Store under an inert gas atmosphere.

  • Quenching: Any residual reagent must be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate or an alcohol like isopropanol.

The Chemistry: Nucleophilic Acyl Substitution

The formation of an amide from an acyl chloride and a primary or secondary amine is a classic example of a nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[11][12] The reaction proceeds via a well-understood, two-step addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This step forms a transient, high-energy tetrahedral intermediate.[12][13]

  • Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the chloride ion—an excellent leaving group—is expelled.

  • Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture. This final step is crucial as it removes the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[11][13]

Amide Synthesis Mechanism Mechanism of Amide Formation cluster_reactants cluster_intermediate cluster_products RCOCl 2-Methylcyclopropyl-COCl (Electrophile) Tetrahedral Tetrahedral Intermediate RCOCl->Tetrahedral + R'-NH₂ RNH2 R'-NH₂ (Nucleophile) Amide Protonated Amide Tetrahedral->Amide - Cl⁻ FinalAmide Final Amide Product Amide->FinalAmide + Base BaseHCl Base-HCl Salt Base Base (e.g., Et₃N) Base->BaseHCl + H⁺

Caption: Nucleophilic acyl substitution mechanism for amide synthesis.

Experimental Protocol: General Procedure for Amidation

This protocol provides a robust starting point for the synthesis of N-substituted 2-methylcyclopropane-1-carboxamides. Optimization may be required depending on the specific amine substrate used.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Methylcyclopropane-1-carbonyl chloride≥97%Sigma-Aldrich, TCIHandle with extreme care under inert atmosphere.[8]
Primary or Secondary Amine≥98%VariousMust be dry. If it is a hydrochloride salt, it must be free-based first.
Triethylamine (Et₃N) or DIPEAAnhydrous, ≥99.5%VariousActs as an acid scavenger. Distill from CaH₂ for best results.
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousSolvent must be dry. Use a solvent purification system or purchase sealed bottles.
Saturated Aqueous NaHCO₃Reagent GradeN/AFor aqueous workup to remove acidic impurities.
Brine (Saturated Aqueous NaCl)Reagent GradeN/AFor aqueous workup to remove water from the organic layer.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeN/AFor drying the organic layer.
Silica Gel230-400 meshN/AFor flash column chromatography.
Step-by-Step Methodology

Experimental Workflow General Experimental Workflow A 1. Reaction Setup - Dry flask under N₂ - Dissolve amine in anhydrous DCM - Add base (Et₃N) B 2. Acyl Chloride Addition - Dissolve acyl chloride in DCM - Cool amine solution to 0 °C - Add acyl chloride solution dropwise A->B C 3. Reaction - Allow to warm to RT - Stir for 1-16 hours - Monitor by TLC B->C D 4. Aqueous Workup - Quench with H₂O - Wash with NaHCO₃(aq) - Wash with Brine C->D E 5. Isolation - Dry organic layer (MgSO₄) - Filter and concentrate - Obtain crude product D->E F 6. Purification & Characterization - Flash Chromatography - Analyze by ¹H NMR, ¹³C NMR, MS E->F

Caption: Step-by-step workflow for amide synthesis.

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the selected primary or secondary amine (1.0 eq, e.g., 5.0 mmol).

    • Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration, e.g., 25 mL).

    • Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2–1.5 eq, e.g., 6.0–7.5 mmol) to the stirring solution. Causality Note: A slight excess of base ensures complete neutralization of the HCl byproduct, driving the reaction to completion.[11]

  • Addition of Acyl Chloride:

    • Cool the reaction flask to 0 °C using an ice-water bath. Causality Note: This initial cooling helps to control the exothermicity of the reaction, preventing potential side reactions and degradation.

    • In a separate dry vial, dissolve 2-methylcyclopropane-1-carbonyl chloride (1.0 eq, 5.0 mmol) in a small volume of anhydrous DCM (e.g., 5 mL).

    • Add the acyl chloride solution to the stirring amine solution dropwise via a syringe or dropping funnel over 10-15 minutes. A white precipitate (triethylammonium chloride) will form immediately.

  • Reaction Progression & Monitoring:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Let the mixture stir for 1-16 hours. The reaction time will vary significantly based on the nucleophilicity of the amine.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC). Check for the consumption of the limiting reagent (typically the amine).

  • Aqueous Workup:

    • Once the reaction is deemed complete by TLC, quench the reaction by adding deionized water (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (optional, to remove excess amine), saturated aqueous NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL). Causality Note: The NaHCO₃ wash removes any remaining acidic species, while the brine wash begins the drying process.

  • Product Isolation and Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

  • Characterization (Self-Validating System):

    • ¹H NMR: Expect to see characteristic multiplets for the cyclopropyl protons and the methyl group doublet. The amide N-H proton will appear as a broad singlet.

    • ¹³C NMR: The key signal to identify is the amide carbonyl carbon, typically in the range of 170-175 ppm.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product by observing the molecular ion peak [M+H]⁺.

    • Yield: Calculate the percentage yield based on the limiting reagent. Yields typically range from 75-95% for unhindered amines.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive amine (e.g., protonated).2. "Wet" reagents or solvent.3. Insufficient base.1. Ensure the amine is the free base. If starting from a salt, perform a neutralization/extraction first.2. Use freshly dried solvent and new reagents.3. Increase the equivalents of base to 1.5-2.0 eq.
Starting Amine Remains 1. Insufficient acyl chloride.2. Sterically hindered amine.1. Check the purity/quality of the acyl chloride. Use a slight excess (1.05-1.1 eq).2. Increase reaction time, warm gently (e.g., to 40 °C), or consider a more potent coupling agent system.
Multiple Side Products 1. Reaction run at too high a temperature.2. Presence of water leading to hydrolysis of acyl chloride.1. Maintain 0 °C during addition and run the reaction at room temperature.2. Ensure all glassware is flame-dried and solvents are anhydrous.
Product is Difficult to Purify The triethylammonium chloride salt is co-eluting or precipitating from the organic layer.Ensure the aqueous workup is thorough. An extra water wash or a filtration step before concentration can help remove the bulk of the salt.

References

  • Vertex AI Search. (n.d.). Buy (1S,2S)-2-methylcyclopropane-1-carboxylic acid (EVT-3158956) | 14590-52-4.
  • ACS Publications. (2007). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid.
  • ChemicalBook. (n.d.). (1R,2R)-2-Methylcyclopropane-1-carboxylic acid synthesis.
  • ChemicalBook. (n.d.). (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis.
  • PubChem. (n.d.). 2-Methylcyclopropane-1-carbonyl chloride.
  • ECHEMI. (n.d.). 2-methylcyclopropane-1-carbonyl chloride | 52194-65-7.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Cyclopropanecarbonyl Chloride.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Cyclopropanecarbonyl chloride.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Cyclopropanecarbonyl chloride.
  • Google Patents. (n.d.). CN117567266B - Method for preparing 2-methylcyclopropyl carboxylic acid.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube.
  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.
  • Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • BenchChem. (2025). Application Note: Standard Protocol for the Synthesis of Amides using Cyclopent-3-ene-1-carbonyl chloride.
  • PubMed Central. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

Sources

Application

Application Notes and Protocols for the Esterification of 2-Methylcyclopropane-1-carbonyl chloride

Introduction: The Significance of the 2-Methylcyclopropyl Ester Motif In the landscape of modern drug discovery and materials science, the cyclopropane ring stands out as a "bioisostere" of choice. Its unique conformatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Methylcyclopropyl Ester Motif

In the landscape of modern drug discovery and materials science, the cyclopropane ring stands out as a "bioisostere" of choice. Its unique conformational rigidity, combined with its ability to modulate electronic properties and metabolic stability, makes it a highly sought-after structural element. When incorporated as an ester, the 2-methylcyclopropyl moiety imparts a distinct three-dimensional character to molecules, influencing their binding affinity to biological targets and tuning their physicochemical properties. Esters derived from 2-Methylcyclopropane-1-carbonyl chloride are pivotal intermediates in the synthesis of complex pharmaceuticals, agrochemicals, and advanced polymers. The methyl substitution on the cyclopropane ring introduces a chiral center, opening avenues for the development of stereochemically pure compounds with potentially enhanced efficacy and reduced off-target effects.

This comprehensive guide provides detailed protocols for the esterification of 2-Methylcyclopropane-1-carbonyl chloride, catering to a range of alcohol substrates. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific needs.

Chemical Principles of Esterification with Acyl Chlorides

The reaction of an acyl chloride with an alcohol to form an ester is a classic example of nucleophilic acyl substitution.[1] 2-Methylcyclopropane-1-carbonyl chloride, as a highly reactive acylating agent, readily undergoes this transformation. The key to a successful and high-yielding esterification lies in the effective management of the reaction conditions and the neutralization of the hydrogen chloride (HCl) byproduct, which is generated stoichiometrically.

The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride ion as a good leaving group, and subsequent deprotonation of the oxonium ion intermediate to yield the final ester product. A base is typically added to scavenge the generated HCl, preventing it from protonating the alcohol and rendering it non-nucleophilic.[2]

Core Experimental Protocols

Herein, we detail three robust protocols for the esterification of 2-Methylcyclopropane-1-carbonyl chloride, tailored for different alcohol substrates and experimental constraints.

Protocol 1: Standard Esterification of Primary Alcohols using Pyridine

This protocol is a reliable method for the esterification of primary and less hindered secondary alcohols. Pyridine serves as both a base to neutralize HCl and as a nucleophilic catalyst that can form a highly reactive acyl-pyridinium intermediate.[2]

Rationale:

  • Pyridine: A moderately weak base that effectively scavenges HCl without promoting side reactions like elimination, which can be a concern with stronger, more hindered bases like triethylamine when dealing with enolizable acyl chlorides.[3] Its role as a nucleophilic catalyst can accelerate the reaction.[2]

  • Dichloromethane (DCM): An inert, aprotic solvent that provides good solubility for the reactants and does not participate in the reaction. Its low boiling point facilitates easy removal during workup.

  • Reaction Temperature: Starting the reaction at 0 °C helps to control the initial exotherm of the reaction, especially during the addition of the acyl chloride. Allowing the reaction to warm to room temperature ensures completion.[2]

Experimental Workflow:

workflow1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol & Pyridine in DCM B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Stir at RT C->D E Aqueous Workup (HCl, NaHCO₃, Brine) D->E F Dry & Concentrate E->F G Column Chromatography F->G

Caption: Workflow for standard esterification.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv.).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM, approximately 0.2 M).

  • Add pyridine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-Methylcyclopropane-1-carbonyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Esterification of Hindered Alcohols

For sterically hindered secondary or tertiary alcohols, the standard pyridine-mediated protocol can be sluggish. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) significantly accelerates the reaction.

Rationale:

  • DMAP: A highly efficient nucleophilic catalyst. It reacts with the acyl chloride to form a much more reactive N-acylpyridinium salt. This intermediate is then readily attacked by the sterically hindered alcohol.[4][5]

  • Triethylamine (TEA): A non-nucleophilic, hindered base used in stoichiometric amounts to neutralize the HCl byproduct. It is more basic than pyridine, ensuring complete scavenging of the acid.

Reaction Mechanism:

mechanism2 AcylCl R-COCl AcylPyridinium [R-CO-DMAP]⁺Cl⁻ (Acylpyridinium Ion) AcylCl->AcylPyridinium + DMAP DMAP DMAP Alcohol R'-OH TEA Et₃N Tetrahedral Tetrahedral Intermediate AcylPyridinium->Tetrahedral + R'-OH Ester R-COOR' Tetrahedral->Ester - DMAP, -H⁺ TEAHCl Et₃N·HCl Tetrahedral->TEAHCl + Et₃N DMAP_regen DMAP

Caption: DMAP-catalyzed esterification mechanism.

Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the hindered alcohol (1.0 equiv.), triethylamine (1.5 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C.

  • Add a solution of 2-Methylcyclopropane-1-carbonyl chloride (1.2 equiv.) in anhydrous DCM dropwise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 3: Esterification for Acid-Sensitive Substrates

For substrates containing acid-labile functional groups, it is crucial to avoid the generation of acidic byproducts in the reaction mixture. This protocol utilizes a pre-formed alkoxide or an alternative base to ensure neutral or slightly basic conditions.

Rationale:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that deprotonates the alcohol to form the corresponding sodium alkoxide. This significantly increases the nucleophilicity of the alcohol and the reaction proceeds without the generation of HCl.

  • Tetrahydrofuran (THF): A suitable aprotic solvent for reactions involving NaH.

Experimental Workflow:

workflow3 cluster_alkoxide Alkoxide Formation cluster_reaction Esterification cluster_workup Workup A Alcohol + NaH in THF B Stir at 0 °C to RT A->B C Cool to 0 °C B->C D Add Acyl Chloride C->D E Stir at RT D->E F Quench with Water E->F G Extract with Et₂O F->G H Dry & Concentrate G->H

Caption: Workflow for acid-sensitive esterification.

Step-by-Step Procedure:

  • To a suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of the acid-sensitive alcohol (1.0 equiv.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of 2-Methylcyclopropane-1-carbonyl chloride (1.1 equiv.) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography.

Comparative Summary of Protocols

ParameterProtocol 1 (Standard)Protocol 2 (DMAP-Catalyzed)Protocol 3 (Acid-Sensitive)
Alcohol Substrate Primary, less hindered secondaryHindered secondary, tertiaryAlcohols with acid-labile groups
Base Pyridine (1.2 equiv.)Triethylamine (1.5 equiv.)Sodium Hydride (1.2 equiv.)
Catalyst Pyridine (nucleophilic)DMAP (0.1 equiv.)None
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temp.0 °C to Room Temp.0 °C to Room Temp.
Typical Reaction Time 2-4 hours12-24 hours1-3 hours
Typical Yield 85-95%70-90%80-95%

Stereochemical Considerations

2-Methylcyclopropane-1-carbonyl chloride is a chiral molecule, existing as a racemic mixture of (1R,2S/1S,2R) and (1R,2R/1S,2S) diastereomers. The esterification reaction itself does not typically affect the stereocenters on the cyclopropane ring. Therefore, if you start with a racemic mixture of the acyl chloride, you will obtain a racemic mixture of the corresponding ester.

For the synthesis of enantiomerically pure esters, two main strategies can be employed:

  • Resolution of the starting material: 2-Methylcyclopropanecarboxylic acid can be resolved into its enantiomers using chiral resolving agents, followed by conversion to the enantiomerically pure acyl chloride.

  • Chiral separation of the final ester: The racemic ester product can be separated into its constituent enantiomers using chiral chromatography (e.g., HPLC with a chiral stationary phase).[6][7]

Troubleshooting

  • Low Yield:

    • Moisture Contamination: Ensure all glassware and solvents are scrupulously dry, as the acyl chloride readily hydrolyzes to the carboxylic acid.[1]

    • Insufficient Base: Use at least a stoichiometric amount of base to neutralize all the HCl generated.

    • Steric Hindrance: For hindered alcohols, switch to the DMAP-catalyzed protocol.

  • Side Product Formation:

    • With Triethylamine: If using an enolizable acyl chloride, ketene formation can be an issue. Consider using a less hindered base like pyridine.[3]

    • Elimination: With sensitive secondary or tertiary alcohols, harsh conditions or strong bases can lead to elimination byproducts. Use milder conditions or the acid-sensitive protocol.

  • Difficult Purification:

    • If using DCC as a coupling agent in an alternative synthesis from the carboxylic acid, the dicyclohexylurea byproduct can be difficult to remove. Consider using a water-soluble carbodiimide like EDC.

References

  • OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. [Link]

  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

  • RSC Publishing. Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone. [Link]

  • Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. [Link]

  • SpectraBase. Ethyl 2-methyl-2-phenylcyclopropane-1-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. Ethyl 2-methylcyclopropanecarboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. [Link]

  • RIT Scholar Works. Student to Student: Chiral resolution of cyclopropyl esters. [Link]

  • PubChem. 1-Ethyl-2-methylcyclopropane. [Link]

  • ResearchGate. ChemInform Abstract: Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Google Patents.
  • ResearchGate. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Link]

  • Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • PubMed Central. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

  • Reddit. Add DMAP to esterification between acyl chloride and alcohol? [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Molbase. Synthesis of (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • SpectraBase. (TRANS)-METHYL-2-ETHYL-2-TRIMETHYLSILOXYCYCLOPROPANE-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Okayama University Institutional Repository. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. [Link]

  • Semantic Scholar. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • ResearchGate. HPLC chromatogram of methyl ester 2 separation of on a Chiralcel OD... [Link]

  • Google Patents.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter -. [Link]

  • SpringerLink. Synthesis and Characterization of 2-Alkylbutadiene Polymers. II. Stereospecific Polymerization of 2-Ethyl-, 2-n-Propyl-, 2-Isopropyl-, and 2-n-Butylbutadienes. [Link]

  • ChemRxiv. A Concise Synthesis of a Methyl Ester 2-Resorcinarene: A chair-conformation macrocycle. [Link]

  • Organic Chemistry Portal. Ester synthesis by transesterification. [Link]

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Method

Application Notes and Protocols: 2-Methylcyclopropane-1-carbonyl chloride as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 2-Methylcyclopropyl Moiety The cyclopropyl group has emerged as a privileged structural motif in modern medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Methylcyclopropyl Moiety

The cyclopropyl group has emerged as a privileged structural motif in modern medicinal chemistry, transitioning from a synthetic curiosity to a key component in a multitude of approved pharmaceuticals.[1][2] Its unique stereoelectronic properties, stemming from significant ring strain, allow it to confer remarkable benefits to drug candidates. These advantages include enhancing metabolic stability by strengthening adjacent C-H bonds against oxidative degradation, improving binding potency through conformational rigidity, and modulating physicochemical properties such as lipophilicity and acidity.[1] The introduction of a methyl group to this strained ring, as in the 2-methylcyclopropyl fragment, provides an additional vector for probing structure-activity relationships (SAR) and optimizing drug-like properties.

2-Methylcyclopropane-1-carbonyl chloride stands out as a highly reactive and versatile building block for incorporating this valuable pharmacophore into complex molecular architectures. As an acyl chloride, it readily participates in a range of nucleophilic acyl substitution reactions, making it an indispensable tool for chemists in pharmaceutical and agrochemical research. This guide provides an in-depth exploration of its synthesis, key applications, and detailed, field-proven protocols for its use in amide bond formation and Friedel-Crafts acylation, two of the most fundamental transformations in organic synthesis.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₅H₇ClO
Molecular Weight 118.56 g/mol
Appearance Liquid (presumed)General knowledge
CAS Number 52194-65-7[3]

Safety and Handling:

2-Methylcyclopropane-1-carbonyl chloride is a reactive acyl chloride and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and will react violently with water and other protic solvents to release hydrochloric acid. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4] All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Synthesis of 2-Methylcyclopropane-1-carbonyl chloride

The most common and direct route to 2-methylcyclopropane-1-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 2-methylcyclopropane-1-carboxylic acid. This precursor can be synthesized through various methods, including the cyclopropanation of crotonic acid derivatives.[1] The conversion to the acyl chloride is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Diagram 1: General synthetic workflow for 2-Methylcyclopropane-1-carbonyl chloride.
Protocol 1: Synthesis using Thionyl Chloride

This protocol describes a general and robust method for the preparation of acyl chlorides from carboxylic acids.

Materials:

  • 2-methylcyclopropane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-methylcyclopropane-1-carboxylic acid (1.0 equiv).

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2.0-5.0 equiv), either neat or in an anhydrous solvent like DCM or toluene.

  • Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal, the crude product can be co-evaporated with an anhydrous solvent like toluene.

  • Purification: The resulting crude 2-methylcyclopropane-1-carbonyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride

This method is often preferred for its milder conditions and the volatile nature of its byproducts (CO, CO₂, and HCl).

Materials:

  • 2-methylcyclopropane-1-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dry glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask containing 2-methylcyclopropane-1-carboxylic acid (1.0 equiv) dissolved in anhydrous DCM under a nitrogen atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Addition of Oxalyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise. Vigorous gas evolution will be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Work-up: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically of high purity and can be used without further purification.

Key Applications and Protocols

Amide Bond Formation

The reaction of 2-methylcyclopropane-1-carbonyl chloride with primary or secondary amines is a highly efficient method for the synthesis of 2-methylcyclopropyl amides. These amides are prevalent in numerous biologically active compounds. The reaction proceeds via a nucleophilic acyl substitution mechanism.

graph AmideFormation { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Diagram 2: General scheme for amide bond formation.

This protocol is a standard Schotten-Baumann type reaction, widely applicable to a variety of amines.

Materials:

  • 2-Methylcyclopropane-1-carbonyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine (Et₃N) or pyridine)

  • Dry glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equiv) and the base (1.1-1.5 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of 2-methylcyclopropane-1-carbonyl chloride (1.0-1.1 equiv) in anhydrous DCM dropwise to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Aqueous Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Drying: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by recrystallization or flash column chromatography on silica gel.

Friedel-Crafts Acylation

Friedel-Crafts acylation using 2-methylcyclopropane-1-carbonyl chloride allows for the direct introduction of the 2-methylcyclopropyl keto-moiety onto an aromatic ring, forming aryl 2-methylcyclopropyl ketones. These ketones are valuable intermediates for the synthesis of a wide range of heterocyclic and carbocyclic compounds.[5][6] The reaction is an electrophilic aromatic substitution that requires a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Causality in Experimental Choices:

  • Substrate Scope: This reaction is most effective with electron-rich aromatic compounds (e.g., anisole, toluene). Aromatic rings substituted with strongly electron-withdrawing groups (e.g., nitrobenzene) are generally unreactive under standard Friedel-Crafts conditions.[1]

  • Catalyst: A stoichiometric amount of the Lewis acid is typically required, as it complexes with both the acyl chloride and the resulting ketone product.

  • Solvent: Anhydrous, non-coordinating solvents such as dichloromethane or carbon disulfide are preferred to avoid reaction with the Lewis acid.

graph FC_Acylation { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Diagram 3: General scheme for Friedel-Crafts acylation.

Materials:

  • 2-Methylcyclopropane-1-carbonyl chloride

  • Aromatic substrate (e.g., anisole)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Dry glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1-1.3 equiv) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion Complex: Add a solution of 2-methylcyclopropane-1-carbonyl chloride (1.0 equiv) in anhydrous DCM dropwise to the stirred AlCl₃ suspension.

  • Addition of Aromatic Substrate: After stirring for 15-30 minutes, add the aromatic substrate (1.0-1.2 equiv) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aryl 2-methylcyclopropyl ketone by flash column chromatography or vacuum distillation.

Conclusion

2-Methylcyclopropane-1-carbonyl chloride is a potent and versatile chemical tool for the strategic incorporation of the 2-methylcyclopropyl group, a moiety of increasing importance in drug design. Its high reactivity as an acyl chloride allows for efficient amide bond formation and Friedel-Crafts acylation under well-established conditions. The protocols provided herein offer robust starting points for the synthesis of novel amides and ketones bearing this valuable pharmacophore. By leveraging the unique properties of the cyclopropyl ring, researchers can continue to develop innovative molecular entities with enhanced therapeutic potential.

References

  • Gagnon, A. (2017). Novel Synthesis of Aryl Cyclopropylketones. Thieme Chemistry. [Link]

  • ResearchGate. (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Methylcyclopropane-1-carbonyl chloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
  • Google Patents. (n.d.). US4895984A - Acylation of aromatics.
  • Molecules. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • Google Patents. (n.d.). US7595425B2 - Friedel-crafts acylation process in ionic liquids.
  • AA Blocks. (n.d.). 60733-34-8 | MFCD03422907 | 2-methylcyclopropane-1-carbonyl chloride. AA Blocks. [Link]

  • Google Patents. (n.d.). United States Patent Office. Google Patents. [Link]

  • Google Patents. (n.d.). (12) United States Patent. Google Patents. [Link]

  • National Center for Biotechnology Information. (n.d.). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]

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Application

Application Notes and Protocols for Friedel-Crafts Acylation Reactions with 2-Methylcyclopropane-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Cyclopropyl Ketone Moiety In the landscape of modern medicinal chemistry and drug development, the cyclopropyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl Ketone Moiety

In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its incorporation into molecular scaffolds can significantly enhance a range of pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] The aryl cyclopropyl ketone unit, in particular, serves as a versatile building block for the synthesis of a diverse array of bioactive molecules, from antiviral agents to central nervous system therapeutics.[3][4] The Friedel-Crafts acylation stands as a cornerstone of C-C bond formation, providing a direct and efficient route to these valuable ketone intermediates.[5][6][7]

This document provides a comprehensive guide to the Friedel-Crafts acylation of aromatic and heteroaromatic compounds using 2-methylcyclopropane-1-carbonyl chloride. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully implement this reaction, troubleshoot potential challenges, and leverage its full potential in synthetic campaigns.

Reaction Principle and Mechanistic Considerations

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[8][9] The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then intercepted by the π-electron system of an aromatic ring.

The mechanism, as it applies to 2-methylcyclopropane-1-carbonyl chloride, can be delineated as follows:

  • Activation of the Acyl Chloride: A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 2-methylcyclopropane-1-carbonyl chloride.[10][11][12]

  • Formation of the Acylium Ion: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[12][13]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

  • Rearomatization: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10]

A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[14][15] Furthermore, the acylium ion is not prone to the carbocation rearrangements that often plague Friedel-Crafts alkylations.[9]

A Critical Consideration: Stability of the Cyclopropane Ring

While the acylium ion itself is stable, the strained cyclopropane ring introduces a potential complication. Under the strongly acidic conditions of the Friedel-Crafts reaction, particularly with potent Lewis acids, there is a risk of ring-opening of the cyclopropyl group.[16] This can lead to the formation of undesired byproducts. The choice of Lewis acid and careful control of reaction temperature are therefore paramount to preserving the integrity of the cyclopropyl moiety. Milder Lewis acids, such as FeCl₃ or ZnCl₂, may be considered for particularly sensitive substrates, although they may require higher temperatures or longer reaction times.

Experimental Protocol: Synthesis of (4-Methoxyphenyl)(2-methylcyclopropyl)methanone

This protocol details a representative procedure for the acylation of anisole with 2-methylcyclopropane-1-carbonyl chloride.

Materials:

  • 2-Methylcyclopropane-1-carbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice bath

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle it with extreme care in a dry environment. 2-Methylcyclopropane-1-carbonyl chloride is a corrosive and moisture-sensitive acyl chloride.

  • Quenching: The quenching of the reaction with ice/HCl is highly exothermic and releases HCl gas. This step must be performed slowly and with vigorous stirring in an ice bath.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet and a drying tube.

  • Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 2-methylcyclopropane-1-carbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Aromatic Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20-40 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-methoxyphenyl)(2-methylcyclopropyl)methanone.

Data Summary and Optimization

The success of the Friedel-Crafts acylation with 2-methylcyclopropane-1-carbonyl chloride is contingent on several factors. The following table provides a summary of key parameters and considerations for reaction optimization.

ParameterRecommended Conditions & Considerations
Aromatic Substrate Electron-rich aromatic and heteroaromatic compounds are ideal substrates. Deactivated rings (e.g., nitrobenzene) are generally unreactive.
Lewis Acid Catalyst Anhydrous AlCl₃ is the most common and effective catalyst. For sensitive substrates, consider milder Lewis acids like FeCl₃ or ZnCl₂. A stoichiometric amount or slight excess (1.1-1.3 equivalents) is typically required.[10]
Solvent Anhydrous, non-polar solvents such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂) are preferred.
Temperature Low temperatures (0-5 °C) are crucial to minimize side reactions, particularly the potential for cyclopropane ring-opening.
Reaction Time Typically 1-4 hours. Reaction progress should be monitored by TLC or LC-MS to determine the optimal time.
Work-up A careful and slow quench into an ice/acid mixture is essential for safety and to break up the aluminum-ketone complex.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acyl Dissolve Acyl Chloride in Anhydrous DCM add_acyl Dropwise Addition of Acyl Chloride Solution prep_acyl->add_acyl prep_sub Dissolve Aromatic Substrate in Anhydrous DCM add_sub Dropwise Addition of Aromatic Substrate Solution prep_sub->add_sub setup Setup Inert Atmosphere Reaction Flask add_alcl3 Add Anhydrous AlCl3 and DCM setup->add_alcl3 cool Cool to 0-5 °C add_alcl3->cool cool->add_acyl add_acyl->add_sub stir Stir at 0-5 °C (Monitor by TLC/LC-MS) add_sub->stir quench Quench with Ice/HCl stir->quench extract Separatory Funnel Extraction (Wash with H2O, NaHCO3, Brine) quench->extract dry Dry Organic Layer (MgSO4/Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Aryl Cyclopropyl Ketone purify->product

Caption: Experimental workflow for Friedel-Crafts acylation.

G reagents 2-Methylcyclopropane-1-carbonyl chloride + Ar-H + AlCl3 complex [Acyl Chloride-AlCl3 Complex] reagents->complex Coordination acylium Acylium Ion (Resonance Stabilized) complex->acylium C-Cl Cleavage arenium Arenium Ion (Sigma Complex) acylium->arenium Electrophilic Attack by Aromatic Ring product Aryl Cyclopropyl Ketone + HCl + AlCl3 arenium->product Deprotonation & Rearomatization

Caption: Simplified mechanism of Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation using 2-methylcyclopropane-1-carbonyl chloride is a powerful and reliable method for the synthesis of aryl 2-methylcyclopropyl ketones. By understanding the reaction mechanism, adhering to stringent anhydrous and low-temperature conditions, and exercising caution during the work-up, researchers can effectively utilize this reaction to generate valuable intermediates for drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important transformation.

References

  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. Retrieved from [Link]

  • Elsevier. (2013). Studies on the ring-opening of bicyclic cyclopropanes activated by a carbonyl group. Tetrahedron Letters. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Semantic Scholar. (2020). Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems. Retrieved from [Link]

  • ResearchGate. (2019). Diastereoselective Ring Opening of Fully-Substituted Cyclopropanes via Intramolecular Friedel–Crafts Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

  • ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Retrieved from [Link]

  • NIH National Library of Medicine. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • NIH National Library of Medicine. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]

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Method

Application Notes & Protocols: The Strategic Use of 2-Methylcyclopropane-1-carbonyl chloride in Modern Agrochemical Development

Introduction: The Significance of Strained Rings in Agrochemical Design The cyclopropane ring, the smallest of all carbocycles, is a recurring and highly valued motif in the architecture of biologically active molecules....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Strained Rings in Agrochemical Design

The cyclopropane ring, the smallest of all carbocycles, is a recurring and highly valued motif in the architecture of biologically active molecules.[1] Its unique structural and electronic properties, stemming from significant ring strain, confer a range of advantageous characteristics to parent molecules. In the context of agrochemical development, the incorporation of a cyclopropane group can enhance binding affinity to target enzymes, improve metabolic stability, and optimize physicochemical properties for better uptake and translocation within the target pest or plant.[2][3][4] Natural products like pyrethrins, potent insecticides derived from Chrysanthemum flowers, feature this three-membered ring, inspiring the development of synthetic pyrethroids and other novel crop protection agents.[2][5]

2-Methylcyclopropane-1-carbonyl chloride emerges as a pivotal building block in this field. As a reactive acid chloride, it serves as an efficient acylating agent, enabling the direct introduction of the 2-methylcyclopropylcarbonyl moiety. This structural unit is a cornerstone for a prominent class of fungicides—the cyclopropane carboxamides—and is related to precursors for synthetic pyrethroid insecticides.[6][7][8] This guide provides an in-depth exploration of this reagent, detailing its properties, safety protocols, and its application in the synthesis of high-value agrochemicals, aimed at researchers and professionals in the drug development and crop science sectors.

Part 1: Reagent Profile and Safety Mandates

Physicochemical Data

Before any experimental work, a thorough understanding of the reagent's properties is critical. The key data for 2-Methylcyclopropane-1-carbonyl chloride are summarized below.

PropertyValueSource
IUPAC Name 2-methylcyclopropane-1-carbonyl chloride[9]
Molecular Formula C₅H₇ClO[9][10][11]
Molecular Weight 118.56 g/mol [9][10]
CAS Numbers 52194-65-7, 60733-34-8[9][11]
Appearance Clear pale yellow liquid[7]
Topological Polar Surface Area 17.1 Ų[9][10]
Complexity 100[9][11]
Hazard Identification and Safe Handling Protocols

2-Methylcyclopropane-1-carbonyl chloride is a reactive and hazardous chemical. Strict adherence to safety protocols is non-negotiable.

  • Primary Hazards : The compound is classified as an irritant that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Some sources also classify similar acid chlorides as flammable liquids that are toxic if swallowed and can cause severe skin burns and eye damage.[12][13]

  • Reactivity : As an acyl chloride, it reacts violently with water and other protic solvents, liberating toxic hydrogen chloride (HCl) gas.[12] This reactivity necessitates handling under anhydrous and inert conditions.

Mandatory Safety Procedures:

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[13][14] All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[12]

  • Handling : Use only non-sparking tools and operate in an area with explosion-proof ventilation, especially if flammability is a concern.[13][14] Keep the reagent away from heat, sparks, and open flames.[12][14] Containers should be opened carefully, preferably refrigerated before opening, and handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with moisture.[13][14]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and reactive materials.[12][13] It should be stored away from water, bases, and alcohols.

  • Spill & Disposal : In case of a spill, evacuate the area and ensure adequate ventilation.[12] Absorb the spill with a dry, inert material (e.g., sand or vermiculite) and collect it in a sealed container for disposal. Do not use water for cleanup.[12] All waste must be disposed of as hazardous chemical waste in accordance with local and national regulations.[14]

Part 2: Core Application in Agrochemical Synthesis

The primary application of 2-methylcyclopropane-1-carbonyl chloride is the synthesis of cyclopropane carboxamides. These compounds are a significant class of modern fungicides, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHIs).[8]

The core reaction is a nucleophilic acyl substitution, where the carbonyl chloride reacts with a primary or secondary amine (often a substituted aniline or aminopyridine) to form a highly stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl byproduct generated during the reaction.[15][16]

General Synthesis Scheme

G cluster_reactants Reactants & Conditions reagent1 2-Methylcyclopropane- 1-carbonyl chloride product N-Substituted-2-methylcyclopropane- 1-carboxamide (Target Agrochemical) reagent1->product reagent2 Substituted Amine (e.g., R-NH2) reagent2->product base Non-nucleophilic Base (e.g., Triethylamine) byproduct Base-HCl Salt base->byproduct cluster_Mitochondrion Fungal Mitochondrion Krebs Krebs Cycle SDH SDH Krebs->SDH provides succinate ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase creates proton gradient SDH->ETC donates electrons ATP ATP (Energy) ATP_Synthase->ATP synthesizes Fungicide Cyclopropane Carboxamide Fungicide Fungicide->SDH Binds & Inhibits

Sources

Application

Grignard reactions with "2-Methylcyclopropane-1-carbonyl chloride" for tertiary alcohol synthesis

Application Note & Protocol Topic: Synthesis of Tertiary Alcohols via Grignard Reaction with 2-Methylcyclopropane-1-carbonyl chloride Audience: Researchers, scientists, and drug development professionals. Abstract The Gr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Tertiary Alcohols via Grignard Reaction with 2-Methylcyclopropane-1-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1][2] This guide provides a detailed examination of its application in the synthesis of tertiary alcohols, a structural motif prevalent in numerous pharmaceutical agents. Specifically, we focus on the reaction between 2-methylcyclopropane-1-carbonyl chloride and Grignard reagents. This protocol delineates the reaction mechanism, offers a comprehensive step-by-step experimental procedure, and provides insights into process optimization and troubleshooting. The high reactivity of acyl chlorides with organomagnesium halides necessitates precise control over reaction conditions to achieve high yields of the desired tertiary alcohol.[3][4][5]

Scientific Background & Mechanistic Principles

The Grignard Reaction with Acyl Chlorides

The reaction of an acyl chloride with a Grignard reagent (R-MgX) is a powerful method for synthesizing tertiary alcohols where two of the alkyl/aryl substituents are identical.[6][7][8] The mechanism proceeds via a two-step nucleophilic addition process.

  • First Addition & Ketone Formation: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.[9][10] This forms a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the chloride ion—a good leaving group—to generate a ketone in situ.[11][12]

  • Second Addition & Tertiary Alcohol Formation: The ketone formed is also susceptible to nucleophilic attack. Since ketones are generally more reactive towards Grignard reagents than the initial acyl chloride, a second equivalent of the Grignard reagent immediately adds to the newly formed ketone.[11][13] This second addition creates a magnesium alkoxide intermediate.

  • Work-up: A final aqueous acidic work-up protonates the alkoxide to yield the final tertiary alcohol product.[11]

Due to the high reactivity of the intermediate ketone, the reaction cannot be stopped at the ketone stage when using highly reactive Grignard reagents.[3][14] Therefore, a minimum of two equivalents of the Grignard reagent is required to drive the reaction to completion and form the tertiary alcohol.[3][4]

Considerations for the Cyclopropyl Moiety

The 2-methylcyclopropane group introduces unique structural considerations. Cyclopropane possesses significant ring strain due to its 60° C-C-C bond angles, a considerable deviation from the ideal 109.5° for sp³ hybridized carbons.[15][16] This strain gives the C-C bonds of the ring an increased π-character, and in some cases, cyclopropanes can undergo ring-opening reactions.[17][18] However, in the context of this Grignard reaction, the primary site of nucleophilic attack is the highly electrophilic carbonyl carbon. The cyclopropane ring itself is generally stable under these conditions and does not participate in the reaction, remaining intact in the final tertiary alcohol product.

Reaction Mechanism Pathway

Grignard Reaction Mechanism AcylChloride 2-Methylcyclopropane- 1-carbonyl chloride Tetrahedral1 Tetrahedral Intermediate 1 AcylChloride->Tetrahedral1 Nucleophilic Attack Grignard1 R-MgX (1st eq.) Grignard1->Tetrahedral1 Grignard2 R-MgX (2nd eq.) Alkoxide Tertiary Magnesium Alkoxide Grignard2->Alkoxide Workup H₃O⁺ Work-up Product Tertiary Alcohol Product Workup->Product Protonation Ketone Intermediate Ketone Tetrahedral1->Ketone Elimination of MgXCl Ketone->Alkoxide Nucleophilic Attack Alkoxide->Product

Caption: Mechanism of tertiary alcohol synthesis from an acyl chloride.

Detailed Experimental Protocol

Objective: To synthesize 1-(2-methylcyclopropyl)-1,1-diphenylethan-1-ol from 2-methylcyclopropane-1-carbonyl chloride and phenylmagnesium bromide.

Materials and Reagents
  • Reagents: 2-Methylcyclopropane-1-carbonyl chloride, Magnesium turnings, Bromobenzene, Anhydrous diethyl ether or THF, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Hydrochloric acid (for cleaning glassware).

  • Equipment: Three-neck round-bottom flask (flame-dried), dropping funnel (flame-dried), condenser (flame-dried), magnetic stirrer and stir bar, heating mantle, inert gas line (Nitrogen or Argon), ice-water bath, separatory funnel, rotary evaporator, glassware for extraction and purification, TLC plates and chamber.

Step-by-Step Methodology

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a flame-dried three-neck flask equipped with a stir bar, condenser, and dropping funnel under a positive pressure of inert gas.

  • Magnesium: Add magnesium turnings (2.5 equivalents) to the flask.

  • Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of bromobenzene (2.2 equivalents) in anhydrous diethyl ether to the flask.

  • Propagation: Once the reaction initiates (indicated by bubbling and heat), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.

Part B: Reaction with Acyl Chloride

  • Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-methylcyclopropane-1-carbonyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition to control the exothermic reaction.[11]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting acyl chloride.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride solution. This is preferred over strong acids to prevent potential acid-catalyzed dehydration of the tertiary alcohol product.[3]

  • Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[4]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tertiary alcohol.

Experimental Workflow Diagram

Experimental Workflow Start Start: Materials & Reagents Prep Prepare Grignard Reagent (Phenylmagnesium Bromide) Start->Prep Anhydrous Conditions End Final Product: Purified Tertiary Alcohol QC QC Reaction Slowly Add Acyl Chloride Solution Prep->Reaction Cool to 0°C Stir Stir for 1-2 hours Reaction->Stir Warm to RT Monitor TLC Monitoring Stir->Monitor Check Progress Quench Quench with sat. aq. NH₄Cl Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Phase Separation Wash Wash Organic Layers Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate via Rotovap Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Purify->End

Caption: Experimental workflow for tertiary alcohol synthesis.

Quantitative Data & Expected Results

The following table summarizes typical reaction parameters and expected outcomes. Yields are illustrative and can vary based on the specific Grignard reagent used and the scale of the reaction.

ParameterValue/ConditionRationale
Equivalents of Grignard Reagent ≥ 2.2 eq.Ensures complete conversion of the intermediate ketone to the tertiary alcohol.[4][9]
Equivalents of Acyl Chloride 1.0 eq.The limiting reagent.
Reaction Temperature 0 °C to Room Temp.Controls exothermicity and minimizes side reactions.[11]
Reaction Time 2-4 hoursAllows for complete conversion after the addition of the acyl chloride.
Quenching Agent Saturated aq. NH₄ClA mild acid source that protonates the alkoxide while minimizing dehydration of the tertiary alcohol product.[3]
Expected Yield 65-85%Typical for this class of reaction when performed under optimal conditions.
Purity (Post-Chromatography) >95%Achievable with careful purification.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive Grignard reagent (due to moisture or old magnesium).Ensure all glassware is rigorously flame-dried and reagents/solvents are anhydrous. Use fresh, high-quality magnesium turnings.
Starting materials contain acidic protons (e.g., water, alcohols).Protect any acidic functional groups present in the reactants before attempting the Grignard reaction.
Significant Ketone Byproduct Insufficient Grignard reagent (< 2 equivalents).Use a slight excess (at least 2.2 equivalents) of the Grignard reagent. Titrate the Grignard solution before use to determine its exact concentration.
Low reactivity of the Grignard reagent (e.g., steric hindrance).Increase reaction time or gently heat the reaction mixture after the initial addition.
Formation of Dehydration Product Work-up was too acidic or performed at high temperature.Use a milder quenching agent like saturated aq. NH₄Cl at low temperatures. Avoid strong mineral acids during work-up.

References

  • OrgoSolver. (n.d.). Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • YouTube. (2024). Reaction of Acyl Chlorides with Grignard reagent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • YouTube. (2014). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Acyl chlorides reaction with grignard. Retrieved from [Link]

  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • JoVE. (2023). Alcohols from Carbonyl Compounds: Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Cyclopropane instability to addition reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclopropane-1-carbonyl chloride. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
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Sources

Method

Application Note: Facile Hydrolysis of 2-Methylcyclopropane-1-carbonyl chloride to its Carboxylic Acid

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a "privileged" structural motif. Its incorporat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a "privileged" structural motif. Its incorporation into drug candidates is a strategic design element aimed at enhancing a multitude of pharmacokinetic and pharmacodynamic properties.[1][2] The three-membered ring's unique stereoelectronic features, including its planar nature, short C-C bonds with enhanced π-character, and strong C-H bonds, contribute to several advantageous effects.[2] These include increased metabolic stability, improved potency, reduced off-target effects, and enhanced brain permeability.[1][2] Consequently, cyclopropane-containing carboxylic acids, such as 2-methylcyclopropane-1-carboxylic acid, are valuable building blocks in the synthesis of novel therapeutics.[3][4][5] This application note provides a detailed protocol for the hydrolysis of 2-methylcyclopropane-1-carbonyl chloride, a key precursor, to yield the corresponding carboxylic acid, a critical step in many synthetic routes.

Reaction Mechanism: Nucleophilic Acyl Substitution

The hydrolysis of an acyl chloride to a carboxylic acid is a classic example of a nucleophilic acyl substitution reaction.[6][7] The reaction proceeds via an addition-elimination mechanism.[7][8]

  • Nucleophilic Attack: The process is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride.[8][9] The significant polarization of the carbon-oxygen double bond and the inductive effect of the chlorine atom render this carbon highly susceptible to nucleophilic attack.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[9]

  • Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[10]

  • Deprotonation: A final deprotonation step, often facilitated by another water molecule or a base, yields the final carboxylic acid product and hydrochloric acid.[9]

To drive the reaction to completion and neutralize the HCl byproduct, the hydrolysis is frequently carried out in the presence of a mild base, such as pyridine or sodium hydroxide.[9]

Experimental Protocol

This protocol details the hydrolysis of 2-methylcyclopropane-1-carbonyl chloride to 2-methylcyclopropane-1-carboxylic acid.

Materials and Reagents
ReagentGradeSupplier
2-Methylcyclopropane-1-carbonyl chloride≥98%e.g., ECHEMI[11]
Diethyl ether (anhydrous)Reagent Grade
Sodium hydroxide (NaOH) solution1 M aqueous
Hydrochloric acid (HCl) solution2 M aqueous
Anhydrous magnesium sulfate (MgSO₄)Reagent Grade
Deionized water
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Workup cluster_3 Purification & Isolation A Dissolve acyl chloride in diethyl ether B Cool to 0°C in an ice bath A->B C Slowly add 1M NaOH(aq) via dropping funnel B->C Maintain inert atmosphere (optional but recommended) D Stir vigorously at 0°C C->D E Allow to warm to RT and stir for 1-2 hours D->E F Transfer to separatory funnel E->F G Separate aqueous and organic layers F->G H Acidify aqueous layer with 2M HCl to pH ~2 G->H I Extract aqueous layer with diethyl ether (3x) H->I J Combine organic extracts I->J K Dry combined organic layers over MgSO₄ J->K L Filter and concentrate under reduced pressure K->L M Characterize product (NMR, IR, MS) L->M

Caption: Experimental workflow for the hydrolysis of 2-methylcyclopropane-1-carbonyl chloride.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclopropane-1-carbonyl chloride (1.0 eq) in anhydrous diethyl ether (approximately 10 mL per gram of acyl chloride).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Hydrolysis: Slowly add a 1 M aqueous solution of sodium hydroxide (1.2 eq) to the stirred solution via a dropping funnel over a period of 20-30 minutes. The slow addition is crucial to control the exothermic reaction.[12]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture vigorously at 0 °C for another 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), however, be aware that the acyl chloride may hydrolyze on the silica gel plate, giving a potentially misleading result.[13] It is often more practical to proceed after the designated reaction time.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer from the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of a 2 M HCl solution.[14] Verify the pH with pH paper or a pH meter.

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate.[14] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methylcyclopropane-1-carboxylic acid.

  • Purification (Optional): If necessary, the crude carboxylic acid can be further purified by distillation under reduced pressure or crystallization.[14][15]

Safety Precautions

Acyl chlorides are corrosive, toxic, and react violently with water.[16][17][18] It is imperative to handle 2-methylcyclopropane-1-carbonyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][19]

  • Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture.[6] Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture, for instance by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Exothermic Reaction: The hydrolysis of acyl chlorides is an exothermic process.[12] The slow addition of the aqueous base and cooling in an ice bath are essential to control the reaction temperature and prevent a runaway reaction.

  • Corrosive Byproduct: The reaction generates hydrochloric acid (if hydrolyzed with water alone) or is conducted in a caustic/acidic environment.[9] Handle all solutions with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and reliable protocol for the hydrolysis of 2-methylcyclopropane-1-carbonyl chloride to 2-methylcyclopropane-1-carboxylic acid. The procedure is based on the well-established principles of nucleophilic acyl substitution and incorporates essential safety and handling precautions. The resulting carboxylic acid is a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery, where the unique properties of the cyclopropyl ring are highly sought after.[1][4]

References

  • Vertex AI Search. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Retrieved January 16, 2026.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Bonollo, S., Fringuelli, R., Pizzo, F., & Vaccaro, L. (2007). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. Organic Process Research & Development, 11(5), 844–848. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 16, 2026.
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  • The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved January 16, 2026.
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  • Fisher Scientific. (2010, September 7).
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  • National Institutes of Health. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. Retrieved January 16, 2026.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved January 16, 2026.
  • Sigma-Aldrich. (n.d.). 2-Methylcyclopropanecarboxylic acid 98. Retrieved January 16, 2026.
  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved January 16, 2026.
  • LibreTexts Chemistry. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. Retrieved January 16, 2026.
  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 16, 2026.
  • Reddit. (2021, March 12). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? Retrieved January 16, 2026.
  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved January 16, 2026.
  • ECHEMI. (n.d.). 2-methylcyclopropane-1-carbonyl chloride. Retrieved January 16, 2026.
  • Chemistry Stack Exchange. (2020, June 16). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? Retrieved January 16, 2026.
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  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved January 16, 2026.
  • PubChem. (n.d.). 2-Methylcyclopropane-1-carbonyl chloride. Retrieved January 16, 2026.
  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Retrieved January 16, 2026.
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Sources

Application

Application Notes and Protocols for the Introduction of the 2-Methylcyclopropyl Moiety into Complex Molecules

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 2-methylcyclopropyl group is a valuable structural motif in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-methylcyclopropyl group is a valuable structural motif in medicinal chemistry and materials science, prized for its ability to confer unique conformational constraints, metabolic stability, and physicochemical properties to complex molecules.[1][2] This guide provides a comprehensive overview of modern synthetic strategies for the stereoselective installation of this moiety. We delve into the mechanistic underpinnings and practical execution of key methodologies, including diastereoselective and enantioselective cyclopropanation reactions. Detailed, field-proven protocols for the Simmons-Smith reaction, transition-metal catalyzed cyclopropanations, and methods involving functionalized cyclopropane precursors are presented. These protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success. This document serves as an in-depth technical resource for researchers seeking to leverage the 2-methylcyclopropyl group in their synthetic endeavors.

Introduction: The Strategic Value of the 2-Methylcyclopropyl Group

The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in molecular design.[3] Its inherent ring strain endows it with unique electronic properties, including enhanced π-character in its C-C bonds, making it a fascinating bioisostere for various functional groups.[1] The introduction of a methyl group at the 2-position adds a layer of stereochemical complexity and allows for fine-tuning of a molecule's three-dimensional shape and interaction with biological targets.

The strategic incorporation of the 2-methylcyclopropyl moiety can lead to significant improvements in a drug candidate's profile, including:

  • Enhanced Potency: The rigid nature of the cyclopropane ring can lock a flexible molecule into its bioactive conformation, leading to a more favorable entropic contribution to binding affinity.

  • Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in acyclic alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

  • Modulation of Physicochemical Properties: The 2-methylcyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will explore the primary synthetic avenues for introducing this valuable structural unit with a focus on stereocontrol, a critical aspect for eliciting desired biological activity.

Diastereoselective Synthesis of 2-Methylcyclopropyl Moieties

Achieving the desired relative stereochemistry (cis or trans) of the methyl group in relation to other substituents on the cyclopropane ring is a fundamental challenge in the synthesis of 2-methylcyclopropyl-containing molecules.

The Simmons-Smith Reaction and its Modifications

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, offering a reliable and stereospecific method for converting alkenes into cyclopropanes.[1][4][5] The reaction typically involves an organozinc carbenoid, which adds to the alkene in a concerted fashion, thereby preserving the stereochemistry of the starting alkene.[4]

Core Principle: The reaction of an alkene with a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification), results in a syn-addition of a methylene group across the double bond.[1][6] To introduce a 2-methylcyclopropyl group, one would start with an appropriate butene isomer. For example, the cyclopropanation of cis-2-butene yields cis-1,2-dimethylcyclopropane, while trans-2-butene affords the trans-isomer.

Corey_Chaykovsky_Cycle Ylide Sulfur Ylide (e.g., Me2S(=O)CH2) Intermediate Betaine Intermediate Ylide->Intermediate 1,4-Addition Enone α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) Enone->Intermediate Product 2-Methylcyclopropyl Ketone Intermediate->Product Intramolecular SN2 DMSO DMSO Intermediate->DMSO Elimination

Caption: Catalytic cycle of the Corey-Chaykovsky reaction.

This protocol is based on established Corey-Chaykovsky procedures.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Crotonaldehyde

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, wash sodium hydride (1.1 eq) with hexanes to remove the mineral oil and then suspend it in anhydrous DMSO.

  • Ylide Formation: To the suspension, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. The mixture will warm up and hydrogen gas will evolve. Stir until the gas evolution ceases and a clear solution is obtained.

  • Substrate Addition: Cool the ylide solution to room temperature and add a solution of crotonaldehyde (1.0 eq) in a small amount of anhydrous DMSO dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50 °C for an additional hour. Monitor the reaction by TLC or GC-MS.

  • Quenching and Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford trans-2-formyl-1-methylcyclopropane.

Expected Outcome: The reaction typically favors the formation of the trans-isomer due to thermodynamic control in the ring-closing step.

Enantioselective Synthesis of 2-Methylcyclopropyl Moieties

Controlling the absolute stereochemistry of the 2-methylcyclopropyl group is often crucial for achieving the desired biological activity. This section details several catalytic asymmetric methods.

Asymmetric Simmons-Smith Cyclopropanation

The development of chiral ligands that can modulate the reactivity of the zinc carbenoid has enabled enantioselective Simmons-Smith reactions. The Charette asymmetric cyclopropanation is a prominent example, often employing chiral dioxaborolane ligands derived from tartaric acid. [7] Core Principle: A chiral ligand coordinates to the zinc carbenoid, creating a chiral environment that directs the methylene transfer to one face of the alkene, leading to an enantioenriched cyclopropane product. Allylic alcohols are excellent substrates for this reaction due to the directing effect of the hydroxyl group.

This protocol is a conceptual adaptation of the Charette asymmetric cyclopropanation.

Materials:

  • (E)-But-2-en-1-ol (crotyl alcohol)

  • Chiral dioxaborolane ligand (e.g., derived from (R,R)-tartaric acid)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ligand-Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral dioxaborolane ligand (1.2 eq) in anhydrous DCM. Cool to 0 °C and add diethylzinc (1.2 eq) dropwise. Stir for 20 minutes.

  • Substrate Addition: Add (E)-but-2-en-1-ol (1.0 eq) dropwise and stir for another 20 minutes at 0 °C.

  • Carbenoid Generation and Reaction: Add diiodomethane (2.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃.

  • Workup: Add saturated aqueous Rochelle's salt and stir vigorously for 1 hour. Separate the layers and extract the aqueous layer with DCM (3x).

  • Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Expected Outcome: High diastereoselectivity (syn) and good to excellent enantioselectivity are expected.

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) and Copper(I) complexes with chiral ligands are highly effective catalysts for the asymmetric cyclopropanation of alkenes using diazo compounds as carbene precursors. [8][9][10] Core Principle: A chiral metal complex reacts with a diazo compound to generate a chiral metal carbene intermediate. This intermediate then transfers the carbene to the alkene in a stereocontrolled manner.

Caption: General workflow for transition metal-catalyzed asymmetric cyclopropanation.

This protocol is a conceptual representation based on established rhodium-catalyzed cyclopropanations.

Materials:

  • trans-2-Butene

  • Ethyl diazoacetate

  • Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)

  • Anhydrous solvent (e.g., DCM or hexanes)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral rhodium(II) catalyst (0.1-1 mol%) in the anhydrous solvent.

  • Substrate Addition: Add trans-2-butene (5-10 eq) to the catalyst solution.

  • Diazo Compound Addition: Slowly add ethyl diazoacetate (1.0 eq) via syringe pump over several hours to maintain a low concentration of the diazo compound.

  • Reaction Progression: Stir the reaction at the appropriate temperature (often ranging from -78 °C to room temperature) until the diazo compound is consumed (monitored by TLC or IR).

  • Workup and Purification: Concentrate the reaction mixture and purify by flash column chromatography to isolate the enantioenriched cyclopropane product.

Expected Outcome: The reaction typically yields the trans-cyclopropane with high diastereoselectivity and enantioselectivity, depending on the catalyst and reaction conditions.

MethodStarting MaterialKey ReagentsStereocontrolAdvantagesDisadvantages
Simmons-Smith Alkene (e.g., 2-Butene)CH₂I₂, Zn(Cu) or Et₂ZnDiastereospecific (syn-addition)High reliability, good functional group tolerance.Stoichiometric zinc, expensive reagents.
Corey-Chaykovsky α,β-Unsaturated CarbonylSulfur YlideDiastereoselective (favors trans)Good for electron-deficient alkenes.Requires strong base, ylide preparation.
Charette Asymmetric Simmons-Smith Allylic AlcoholChiral Dioxaborolane, Et₂Zn, CH₂I₂High Diastereo- and EnantioselectivityPredictable stereochemistry from allylic alcohols.Limited to specific substrate classes.
Rh/Cu Catalyzed Asymmetric Cyclopropanation AlkeneDiazo Compound, Chiral CatalystHigh Diastereo- and EnantioselectivityCatalytic, high turnover numbers.Diazo compounds can be hazardous.

Applications in Drug Discovery and Development

The 2-methylcyclopropyl moiety is an emerging pharmacophore in modern drug design. [11]Its unique conformational and metabolic properties have been exploited in the development of novel therapeutic agents.

Case Study: A Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonist

In the development of CRF₁ receptor antagonists for the treatment of anxiety and depression, the incorporation of a cyclopropyl group has been a successful strategy. In one instance, a molecule containing a (S)-1-cyclopropyl-2-methoxyethyl side chain was identified as a potent and orally bioavailable candidate. The 2-methylcyclopropyl moiety (as part of a larger fragment) likely contributes to the optimal positioning of the molecule within the receptor binding pocket and enhances its metabolic stability.

Conclusion

The introduction of the 2-methylcyclopropyl moiety into complex molecules is a powerful strategy for modulating their biological and physical properties. The choice of synthetic method depends on the desired stereochemistry, the nature of the starting material, and the scale of the synthesis. The diastereoselective Simmons-Smith and Corey-Chaykovsky reactions provide reliable access to specific diastereomers. For the synthesis of enantioenriched compounds, catalytic asymmetric methods using chiral rhodium, copper, or modified zinc-based reagents offer powerful solutions. As our understanding of these reactions deepens and new catalysts are developed, the accessibility and application of the 2-methylcyclopropyl group in the design of novel therapeutics and advanced materials will undoubtedly continue to expand.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons.
  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Phospha-μ-fluorene," a New Intramolecular Ylid. Journal of the American Chemical Society, 83(2), 417–423.
  • Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, (1), 77-89.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Pellissier, H. (2008).
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  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 120(46), 11943-11952. [Link]

  • Davies, H. M., & Beckwith, R. E. (2003). Catalytic enantioselective C–H activation by means of metal-carbenoid-induced C–H insertion. Chemical reviews, 103(8), 2861-2904.
  • Costantini, M., & Mendoza, A. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Redox-Active Carbene Transfer and Stereoselective Photo-Decarboxylation. ChemRxiv. [Link]

  • Hu, W., & Doyle, M. P. (2007). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(3), 1-11.
  • Denton, J. R., Sukumaran, D., & Davies, H. M. (2007). Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. Organic letters, 9(14), 2625-2628. [Link]

  • Wessjohann, L. A., & Scheid, G. (2000). Recent developments in the Corey-Chaykovsky reaction. Synthesis, (1), 1-36.
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  • Werth, J., & Uyeda, C. (2016). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 7(5), 3293-3297. [Link]

  • Charette, A. B. (2004). Asymmetric Simmons-Smith Cyclopropanation. In Comprehensive Organic Synthesis II (pp. 235-267). Elsevier.
  • Kwak, E. Y., Hong, J. H., Park, Y., & Choi, B. G. (2003). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Archives of pharmacal research, 26(9), 679-685. [Link]

  • Gabbey, A. L., Scotchburn, K., & Rousseaux, S. A. (2023). Metal-catalysed C–C bond formation at cyclopropanes.
  • Talybov, G. M., & Kurbanov, R. A. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7048. [Link]

  • Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & medicinal chemistry letters, 28(20), 3283-3289. [Link]

  • Paton, R. S., & Goodman, J. M. (2009). What is the role of pharmacophore in drug design?. Patsnap. [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444-450.
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  • Wikipedia. (2023). 1,2-Dimethylcyclopropane. In Wikipedia. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for "2-Methylcyclopropane-1-carbonyl chloride" acylations

Welcome to the technical support center for optimizing acylation reactions using 2-methylcyclopropane-1-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing acylation reactions using 2-methylcyclopropane-1-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve reaction yields and troubleshoot common issues encountered during these specific acylations. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses the most common challenges and questions that arise when performing acylations, particularly Friedel-Crafts reactions, with 2-methylcyclopropane-1-carbonyl chloride.

Issue 1: Low or No Product Yield

Question: My Friedel-Crafts acylation with 2-methylcyclopropane-1-carbonyl chloride is resulting in a very low yield or failing completely. What are the most common causes?

Answer: Low yields in these reactions often trace back to a few critical factors. The most frequent culprits include:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your glassware, solvents, or reagents will react with and deactivate the catalyst. It is imperative to maintain strictly anhydrous conditions.

  • Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylations often demand a stoichiometric amount of the Lewis acid.[3][4] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][4] A common practice is to use a slight excess (1.1 to 2.0 equivalents) to drive the reaction to completion.[3]

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be "deactivated" and less nucleophilic, leading to a poor or nonexistent reaction.[1][5]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Some acylations proceed well at room temperature, while others may require gentle heating to overcome the activation energy.[1] However, excessively high temperatures can promote side reactions or decomposition.[2]

  • Poor Reagent Quality: The purity of your 2-methylcyclopropane-1-carbonyl chloride and the aromatic substrate is essential for a successful outcome.[1][5]

Issue 2: Formation of Multiple Products

Question: I am observing the formation of multiple unexpected products in my reaction mixture. What could be the reason?

Answer: While Friedel-Crafts acylation is generally less susceptible to polysubstitution than its alkylation counterpart, multiple products can still arise.[1][5] The acyl group is deactivating, which typically prevents a second acylation.[1][6] If you observe multiple products, consider these possibilities:

  • Isomer Formation: If your aromatic substrate is already substituted, the acylation can occur at different positions (ortho, meta, para). The directing effects of the existing substituent will dictate the major product(s). Steric hindrance from the cyclopropyl group may influence this distribution.

  • Ring Opening of the Cyclopropane: Under harsh acidic conditions, the strained cyclopropane ring can be susceptible to opening.[7] This is a known reactivity pathway for cyclopropanes, especially when activated by an adjacent carbonyl group and in the presence of strong Lewis acids. This can lead to a variety of linear byproducts.

  • Reaction with Impurities: Impurities in your starting materials or solvents can lead to the formation of side products.

Issue 3: Difficulty with Reaction Work-up and Product Isolation

Question: I'm having trouble with the work-up procedure. The product seems to be lost or decomposes during extraction and purification. What are the best practices?

Answer: A careful work-up is crucial for isolating your desired product. Here are some key considerations:

  • Quenching: The reaction must be quenched properly to destroy the Lewis acid-ketone complex and any remaining acyl chloride. This is typically done by slowly and carefully adding the reaction mixture to ice-cold dilute acid (e.g., HCl).

  • Extraction: Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are common choices.[8] Ensure you perform multiple extractions to maximize the recovery of your product.[8]

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to help break up emulsions and remove water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[9] When removing the solvent using a rotary evaporator, be mindful of the product's volatility.[10]

  • Purification: Flash column chromatography on silica gel is a standard method for purifying the final product.[8] The polarity of the eluent system will need to be optimized based on the polarity of your product.

Experimental Protocols & Methodologies

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol provides a general method for the acylation of an activated aromatic compound like anisole with 2-methylcyclopropane-1-carbonyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2-Methylcyclopropane-1-carbonyl chloride

  • Anisole

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M, cold)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.[3] Add anhydrous DCM to the flask and cool the suspension to 0°C in an ice bath.[3]

  • Addition of Acyl Chloride: Dissolve 2-methylcyclopropane-1-carbonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Addition of Aromatic Substrate: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice and 1M HCl with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.[8] Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation
ParameterRecommendationRationale
Lewis Acid Stoichiometry 1.1 - 2.0 equivalentsTo compensate for complexation with the ketone product and drive the reaction to completion.[3][4]
Reaction Temperature 0°C to Room TemperatureBalances reaction rate with minimizing side reactions. Temperature may need optimization.[1]
Solvent Anhydrous DichloromethaneA common, inert solvent for Friedel-Crafts reactions.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the Lewis acid catalyst.[2]

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Moisture? Check_Conditions->Start No Check_Catalyst Review Catalyst Stoichiometry Check_Conditions->Check_Catalyst Dry? Check_Catalyst->Start No Check_Substrate Assess Substrate Reactivity Check_Catalyst->Check_Substrate Stoichiometric? Check_Substrate->Start No Check_Temp Optimize Reaction Temperature Check_Substrate->Check_Temp Activated Ring? Check_Temp->Start No Check_Purity Confirm Reagent Purity Check_Temp->Check_Purity Optimized? Check_Purity->Start No Success Yield Improved Check_Purity->Success Pure?

Caption: A stepwise workflow for troubleshooting low yields.

Mechanism of Lewis Acid Catalysis

Lewis_Acid_Mechanism Acyl_Chloride R-CO-Cl (2-Methylcyclopropane-1-carbonyl chloride) Acylium_Ion [R-C≡O]+[AlCl4]- (Acylium Ion) Acyl_Chloride->Acylium_Ion + AlCl3 Lewis_Acid AlCl3 Lewis_Acid->Acylium_Ion Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex + Ar-H Aromatic Ar-H (Aromatic Substrate) Aromatic->Sigma_Complex Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H+ Product Ar-CO-R (Ketone Product) Product_Complex->Product Work-up (H2O)

Caption: Formation of the acylium ion and product complex.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with octanoyl chloride.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • BenchChem. (n.d.). Optimizing Friedel-Crafts reaction conditions for acyl chlorides.
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  • PubChem. (n.d.). 2-Methylcyclopropane-1-carbonyl chloride. Retrieved from [Link]

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  • BenchChem. (n.d.). Stability issues of 2-Methylcyclohexanecarboxylic acid under acidic conditions.
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  • Bartoli, G., et al. (2002). Acylation of aroyl chlorides via a template Friedel–Crafts process: synthesis of indan-1,3-diones. Organic & Biomolecular Chemistry, 1, 239-243.
  • Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • AA Blocks. (n.d.). 2-methylcyclopropane-1-carbonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]

  • Li, W., et al. (2019). An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclopropane-1-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclopentane-1-carbonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-methylcyclopropane-1-carbonyl chloride. Retrieved from [Link]

  • BenchChem. (n.d.). Stability of fluorocyclopropane moiety under acidic vs basic conditions.

Sources

Optimization

Technical Support Center: Purification of Products from 2-Methylcyclopropane-1-carbonyl chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylcyclopropane-1-carbonyl chloride and its derivatives. This guide provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylcyclopropane-1-carbonyl chloride and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific purification challenges you may encounter during your experiments. The protocols and explanations are designed to be a self-validating system, grounding experimental choices in solid chemical principles.

Section 1: Foundational Knowledge & General Troubleshooting

This section addresses common issues related to the starting material and the general workup of reactions involving 2-methylcyclopropane-1-carbonyl chloride.

FAQ 1: What are the primary impurities I should expect when working with 2-methylcyclopropane-1-carbonyl chloride?

The most common impurity is the hydrolysis product, 2-methylcyclopropanecarboxylic acid . 2-Methylcyclopropane-1-carbonyl chloride is highly reactive towards moisture.[1] Even brief exposure to atmospheric humidity can lead to its degradation.

  • Causality: Acyl chlorides are strong electrophiles. Water acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of hydrogen chloride (HCl) and the formation of the corresponding carboxylic acid.

  • Troubleshooting:

    • Prevention: Always handle 2-methylcyclopropane-1-carbonyl chloride under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use dry solvents and glassware.[2]

    • Removal: The resulting 2-methylcyclopropanecarboxylic acid can typically be removed during an aqueous workup by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[3] The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

Workflow: General Reaction Workup

This diagram illustrates a standard workflow for quenching a reaction involving an acyl chloride and performing an initial purification via extraction.

G cluster_0 Reaction & Quench cluster_1 Aqueous Workup / Extraction cluster_2 Isolation A Reaction Mixture (Product, Unreacted Starting Materials, HCl) B Quench (e.g., add water or sat. NH4Cl) A->B Cautiously C Transfer to Separatory Funnel with Organic Solvent (e.g., EtOAc, DCM) B->C D Wash with sat. NaHCO3 soln. C->D Removes acidic impurities (carboxylic acid, HCl) E Wash with Brine D->E Breaks emulsions F Dry Organic Layer (e.g., Na2SO4, MgSO4) E->F G Filter Drying Agent F->G H Concentrate in vacuo (Rotary Evaporator) G->H I Crude Product H->I

Caption: General workflow for reaction quench and aqueous workup.

Section 2: Purification of 2-Methylcyclopropane Carboxamides

Amides are common derivatives formed by reacting 2-methylcyclopropane-1-carbonyl chloride with primary or secondary amines. Their purification can present unique challenges.

FAQ 2: My crude 2-methylcyclopropane carboxamide looks pure by ¹H NMR, but my yield drops significantly after silica gel chromatography. Why?

This is a common issue. While amides are generally stable, some can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or irreversible adsorption to the stationary phase.[4]

  • Causality: The lone pair on the amide nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. For certain structures, this can catalyze hydrolysis back to the carboxylic acid and amine, especially if the eluent contains protic solvents like methanol.

  • Troubleshooting:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it with your eluent containing a small amount of a basic modifier, like triethylamine (~0.5-1% v/v), before packing the column. This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel for your chromatography.

    • Avoid Chromatography: If possible, purify the amide by other means such as crystallization or distillation.[4]

Troubleshooting Guide: Amide Purification
Problem / Question Plausible Cause & Explanation Recommended Solution & Protocol
My solid amide product won't crystallize from common solvents. It just "oils out". The product may be too soluble in the chosen solvent even when cold, or it may have a melting point lower than the boiling point of the solvent. The rigid cyclopropane ring can sometimes hinder efficient crystal lattice formation.1. Solvent Screening: Test a wider range of solvents or solvent systems (e.g., ethyl acetate/hexanes, acetone/water, ethanol/water).[4] 2. Hot Water Crystallization: For some cyclopropane carboxamides, crystallization from hot water can be effective.[5] Protocol: Dissolve the crude product in a minimal amount of hot water (e.g., 50-80°C). If it doesn't fully dissolve, add a co-solvent like ethanol dropwise until a clear solution is achieved. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) to induce crystallization.[5] Collect the crystals by vacuum filtration.
How do I remove unreacted starting amine from my amide product? The starting amine is basic and often has a polarity similar to the amide product, making chromatographic separation difficult.1. Acidic Wash: During the aqueous workup, include a wash with a dilute acid like 1 M HCl. This will protonate the unreacted amine, forming a water-soluble ammonium salt that will partition into the aqueous layer. Caution: Ensure your amide product is stable to these acidic conditions. 2. Chemical Scavenging: Use a resin-bound isocyanate (scavenger resin) to react with and remove the excess primary or secondary amine from the organic solution before final purification.
My amide is a high-boiling liquid. Is vacuum distillation a viable purification method? Yes, if the amide is thermally stable. Vacuum distillation is an excellent technique for purifying non-crystalline, high-boiling point liquids by lowering the boiling point to prevent thermal decomposition.1. Determine Stability: Run a small-scale test or a thermogravimetric analysis (TGA) if possible. 2. Use High Vacuum: Employ a good vacuum pump (e.g., <1 mmHg) and a short-path distillation apparatus (like a Kugelrohr) to minimize the distance the vapor has to travel. This is particularly useful for viscous oils.[6]

Section 3: Purification of 2-Methylcyclopropane Carboxylic Esters

Esters, formed from the reaction with alcohols, are another major class of products. Their purification strategy often revolves around removing acidic impurities and the parent alcohol.

FAQ 3: What is the best general approach for purifying a crude liquid ester derived from 2-methylcyclopropane-1-carbonyl chloride?

A multi-step liquid-liquid extraction followed by distillation is a robust and scalable method for purifying many simple esters.[3][7]

  • Causality & Workflow: The goal is to sequentially remove different classes of impurities.

    • Base Wash (e.g., NaHCO₃ or Na₂CO₃): Removes acidic impurities like 2-methylcyclopropanecarboxylic acid and HCl.[3]

    • Water Wash: Removes any remaining water-soluble reagents or salts.

    • Brine Wash: Removes the bulk of the dissolved water from the organic phase.

    • Drying: A drying agent (e.g., anhydrous MgSO₄) removes trace water.[2]

    • Distillation: Separates the ester from non-volatile impurities and potentially from residual alcohol if boiling points differ sufficiently.[8]

Purification Decision Tree: Choosing the Right Technique for Esters

G Start Crude Ester Product Q_Solid Is the product a solid at RT? Start->Q_Solid A_Crystallize Crystallization (from non-hydroxylic solvent like toluene or hexanes) Q_Solid->A_Crystallize  Yes Q_Liquid Is the product a liquid? Q_Solid->Q_Liquid  No Q_Stable Is it thermally stable & volatile? Q_Liquid->Q_Stable  Yes A_Chromatography Column Chromatography (Silica or Alumina) Q_Stable->A_Chromatography  No (or unknown) Q_Impurities Are impurities non-volatile or have very different polarity? Q_Stable->Q_Impurities  Yes A_Distill Fractional / Vacuum Distillation Q_Impurities->A_Distill  Yes Q_Impurities->A_Chromatography  No

Caption: Decision tree for selecting an ester purification method.

Protocol: Recrystallization of a Solid Ester

This protocol provides a step-by-step method for purifying a solid ester, with a critical consideration to avoid transesterification.

  • Solvent Selection: Choose a non-hydroxylic solvent (e.g., toluene, hexanes, ethyl acetate) or the same alcohol used in the synthesis. Crucial: Using a different alcohol for recrystallization can lead to transesterification, contaminating your product.[3]

  • Dissolution: Place the crude solid ester in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

  • Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. (CN101445466A).
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • General procedures for the purification of Esters. Chempedia - LookChem. [Link]

  • Process for purifying esters. (US4304925A).
  • What is the best technique for amide purification? ResearchGate. [Link]

  • Process for the preparation of (±)-(1r(s), 2s(r))-1-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride. (WO2012046247A2).
  • How to purify esterefication product? ResearchGate. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2020). ACS Catalysis. [Link]

  • Esterification: Reflux, Isolation and Purification. (2021). HSC Chemistry - YouTube. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. (2024). HSCprep. [Link]

  • 2-Methylcyclopropane-1-carbonyl chloride | C5H7ClO | CID 316891. PubChem. [Link]

Sources

Troubleshooting

"2-Methylcyclopropane-1-carbonyl chloride" stability and long-term storage solutions

Welcome to the technical support center for 2-Methylcyclopropane-1-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stabi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylcyclopropane-1-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability and long-term storage of this valuable reagent. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction to 2-Methylcyclopropane-1-carbonyl chloride

2-Methylcyclopropane-1-carbonyl chloride is a reactive acyl chloride containing a strained cyclopropane ring. This structural feature makes it a useful building block in organic synthesis, particularly for introducing the 2-methylcyclopropyl moiety into larger molecules. However, its reactivity also presents challenges regarding its stability and storage. The primary mode of degradation is hydrolysis, which can significantly impact the purity of the material and the outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-Methylcyclopropane-1-carbonyl chloride?

A1: The primary degradation pathway for 2-Methylcyclopropane-1-carbonyl chloride, like other acyl chlorides, is hydrolysis.[1][2] It readily reacts with water, including atmospheric moisture, to form 2-methylcyclopropane-1-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2] This hydrolysis is often rapid and can be initiated by even trace amounts of water.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure the long-term stability of 2-Methylcyclopropane-1-carbonyl chloride, it should be stored in a cool, dry, and inert environment. Specifically, we recommend the following:

  • Temperature: Refrigeration at 2-8°C is ideal.[3][4]

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[1] This minimizes contact with atmospheric moisture.

  • Container: Use a tightly sealed container made of a non-reactive material, such as glass with a PTFE-lined cap.[1] Ensure the container is kept upright to prevent leakage.[5]

Q3: What materials are incompatible with 2-Methylcyclopropane-1-carbonyl chloride?

A3: This compound is incompatible with a range of substances, including:

  • Water and moisture: Leads to rapid hydrolysis.[2][6][7]

  • Alcohols: Reacts to form esters.

  • Strong bases: Can promote elimination or other side reactions.

  • Strong oxidizing agents: May lead to vigorous and potentially hazardous reactions.[6]

  • Amines: Reacts to form amides.[2]

Q4: Can the cyclopropane ring open during storage or reaction?

A4: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as high temperatures or in the presence of certain catalysts. Thermal decomposition of some cyclopropane derivatives can occur at temperatures in the range of 170–250°C.[8] However, under recommended storage conditions, ring-opening is not a primary concern. During reactions, the choice of reagents and conditions should be carefully considered to avoid unintended ring-opening.

Troubleshooting Guide

This section addresses common problems encountered during experiments using 2-Methylcyclopropane-1-carbonyl chloride, likely stemming from its instability.

Observed Problem Potential Cause Troubleshooting Steps & Explanation
Low or no product yield in an acylation reaction. Degradation of the acyl chloride. The most probable cause is the hydrolysis of the 2-Methylcyclopropane-1-carbonyl chloride to its corresponding carboxylic acid due to improper storage or handling. The carboxylic acid is significantly less reactive and will not participate in the desired acylation reaction. To confirm, you can analyze a small sample of the starting material by FTIR for the presence of a broad O-H stretch characteristic of a carboxylic acid.
Inconsistent reaction outcomes. Partial degradation of the starting material. If the acyl chloride has partially hydrolyzed, the actual concentration of the reactive species is lower than expected, leading to variable results. It is crucial to use a fresh bottle or a properly stored aliquot for each reaction. If you suspect partial degradation, the material can be repurified.
Formation of unexpected byproducts. Presence of HCl from hydrolysis. The hydrogen chloride generated during hydrolysis can catalyze side reactions, such as the rearrangement of acid-sensitive substrates or products. Ensuring the acyl chloride is free from hydrolysis products is critical for clean reactions.
Visible fuming when the container is opened. Reaction with atmospheric moisture. Acyl chlorides fume in moist air due to the reaction with water to produce HCl gas.[9] This is a strong indicator that the material is reactive and should be handled under anhydrous conditions, for example, in a glovebox or under a stream of inert gas.
Logical Flow for Troubleshooting Low Yield

troubleshooting_flow Start Low or No Product Yield Check_Reagent Suspect 2-Methylcyclopropane-1-carbonyl chloride Integrity Start->Check_Reagent Analysis Analyze Reagent Quality Check_Reagent->Analysis FTIR FTIR Analysis: Check for O-H stretch Analysis->FTIR Purity_Check Quantitative Purity Check (e.g., GC/HPLC after derivatization) Analysis->Purity_Check Degraded Reagent is Degraded FTIR->Degraded O-H present Purity_Check->Degraded Low Purity Purify Purify the Reagent Degraded->Purify New_Reagent Use a New, Properly Stored Batch Degraded->New_Reagent Optimize_Conditions Re-evaluate Reaction Conditions (Anhydrous Setup) Purify->Optimize_Conditions New_Reagent->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: Purification of Partially Hydrolyzed 2-Methylcyclopropane-1-carbonyl chloride

This protocol is adapted from a general procedure for purifying acyl chlorides and should be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To remove the 2-methylcyclopropane-1-carboxylic acid impurity.

Materials:

  • Partially hydrolyzed 2-Methylcyclopropane-1-carbonyl chloride

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Distillation apparatus

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the partially hydrolyzed 2-Methylcyclopropane-1-carbonyl chloride, add a 1.5 to 2-fold molar excess of thionyl chloride or oxalyl chloride.

  • If the reaction is not vigorous, gently warm the mixture to 30-40°C and stir for 1-2 hours under an inert atmosphere. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂ and HCl).

  • Remove the excess chlorinating agent by distillation at atmospheric pressure.

  • Purify the 2-Methylcyclopropane-1-carbonyl chloride by fractional distillation under reduced pressure.

  • Collect the fraction at the appropriate boiling point and store the purified product under an inert atmosphere at 2-8°C.

Protocol 2: Quality Control Analysis by Derivatization-GC-MS

Objective: To determine the purity of 2-Methylcyclopropane-1-carbonyl chloride by converting it to a stable ester derivative for GC-MS analysis.

Materials:

  • 2-Methylcyclopropane-1-carbonyl chloride sample

  • Anhydrous methanol

  • Anhydrous pyridine or other suitable base

  • Anhydrous diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS instrument

Procedure:

  • In a dry vial under an inert atmosphere, dissolve a known amount of the 2-Methylcyclopropane-1-carbonyl chloride sample in a small volume of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2-fold molar excess of anhydrous methanol, followed by a 1.1-fold molar excess of anhydrous pyridine.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Analyze the resulting solution containing methyl 2-methylcyclopropane-1-carboxylate by GC-MS.

  • The purity of the original acyl chloride can be calculated by comparing the peak area of the ester to that of an internal standard.

Data Summary Table

ParameterRecommended Value/ConditionRationale & Reference
Storage Temperature 2-8°CMinimizes degradation and vapor pressure.[3][4]
Storage Atmosphere Dry, Inert Gas (Nitrogen or Argon)Prevents hydrolysis from atmospheric moisture.[1]
Incompatible Materials Water, Alcohols, Strong Bases, Oxidizing AgentsThese substances react readily with the acyl chloride functional group.[2][6]
Primary Degradation Product 2-Methylcyclopropane-1-carboxylic acidResult of hydrolysis.[2]
Analytical Technique for Purity Derivatization followed by GC-MS or HPLCConverts the reactive acyl chloride to a stable derivative for accurate analysis.[10][11]
FTIR Signature of Degradation Broad O-H stretch (approx. 2500-3300 cm⁻¹)Indicates the presence of the carboxylic acid hydrolysis product.

References

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. [Online] Available at: [Link]

  • Save My Exams. (2026). Test for Acyl Chlorides. [Online] Available at: [Link]

  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 143, 138-144.
  • PubChem. Cyclopropanecarbonyl chloride. [Online] Available at: [Link]

  • Chemguide. An introduction to acyl chlorides (acid chlorides). [Online] Available at: [Link]

  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Online] Available at: [Link]

  • Hrubiec, R. T., & Smith, M. B. (1984). Ring-opening of cyclopropylmethyl ketones and cyclobutanone with trimethylsilyl iodide. The Journal of Organic Chemistry, 49(3), 431-435.
  • Black, R. M., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2269-2277.
  • Birchall, J. M., et al. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1773-1779.
  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
  • PubChem. 2-Methylcyclopropane-1-carbonyl chloride. [Online] Available at: [Link]

  • PubChem. 2-Methylcyclopropane-1-carbaldehyde. [Online] Available at: [Link]

  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • Chemguide. Reactions of acyl chlorides with water, alcohols and phenol. [Online] Available at: [Link]

  • ResearchGate. GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. [Online] Available at: [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Online] Available at: [Link]

  • Chemistry LibreTexts. Preparation of Acyl Chlorides. [Online] Available at: [Link]

  • Sci-Hub. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. [Online] Available at: [Link]

  • ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b). [Online] Available at: [Link]

  • PubMed. Shelf life of unrefrigerated succinylcholine chloride injection. [Online] Available at: [Link]

  • ResearchGate. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methylcyclopropane-1-carbonyl chloride

As a highly reactive electrophile, 2-methylcyclopropane-1-carbonyl chloride is a valuable building block in medicinal chemistry and materials science. However, its utility is matched by its reactivity, which is derived f...

Author: BenchChem Technical Support Team. Date: January 2026

As a highly reactive electrophile, 2-methylcyclopropane-1-carbonyl chloride is a valuable building block in medicinal chemistry and materials science. However, its utility is matched by its reactivity, which is derived from two key structural features: the highly strained cyclopropane ring and the electrophilic acyl chloride group. This combination necessitates precise control over reaction conditions to achieve desired outcomes while minimizing side reactions and ensuring operator safety.

This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides researchers with the insights needed to optimize temperature and solvent selection for reactions involving this unique reagent.

Section 1: Foundational Knowledge & Safety

This section addresses the most critical preliminary questions regarding the handling, stability, and fundamental reactivity of 2-methylcyclopropane-1-carbonyl chloride.

Q1: What are the primary chemical hazards associated with 2-methylcyclopropane-1-carbonyl chloride and how should it be handled?

A1: 2-Methylcyclopropane-1-carbonyl chloride is a hazardous chemical that demands careful handling in a controlled laboratory environment. The primary risks are:

  • Corrosivity: It causes severe skin burns and serious eye damage.[1][2][3]

  • Flammability: The compound is a flammable liquid and vapor.[1][4]

  • Reactivity with Water: It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[2][5] This reaction is highly exothermic.

  • Toxicity: It is toxic if swallowed.[1]

Mandatory Safety Protocol:

  • Always handle this reagent inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or laminate gloves), splash goggles, a face shield, and a flame-retardant lab coat.[1][6]

  • Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon) to strictly exclude moisture.[5]

  • Keep away from heat, sparks, and open flames.[1][2] Store in a refrigerator in a tightly sealed container.[1][5]

Q2: What makes this molecule so reactive compared to a standard acyl chloride like hexanoyl chloride?

A2: The reactivity stems from two sources. First, like all acyl chlorides, it is among the most reactive carboxylic acid derivatives due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic.[7] Second, the cyclopropane ring possesses significant ring strain (angle and torsional strain) because its C-C-C bond angles are forced to be ~60° instead of the ideal 109.5°.[8][9][10] This inherent instability makes the ring susceptible to opening under harsh conditions, particularly elevated temperatures or with certain reagents.[11] Therefore, reaction optimization is a delicate balance between acylating the nucleophile and preserving the cyclopropane moiety.

Section 2: Solvent Selection & Troubleshooting

The choice of solvent is paramount. An inappropriate solvent can lead to complete reaction failure, dangerous side reactions, or a complex mixture of byproducts.

Q3: My reaction is sluggish or failing. Could my choice of solvent be the problem?

A3: Absolutely. The most common cause of failure is the use of a solvent that is not rigorously dried or is inherently reactive (protic). Protic solvents like alcohols or water will rapidly react with the acyl chloride to form esters or the carboxylic acid, respectively, consuming your starting material.[7][12] Using "anhydrous" grade solvents from a freshly opened bottle or a solvent purification system is critical.

Q4: I am observing multiple byproducts by TLC/LC-MS. How can solvent choice mitigate this?

A4: Byproduct formation is often related to reaction rate and the stability of intermediates. Solvent polarity plays a key role here.

  • Non-polar solvents (e.g., Hexanes, Toluene): These are generally poor choices as they may not sufficiently solvate the reactants or the polar intermediates of the nucleophilic acyl substitution, leading to slow and messy reactions.

  • Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile, Ethyl Acetate): These are the preferred solvents. They can solvate the charged intermediates in the reaction mechanism without having reactive protons. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent starting points for most reactions.[13]

Q5: Is Dimethyl Sulfoxide (DMSO) a suitable solvent for this reaction?

A5: No, it is strongly advised against. DMSO can react explosively with acyl chlorides, particularly at non-cryogenic temperatures.[14] This reaction is exploited in Swern oxidations but is extremely hazardous in this context. Avoid DMSO and other reactive solvents like Dimethylformamide (DMF) unless a specific, validated protocol requires it under stringent temperature control.

Table 1: Recommended Solvents for Reactions with 2-Methylcyclopropane-1-carbonyl chloride
SolventTypeBoiling Point (°C)Key Considerations & Rationale
Dichloromethane (DCM) Polar Aprotic39.6Primary Choice. Excellent solubility for a wide range of organic compounds. Low boiling point makes for easy removal post-reaction. Must be anhydrous.
Tetrahydrofuran (THF) Polar Aprotic66Good Alternative. Stronger coordinating solvent than DCM. Must be anhydrous and checked for peroxides if not freshly opened.
Acetonitrile (ACN) Polar Aprotic82Useful for reactions requiring slightly higher temperatures, but exercise caution. Can be harder to remove.[15]
Diethyl Ether Weakly Polar Aprotic34.6Effective for many reactions, especially at low temperatures. High volatility and flammability require extra care.[13]

Section 3: Mastering Temperature Control

Temperature is the most critical variable for controlling the reaction rate and preventing decomposition or unwanted ring-opening.

Q6: My reaction is violent and producing a dark-colored tar. What is happening and how do I fix it?

A6: This is a classic sign of an uncontrolled exothermic reaction. Acylations are often very fast and release significant heat. This heat can accelerate the reaction further and provide the energy needed for decomposition pathways or ring-opening of the strained cyclopropane. The solution is rigorous temperature control.

  • Start Cold: Always begin your reactions at a low temperature. An ice-water bath (0 °C) is a standard starting point.[16] For highly reactive nucleophiles, a dry ice/acetone bath (-78 °C) may be necessary.

  • Slow Addition: Add the acyl chloride dropwise to the solution of the nucleophile (and base, if applicable), never the other way around. This keeps the concentration of the reactive acyl chloride low and allows the cooling bath to dissipate the heat generated.

Q7: My yield is low and I suspect the cyclopropane ring is not stable under my conditions. How can I confirm this and what temperature range is "safe"?

A7: The cyclopropane ring is thermodynamically unstable due to high strain energy.[8][17] Elevated temperatures can promote isomerization or ring-opening reactions.

  • Confirmation: The best way to check for ring integrity is via ¹H NMR and ¹³C NMR spectroscopy. The cyclopropane protons and carbons have highly characteristic chemical shifts in upfield regions that are typically distinct from other aliphatic signals.[18] The disappearance of these signals in your product spectrum is a strong indicator of ring-opening.

  • Safe Temperature Range: For most standard acylations (amide or ester formation), it is best to maintain the temperature between -20 °C and room temperature (25 °C) . Only consider heating if no reaction occurs after prolonged stirring at room temperature, and do so cautiously in small increments while monitoring by TLC or HPLC.

Diagram 1: Decision Workflow for Temperature Optimization

This diagram outlines a logical process for determining the optimal reaction temperature.

TemperatureOptimization Start 1. Start Reaction at 0 °C Add 2. Add Acyl Chloride Dropwise Start->Add Monitor1 3. Monitor Progress (TLC/HPLC after 30 min) Add->Monitor1 Decision1 Reaction Progressing? Monitor1->Decision1 Warm 4a. Allow to Warm Slowly to RT Decision1->Warm No Troubleshoot 4b. Side Products or Decomposition Observed? Decision1->Troubleshoot Yes Monitor2 5. Monitor Progress at RT Warm->Monitor2 Decision2 Reaction Complete? Monitor2->Decision2 Workup 6. Proceed to Workup Decision2->Workup Yes Decision2->Troubleshoot No, Stalled Troubleshoot->Decision2 No Stop STOP. Re-evaluate: Use Lower Temp (-40 °C) or Different Solvent Troubleshoot->Stop Yes

Caption: A decision tree for systematic temperature optimization.

Section 4: Standardized Protocols & Monitoring

These protocols provide a robust starting point for common transformations.

Protocol 1: General Procedure for Amide Synthesis

This procedure is adapted for the reaction of 2-methylcyclopropane-1-carbonyl chloride with a primary or secondary amine.[16][19]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in anhydrous DCM (to make a 0.2 M solution based on the amine).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: In a separate flame-dried flask, prepare a solution of 2-methylcyclopropane-1-carbonyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes via a syringe or dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting amine.

  • Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ester Synthesis

This procedure is for the reaction with a primary or secondary alcohol.[13][20]

  • Setup: In a flame-dried flask under nitrogen, dissolve the alcohol (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to 0 °C.

  • Addition: Slowly add 2-methylcyclopropane-1-carbonyl chloride (1.1 eq.) dropwise.

  • Reaction & Monitoring: Stir at 0 °C and monitor by TLC for the disappearance of the alcohol. If the reaction is slow, allow it to warm to room temperature.

  • Workup & Purification: Follow a similar aqueous workup as described in Protocol 1.

Diagram 2: General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation glassware 1. Dry Glassware (Oven/Flame) inert 2. Assemble under Inert Gas (N2/Ar) glassware->inert reagents 3. Prepare Anhydrous Reagent Solutions inert->reagents cool 4. Cool to 0 °C reagents->cool add 5. Dropwise Addition of Acyl Chloride cool->add monitor 6. Monitor by TLC/HPLC add->monitor quench 7. Quench Reaction monitor->quench extract 8. Liquid-Liquid Extraction quench->extract purify 9. Column Chromatography extract->purify

Sources

Troubleshooting

Managing the moisture sensitivity of "2-Methylcyclopropane-1-carbonyl chloride" during reactions

Welcome to the technical support center for 2-Methylcyclopropane-1-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylcyclopropane-1-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this highly reactive and moisture-sensitive reagent. My aim is to combine established chemical principles with practical, field-proven insights to help you achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: I've just received my bottle of 2-Methylcyclopropane-1-carbonyl chloride. What are the immediate storage and handling precautions I need to take?

A1: 2-Methylcyclopropane-1-carbonyl chloride is a moisture-sensitive and corrosive compound, demanding immediate and careful handling upon receipt.[1][2] Unopened, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition, as it is also flammable.[1][2] Many suppliers recommend refrigeration.

Once opened, the headspace of the bottle should be flushed with an inert gas like nitrogen or argon before resealing to minimize exposure to atmospheric moisture. The use of a syringe with a needle connected to a balloon or a Schlenk line is a standard and effective technique for this purpose.[3][4]

Q2: Why is 2-Methylcyclopropane-1-carbonyl chloride so sensitive to moisture? What happens if it's exposed to water?

A2: Like all acyl chlorides, 2-Methylcyclopropane-1-carbonyl chloride is highly susceptible to hydrolysis.[5][6][7] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[3][8][9] When exposed to water, which acts as a nucleophile, the acyl chloride will readily react to form 2-methylcyclopropane-1-carboxylic acid and hydrochloric acid (HCl).[6][10][11] This hydrolysis is typically a vigorous, exothermic reaction and will consume your starting material, leading to lower yields of your desired product.[12]

Reaction Setup and Execution

Q3: I'm setting up a reaction with 2-Methylcyclopropane-1-carbonyl chloride. What are the essential steps to ensure a moisture-free environment?

A3: Maintaining an anhydrous and inert atmosphere is critical for the success of your reaction.[13][14] Here is a workflow to guide you:

Moisture_Free_Reaction_Setup cluster_glassware_prep Glassware Preparation cluster_reagent_prep Reagent & Solvent Preparation cluster_reaction_assembly Reaction Assembly cluster_reagent_addition Reagent Addition oven_dry Oven-dry glassware (>120 °C, >4 hours) cool_inert Cool under inert gas (N2 or Ar) oven_dry->cool_inert flame_dry Flame-dry under vacuum flame_dry->cool_inert assemble_hot Assemble glassware hot and flush with inert gas cool_inert->assemble_hot dry_solvent Use anhydrous solvent dry_solvent->assemble_hot check_reagents Ensure other reagents are anhydrous check_reagents->assemble_hot septa Use rubber septa on all openings assemble_hot->septa inert_atmosphere Maintain positive pressure of inert gas septa->inert_atmosphere syringe Use dry syringes/cannula for liquid transfers inert_atmosphere->syringe glove_box Handle solids in a glove box or with a solid addition funnel inert_atmosphere->glove_box

Caption: Workflow for setting up a moisture-sensitive reaction.

Q4: Which drying agents are best for the solvents I'll be using in my reaction?

A4: The choice of drying agent depends on the solvent and the required level of dryness. Here is a comparison of common drying agents:

Drying AgentEfficiencyCapacitySpeedNotes
Magnesium Sulfate (MgSO₄) HighHighFastA good all-purpose drying agent for most organic solvents.[7][9][15]
Sodium Sulfate (Na₂SO₄) ModerateHighSlowNeutral and inexpensive, but less efficient than MgSO₄.[7][15]
Calcium Chloride (CaCl₂) HighModerateFastCan form adducts with alcohols, amines, and some carbonyl compounds.[16]
Molecular Sieves (3Å or 4Å) Very HighLowSlowExcellent for achieving very low water content.[17] Must be activated before use.
Calcium Hydride (CaH₂) Very HighHighModerateReacts with water to produce H₂ gas. Use with caution. Not suitable for protic solvents.[16]

Q5: I'm performing an amidation reaction. What are the key parameters to consider?

A5: Amidation with 2-Methylcyclopropane-1-carbonyl chloride is a robust transformation, but attention to detail is key for high yields.

  • Stoichiometry : Use a slight excess of the amine (1.1-1.2 equivalents) to ensure complete consumption of the acyl chloride.

  • Base : A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction.[18][19] Use at least one equivalent of the base, and often a slight excess (1.5 equivalents) is beneficial.

  • Solvent : Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[18][19]

  • Temperature : The reaction is typically performed at 0 °C to room temperature.[18] Adding the acyl chloride slowly to the amine solution at 0 °C can help control the exothermicity of the reaction.

Troubleshooting Guide

Q6: My reaction is complete, but I'm having trouble with the workup. What's a standard procedure?

A6: A typical aqueous workup is designed to remove unreacted starting materials, the base, and its hydrochloride salt.

Workup_Flowchart start Reaction Mixture quench Quench with water or 1M HCl (aq) start->quench extract Extract with an organic solvent (e.g., DCM, EtOAc) quench->extract wash_base Wash organic layer with saturated NaHCO₃ (aq) extract->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify crude product (chromatography or recrystallization) filter_concentrate->purify end Pure Product purify->end

Caption: A standard aqueous workup procedure.

Q7: I ran an amidation/esterification, but my main product is 2-methylcyclopropane-1-carboxylic acid. What went wrong?

A7: The formation of the corresponding carboxylic acid is a classic sign of hydrolysis due to the presence of water in your reaction.

  • Root Cause Analysis :

    • Solvent : Was your solvent truly anhydrous? Solvents from freshly opened bottles or those stored over molecular sieves are recommended.

    • Reagents : Were your amine/alcohol or base wet? Liquid reagents can be dried over appropriate drying agents, and solids can be dried under vacuum.

    • Glassware : Was your glassware properly dried?

    • Atmosphere : Was your inert atmosphere maintained throughout the reaction?

  • Corrective Actions :

    • Review your drying procedures for all components of the reaction.

    • Ensure a positive pressure of inert gas is maintained.

    • Consider using freshly distilled solvents for highly sensitive reactions.

Q8: My reaction is sluggish, and I'm getting low yields. Could the cyclopropyl group be affecting the reactivity?

A8: The cyclopropyl group can influence reactivity, though acyl chlorides are generally highly reactive.[7] The sp²-hybridized carbonyl carbon has some of the electronic character of the strained cyclopropane ring. This can slightly modulate the electrophilicity of the carbonyl carbon. However, low yields are more commonly attributed to the issues outlined below:

  • Steric Hindrance : If your nucleophile (amine or alcohol) is particularly bulky, the reaction rate can be significantly reduced.[10] In such cases, you might need to:

    • Increase the reaction temperature.

    • Extend the reaction time.

    • Use a less hindered base.

  • Poor Nucleophilicity of the Amine/Alcohol : If your nucleophile is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction may require forcing conditions.

  • Incomplete Reaction : Always monitor your reaction by TLC or LC-MS to ensure it has gone to completion before performing the workup.

Experimental Protocols

Protocol 1: General Procedure for Amidation
  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the amine (1.0 mmol) and anhydrous DCM (10 mL).

  • Add triethylamine (1.5 mmol, 1.5 equiv.) to the stirring solution.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate, dry vial, dissolve 2-Methylcyclopropane-1-carbonyl chloride (1.0 mmol, 1.0 equiv.) in anhydrous DCM (2 mL).

  • Slowly add the acyl chloride solution to the stirring amine solution via syringe over 5-10 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Follow the standard aqueous workup procedure outlined in the troubleshooting guide.[19]

Protocol 2: General Procedure for Esterification
  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 mmol) and anhydrous DCM (10 mL).

  • Add pyridine (1.2 mmol, 1.2 equiv.) to the stirring solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 2-Methylcyclopropane-1-carbonyl chloride (1.1 mmol, 1.1 equiv.) to the stirring alcohol solution via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

References

Sources

Optimization

Technical Support Center: Preserving the Integrity of the Cyclopropane Ring in 2-Methylcyclopropane-1-carbonyl chloride Reactions

Welcome to the technical support center for "2-Methylcyclopropane-1-carbonyl chloride". This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Methylcyclopropane-1-carbonyl chloride". This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights to help you navigate the unique reactivity of this compound, specifically focusing on preventing the unwanted ring-opening of its strained cyclopropane moiety.

Section 1: Understanding the Inherent Instability

This section addresses the fundamental chemical principles governing the stability of the 2-methylcyclopropane ring system.

Q1: Why is the cyclopropane ring in "2-Methylcyclopropane-1-carbonyl chloride" so susceptible to ring-opening?

A: The susceptibility of the cyclopropane ring arises from a combination of two key factors:

  • High Ring Strain: Cyclopropane is a three-membered carbocycle with C-C-C bond angles of 60°. This is a significant deviation from the ideal sp³ bond angle of 109.5°, resulting in substantial angle strain and torsional strain. This inherent strain makes the C-C bonds of the ring weaker and more reactive than those in acyclic or larger cyclic systems, predisposing them to cleavage.[1][2]

  • Electronic Activation: The carbonyl group of the acyl chloride is a powerful electron-withdrawing group (an "acceptor"). This group is directly attached to the cyclopropane ring (a "donor"). Such "Donor-Acceptor" (D-A) cyclopropanes have a polarized C1-C2/C1-C3 bond, making the ring susceptible to nucleophilic or electrophilic attack that can trigger ring-opening.[3][4][5]

Q2: What are the primary chemical triggers that cause the cyclopropane ring to open during a reaction?

A: Unwanted ring-opening is typically initiated under specific conditions that generate a reactive intermediate capable of relieving the ring strain. The primary triggers include:

  • Lewis Acids: Strong Lewis acids (e.g., AlCl₃, TiCl₄), commonly used in reactions like Friedel-Crafts acylation, can coordinate to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon and can also weaken the adjacent cyclopropane bonds, facilitating cleavage to form a stabilized carbocation.[6][7]

  • Brønsted Acids: Strong protic acids (e.g., H₂SO₄, HCl) can protonate the carbonyl oxygen, leading to a similar activation and potential for ring-opening via a carbocationic intermediate.[6][8]

  • Thermal Stress: High reaction temperatures provide the necessary activation energy to overcome the barrier to C-C bond cleavage, often proceeding through radical or concerted pathways.

  • Radical Initiators: The presence of radical initiators can lead to the formation of a cyclopropyl-substituted radical, which can rapidly undergo ring-opening to form a more stable alkyl radical.[1][9]

Below is a diagram illustrating the general mechanism of acid-catalyzed ring-opening.

Caption: General mechanism of acid-catalyzed ring-opening.

Section 2: Troubleshooting Guide for Common Reactions

This section provides specific, actionable advice for two of the most common applications of 2-methylcyclopropane-1-carbonyl chloride, where ring-opening is a significant risk.

2.1 Amide Bond Formation

Amide bond formation is generally a lower-risk reaction but requires careful control of conditions to ensure the integrity of the cyclopropane ring.[10]

A: It is highly likely that you are observing byproducts from the ring-opening of the cyclopropane moiety. This typically occurs if the reaction conditions inadvertently become acidic or if excessive heat is applied. The generated HCl byproduct is a strong acid and a primary culprit for catalyzing this side reaction.[6]

Troubleshooting Workflow for Amide Coupling:

Caption: Troubleshooting decision tree for amide synthesis.

Experimental Protocol: Protocol for Ring-Stable Amide Coupling

  • Objective: To synthesize a 2-methylcyclopropyl amide while preventing ring-opening.

  • Materials:

    • 2-Methylcyclopropane-1-carbonyl chloride

    • Primary or secondary amine (1.0 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add the non-nucleophilic base (TEA or DIPEA, 1.2 eq) to the stirred solution.

    • Slowly, add a solution of 2-methylcyclopropane-1-carbonyl chloride in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography on silica gel.

    • Characterization: Confirm the structure and absence of ring-opened byproducts using ¹H NMR, paying close attention to the preservation of the characteristic cyclopropyl proton signals (typically 0.5-1.8 ppm).

2.2 Friedel-Crafts Acylation

This powerful C-C bond-forming reaction is notoriously high-risk for acid-sensitive substrates due to its reliance on strong Lewis acid catalysts.[11][12] Methodical selection of the catalyst and strict temperature control are paramount.

A: You are encountering the primary challenge of using this reagent in Friedel-Crafts reactions. The strong Lewis acid required for the reaction is often too harsh for the delicate cyclopropane ring. The key to success is to moderate the reactivity by choosing the mildest possible Lewis acid that can still effect the transformation and by maintaining cryogenic temperatures.

Data Presentation: Comparison of Lewis Acids for Friedel-Crafts Acylation

Lewis AcidRelative StrengthTypical ConditionsRing-Opening RiskRecommended Use Case
AlCl₃ Very StrongStoichiometric, -20 to 25 °CVery High Unactivated arenes (e.g., benzene); use with extreme caution.[13]
FeCl₃ StrongStoichiometric, 0 to 25 °CHigh Alternative to AlCl₃; may offer slightly better selectivity in some cases.
TiCl₄ StrongStoichiometric, -78 to 0 °CModerate to High Good for moderately activated arenes; low temp is critical.
SnCl₄ ModerateStoichiometric, -78 to 0 °CModerate Effective for activated arenes (e.g., anisole, toluene).[12]
ZnCl₂ MildCatalytic or StoichiometricLow Only suitable for highly activated arenes (e.g., phenols, anilines).
Sc(OTf)₃ Mild/ReusableCatalytic, 25 to 80 °CLow to Moderate Often used for ring-opening with nucleophiles, but can be a mild acylation catalyst.[14]

Experimental Protocol: Protocol for Ring-Preserving Friedel-Crafts Acylation

  • Objective: To perform a Friedel-Crafts acylation on an activated aromatic compound while minimizing cyclopropane ring-opening.

  • Materials:

    • 2-Methylcyclopropane-1-carbonyl chloride (1.0 eq)

    • Activated arene (e.g., Anisole, 1.5-2.0 eq)

    • Tin(IV) chloride (SnCl₄) (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Set up a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and inert gas inlet.

    • Charge the flask with the activated arene (1.5 eq) and anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add SnCl₄ (1.1 eq) to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

    • In the dropping funnel, prepare a solution of 2-methylcyclopropane-1-carbonyl chloride (1.0 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring for the consumption of the acyl chloride by TLC or quenching small aliquots for GC-MS analysis.

    • Work-up: Slowly and carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. Allow it to warm to room temperature. Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification & Characterization: Purify by column chromatography and verify the structure by NMR to confirm the retention of the cyclopropane ring.

Section 3: Analytical Methods for Detecting Ring-Opening

A: A combination of spectroscopic techniques is the most effective way to identify ring-opening. The disappearance of the cyclopropane signals and the appearance of new, characteristic signals for the isomerized product are the key indicators.

Data Presentation: Spectroscopic Signatures for Analysis

TechniqueIntact 2-Methylcyclopropyl KetoneCommon Ring-Opened Byproduct (e.g., Pentenoyl derivative)
¹H NMR Characteristic upfield signals for cyclopropyl protons (approx. 0.5 - 1.8 ppm ). Complex splitting patterns.Disappearance of upfield signals. Appearance of vinylic (alkene) proton signals (approx. 4.5 - 6.5 ppm ) and new deshielded aliphatic signals.
¹³C NMR Characteristic upfield signals for cyclopropyl carbons (approx. 10 - 25 ppm ).Disappearance of upfield signals. Appearance of sp² carbon signals for the C=C double bond (approx. 115 - 140 ppm ).
IR Spec. C=O stretch (approx. 1780 cm⁻¹ for acyl chloride, ~1680 cm⁻¹ for ketone). Weak C-H stretches for cyclopropane >3000 cm⁻¹ .C=O stretch (~1680-1700 cm⁻¹). New C=C stretch (approx. 1640 cm⁻¹ ). Loss of the >3000 cm⁻¹ C-H stretch from the ring.
GC-MS A specific retention time and mass spectrum.A different retention time but the same molecular ion (M⁺) , as it is an isomer. The fragmentation pattern will likely differ.
Section 4: Frequently Asked Questions (FAQs)
  • Q: What are the ideal storage conditions for 2-methylcyclopropane-1-carbonyl chloride?

    • A: As an acyl chloride, it is highly sensitive to moisture. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Q: Can I use this reagent in reactions with other strong nucleophiles, like organometallics (Grignards, organolithiums)?

    • A: Yes, but with extreme caution. These reactions should be performed at very low temperatures (-78 °C) to favor nucleophilic attack at the carbonyl over any interaction with the cyclopropane ring. The Lewis acidic nature of the magnesium or lithium salts formed in situ can also pose a risk.

  • Q: I cannot prevent ring-opening in my Friedel-Crafts reaction. Are there alternative multi-step pathways?

    • A: Yes. A more robust, albeit longer, approach would be to perform the Friedel-Crafts acylation using a reagent that does not contain the sensitive ring, and then form the cyclopropane ring later in the synthesis. For example, you could use a pentenoyl chloride and cyclopropanate the resulting double bond in the product via a Simmons-Smith or similar reaction.

References
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange. [Link]

  • Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. (n.d.). Wiley Online Library. [Link]

  • Ma, S., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • De Simone, F., et al. (2014). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Catalysis Science & Technology. [Link]

  • O'Connor, N. R., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

  • Saskoer, J. (n.d.). Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. [Link]

  • Varma, R. S. (2012). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • De Sarlo, F., et al. (2003). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. ResearchGate. [Link]

  • Keller, M., et al. (1994). Formation of amide bonds without a condensation agent and implications for origin of life. Nature. [Link]

  • Ishihara, K., et al. (2007). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. [Link]

  • 2-Methylcyclopropane-1-carbonyl chloride. (n.d.). PubChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [https://www.rsc.org/images/ বাহির/2009/b701677h.pdf]([Link] বাহির/2009/b701677h.pdf)

  • Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

  • Amide formation from acyl chloride. (2010). Khan Academy. [Link]

  • Reaction mechanism for the ring opening of acyl cyclopropane to β,γ‐unsaturated ketone. (n.d.). Wiley Online Library. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (n.d.). Beilstein Journals. [Link]

  • AlCl3-mediated Ring-opening Reactions of Indoline-2-thiones with Acyl Cyclopropanes, Bi-cyclopropanes and Spirocyclic cyclopropanes. (2019). ResearchGate. [Link]

  • 2-Chloro-1-methylcyclopropane-1-carbonyl chloride. (n.d.). PubChem. [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). JACS Au. [Link]

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. (2015). PubMed. [Link]

  • 2-Methylcyclopropane-1-carbaldehyde. (n.d.). PubChem. [Link]

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]

  • Biocatalytic Amide Bond Formation. (2023). ResearchGate. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). MDPI. [Link]

  • Why cyclopropane ring cleaves - an illustrative Problem. (2012). YouTube. [Link]

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. (2015). ResearchGate. [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). PMC. [Link]

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III) Complex. (2018). ResearchGate. [Link]

  • 2-Methylcyclopentane-1-carbonyl chloride. (n.d.). PubChem. [Link]

Sources

Troubleshooting

Analytical methods (TLC, GC-MS, HPLC) for monitoring "2-Methylcyclopropane-1-carbonyl chloride" reactions

Technical Support Center: Analytical Methods for 2-Methylcyclopropane-1-carbonyl chloride Introduction: Welcome to the technical support center for the analytical monitoring of reactions involving 2-Methylcyclopropane-1-...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analytical Methods for 2-Methylcyclopropane-1-carbonyl chloride

Introduction: Welcome to the technical support center for the analytical monitoring of reactions involving 2-Methylcyclopropane-1-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar reactive chemical intermediates. 2-Methylcyclopropane-1-carbonyl chloride is a highly reactive acyl chloride, making its analysis non-trivial.[1][2][3] The primary analytical challenge is its high susceptibility to hydrolysis, which can occur during sample preparation, on the column, or in the injection port, leading to inaccurate quantification of the reaction progress.[1][3]

This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) for three common analytical techniques: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The advice herein is grounded in established principles for analyzing reactive molecules and aims to provide you with the expertise to develop robust, reliable, and self-validating analytical methods.

Method Selection: Which Technique Should I Use?

Choosing the right analytical technique depends on the specific goal of your analysis—be it a quick qualitative check or precise quantitative measurement. The following decision tree can guide your selection process.

MethodSelection Start What is my analytical goal? Qualitative Quick Reaction Check (Presence/Absence) Start->Qualitative Qualitative Quantitative Precise Quantification (e.g., % Conversion, Purity) Start->Quantitative Quantitative TLC Use Thin-Layer Chromatography (TLC) Qualitative->TLC HPLC Use High-Performance Liquid Chromatography (HPLC) Quantitative->HPLC High Priority GCMS Is Derivatization Feasible and Necessary for Volatility? Quantitative->GCMS Alternative GCMS_Yes Use Gas Chromatography- Mass Spectrometry (GC-MS) GCMS->GCMS_Yes Yes HPLC_Alt Consider HPLC as a primary alternative GCMS->HPLC_Alt No

Caption: Decision tree for analytical method selection.

Section 1: Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for rapid, qualitative monitoring of reaction progress due to its speed and simplicity.[4][5] However, the reactivity of 2-Methylcyclopropane-1-carbonyl chloride requires careful technique to obtain meaningful results.

Frequently Asked Questions (TLC)

Q1: Why is my spot for 2-Methylcyclopropane-1-carbonyl chloride streaking from the baseline?

A1: Streaking is the most common issue when analyzing reactive or highly polar compounds like acyl chlorides on silica gel plates.[4] The primary cause is hydrolysis. The acyl chloride reacts with residual moisture adsorbed on the silica gel stationary phase, converting it to the more polar 2-methylcyclopropanecarboxylic acid. This resulting carboxylic acid interacts strongly with the silica gel, causing it to streak rather than move as a compact spot.[4]

Q2: How can I prevent hydrolysis on the TLC plate?

A2: To minimize on-plate hydrolysis, you must minimize contact with water.

  • Plate Activation: Before use, activate your TLC plates by heating them in an oven at 110-120 °C for 30-60 minutes and store them in a desiccator until use.[6] This removes adsorbed water.

  • Anhydrous Solvents: Ensure your spotting solvents and mobile phase are as dry as possible. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

  • Speed: Spot the plate and place it in the developing chamber immediately. The longer the spot is exposed to the atmosphere, the greater the chance of hydrolysis.

Q3: What is a good starting mobile phase (eluent) for this compound?

A3: The goal is to find a solvent system that moves the relatively non-polar acyl chloride (product) significantly further up the plate than the polar carboxylic acid (hydrolysis product) and any polar starting materials. A good starting point is a mixture of a non-polar and a moderately polar solvent.

Solvent System (v/v)PolarityTypical Rf (Acyl Chloride)Typical Rf (Carboxylic Acid)
20% Ethyl Acetate / 80% HexanesLow0.6 - 0.70.1 - 0.2
30% Diethyl Ether / 70% PentaneLow-Medium0.5 - 0.6< 0.1
10% Dichloromethane / 90% HexanesLow0.4 - 0.5< 0.1
Note: Rf values are estimates and should be optimized experimentally.

Q4: My compound is not UV-active. How can I visualize the spots?

A4: If your starting materials and products do not have a UV chromophore, you will need a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. It reacts with compounds that can be oxidized. The plate is dipped or sprayed with the stain, and spots appear as yellow-brown areas on a purple background.

  • PMA (Phosphomolybdic Acid) Stain: This stain is also very general and visualizes most organic compounds as dark blue spots after gentle heating.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of acyl chlorides by GC-MS is extremely challenging and generally not recommended.[7] The high temperatures of the injection port and the presence of active sites in the column can cause degradation and hydrolysis.[8] The most robust approach is derivatization .[8][9]

Troubleshooting & Derivatization Guide (GC-MS)

Q1: Why can't I inject 2-Methylcyclopropane-1-carbonyl chloride directly onto the GC-MS?

A1: There are two primary reasons:

  • Thermal Lability: The compound may decompose at high injector temperatures.

  • Reactivity: The acyl chloride can react with trace amounts of water or hydroxyl groups on the surface of the injector liner or the GC column's stationary phase. This leads to poor peak shape, non-reproducible results, and potential formation of the corresponding carboxylic acid, which is non-volatile and will not chromatograph well.

Q2: What is derivatization and why is it necessary?

A2: Derivatization is the process of chemically modifying a compound to make it suitable for analysis.[8] For GC-MS analysis of our acyl chloride, we convert it into a more stable, volatile derivative.[10][11] The most common strategy is to convert the acyl chloride into an ester or an amide. This strategy is widely used for analyzing carboxylic acids and their derivatives.[9][10]

Q3: How do I perform a derivatization reaction for my sample?

A3: The simplest and most effective method is esterification by adding an alcohol. A common choice is methanol or propanol.

  • Protocol: Esterification with 1-Propanol

    • Carefully take a small aliquot (e.g., 10-20 µL) of your reaction mixture and quench it in a vial containing 1 mL of anhydrous 1-propanol.

    • To facilitate the reaction, add a small amount of a non-nucleophilic base like pyridine (e.g., 20 µL) to scavenge the HCl byproduct.[12][13]

    • Cap the vial and let it sit for 10-15 minutes at room temperature. The reaction is typically very fast.

    • The resulting solution containing the propyl ester of 2-methylcyclopropanecarboxylic acid can be directly injected into the GC-MS.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aliquot of Reaction Mixture Reagent Add Anhydrous 1-Propanol + Pyridine Sample->Reagent React Vortex & React (15 min @ RT) Reagent->React Inject Inject Derivatized Sample React->Inject Separate GC Separation (Propyl Ester) Inject->Separate Detect MS Detection & Quantification Separate->Detect

Caption: GC-MS derivatization and analysis workflow.

Q4: I see multiple peaks in my chromatogram after derivatization. What are they?

A4: This is a common scenario. The peaks could be:

  • The desired derivative: The propyl ester of 2-methylcyclopropanecarboxylic acid.

  • Derivatized starting material: If your reaction starting material has a nucleophilic group (e.g., an alcohol), it will also be derivatized.

  • Unreacted starting material: If it is GC-compatible.

  • Side-products: From the original reaction.

  • Hydrolysis product: If any acyl chloride hydrolyzed to the carboxylic acid before derivatization, it would also be converted to the same propyl ester. This is a key limitation: this method quantifies (Acyl Chloride + Carboxylic Acid).

Q5: What are the expected mass fragments for the derivatized product?

A5: For the propyl ester of 2-methylcyclopropanecarboxylic acid, the molecular weight is 142.2 g/mol . In Electron Ionization (EI) MS, you would look for the molecular ion ([M]⁺ at m/z 142) and characteristic fragments. The fragmentation of cyclopropane rings can be complex but often involves ring-opening or loss of substituents.[14][15] Expect to see fragments corresponding to the loss of the propoxy group (-OC₃H₇, 59 Da) or the propyl group (-C₃H₇, 43 Da).

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is often the most reliable technique for the quantitative analysis of reactive compounds like 2-Methylcyclopropane-1-carbonyl chloride, but it requires careful method development to manage the analyte's instability in common reversed-phase mobile phases.[16][17]

Frequently Asked Questions (HPLC)

Q1: My peak for the acyl chloride is tailing badly. What's the cause?

A1: Peak tailing for acidic or reactive compounds in reversed-phase HPLC is often caused by secondary interactions with the silica stationary phase.[18][19] Specifically, residual silanol groups (-Si-OH) on the silica surface can interact with your analyte.[19] For an acyl chloride, tailing can also be exacerbated by on-column hydrolysis, creating the more polar carboxylic acid which interacts more strongly with the stationary phase.

Q2: How can I improve the peak shape and get reproducible results?

A2:

  • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica have fewer active silanol sites. "End-capping" further deactivates these sites.

  • Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of silanol groups, reducing unwanted secondary interactions.[20]

  • Work Fast: Use a high flow rate (e.g., 1.5-2.0 mL/min) and a rapid gradient. The less time the acyl chloride spends on the column, the less opportunity it has to hydrolyze.

  • Anhydrous Diluent: Dissolve your sample in an anhydrous aprotic solvent like acetonitrile (ACN) immediately before injection. Avoid aqueous diluents.

Q3: Can I run an isocratic method?

A3: An isocratic method (constant mobile phase composition) is generally not recommended. The acyl chloride is significantly less polar than its hydrolysis product (the carboxylic acid). A gradient method, where the percentage of organic solvent (like acetonitrile) is increased over time, is necessary to elute both the non-polar acyl chloride and the more polar acid with good peak shape in a reasonable time.

Troubleshooting Guide (HPLC)

Problem: My peak area for 2-Methylcyclopropane-1-carbonyl chloride is not reproducible between injections.

  • Cause: This is a classic sign of sample instability. The acyl chloride is likely hydrolyzing in your sample vial while it sits in the autosampler.

  • Solution 1 (Procedural): Prepare samples immediately before injection. If running a sequence, prepare each sample just before its turn. This is labor-intensive but ensures maximum accuracy.

  • Solution 2 (Derivatization): Similar to the GC-MS approach, you can derivatize the acyl chloride into a stable derivative.[21][22][23] Reacting the sample with a nucleophile containing a strong UV chromophore (like 2,4-dinitrophenylhydrazine, DNPH) creates a stable hydrazone that is easily detected and quantified.[16][17][21][23] This is a robust approach for routine analysis.[23]

Example HPLC Gradient Program:

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
0.06040
5.0595
7.0595
7.16040
10.06040
This is a starting point and must be optimized for your specific column and system.

References

  • Rapidly Analyzing Carbonyl Compounds Using HPLC. (2025). LCGC International. Available at: [Link]

  • Mano, J., & Biswas, M. S. (2018). Analysis of Reactive Carbonyl Species Generated Under Oxidative Stress. Methods in Molecular Biology, 1743, 117-124. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). Masinde Muliro University of Science and Technology. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. Available at: [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Available at: [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update. Available at: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]

  • Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath. (1995). Clinical Chemistry, 41(7), 1064-1067. Available at: [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography. Available at: [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). Analytical Chemistry, 95(19), 7648-7655. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. Available at: [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Available at: [Link]

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). Analytical Methods, 12(17), 2265-2272. Available at: [Link]

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). Analytical Methods, 12(17), 2265-2272. Available at: [Link]

  • Method for derivatization HPLC DAD method for determining acyl chloride in medicine or its synthetic intermediate. (2017). Google Patents.
  • Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). ResearchGate. Available at: [Link]

  • Acyl Chlorides. (2025). Save My Exams. Available at: [Link]

  • Mass spectrum of cyclopropane C3H6 fragmentation pattern. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2005). Chromatographia, 61, 103-111. Available at: [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Acid chlorides. (n.d.). Fiveable. Available at: [Link]

  • Test for Acyl Chlorides. (2026). Save My Exams. Available at: [Link]

  • Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. (2023). Marine Drugs, 21(5), 294. Available at: [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. Available at: [Link]

  • How To Improve Thin Layer Chromatography Experiment? (2025). Chemistry For Everyone. Available at: [Link]

  • Characterization of moisture-sensitive raw materials with simple spectroscopic techniques. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Journal of Mass Spectrometry. Available at: [Link]

  • What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (2012). ResearchGate. Available at: [Link]

  • 2-Methylcyclopropane-1-carbonyl chloride. (n.d.). PubChem. Available at: [Link]

  • Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? (2020). Chemistry Stack Exchange. Available at: [Link]

  • Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. (2021). Journal of Chemical Education. Available at: [Link]

  • [Chemistry] Write an equation for a. hydrolysis of butanoyl chloride c. 2-methylpropanoyl ... (2025). YouTube. Available at: [Link]

Sources

Optimization

Catalyst selection and optimization for "2-Methylcyclopropane-1-carbonyl chloride" mediated transformations

Welcome to the technical support center for 2-Methylcyclopropane-1-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in their...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylcyclopropane-1-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges, provide in-depth mechanistic insights, and offer practical, field-proven solutions to optimize your transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2-Methylcyclopropane-1-carbonyl chloride, and which catalysts are typically used?

2-Methylcyclopropane-1-carbonyl chloride is a valuable building block primarily used to introduce the 2-methylcyclopropylcarbonyl moiety into molecules. This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring.[1]

The most common transformation is the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction that forms a new carbon-carbon bond between an aromatic ring and the acyl group.[2][3] This reaction requires a Lewis acid catalyst to activate the acyl chloride.

Commonly Used Lewis Acid Catalysts:

CatalystTypical Loading (mol equiv)Key Characteristics & Use Cases
Aluminum Chloride (AlCl₃) Stoichiometric or excessHighly active, widely used for less reactive arenes. Can be moisture-sensitive and require stringent anhydrous conditions.[4][5]
Iron(III) Bromide (FeBr₃) StoichiometricA common and effective alternative to AlCl₃.[4]
Zinc Oxide (ZnO) CatalyticA milder, heterogeneous catalyst that can be used under solvent-free conditions, offering a "greener" alternative.[3]
Indium Triflate (In(OTf)₃) CatalyticCan be effective in ionic liquids for a more environmentally benign process.[2]
Other Lewis Acids VariesSc(OTf)₃, Yb(OTf)₃, GaCl₃, and TiCl₄ have also been employed, particularly in contexts where substrate sensitivity or specific selectivities are desired.[6]

The choice of catalyst is critical and depends on the reactivity of the aromatic substrate. Highly deactivated rings may not react effectively even with strong Lewis acids like AlCl₃.[2]

Q2: What is the detailed mechanism for the Lewis acid-catalyzed acylation, and how does the catalyst function?

The catalyst's role is to generate a highly electrophilic species, the acylium ion , which is then attacked by the nucleophilic aromatic ring. The process involves three main steps:

  • Activation: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the 2-methylcyclopropane-1-carbonyl chloride.[4]

  • Acylium Ion Formation: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a potent electrophile.[5]

  • Electrophilic Aromatic Substitution: The π-system of the aromatic ring attacks the acylium ion, forming a new C-C bond and a carbocation intermediate (a sigma complex).

  • Regeneration: The [AlCl₄]⁻ complex removes a proton from the aromatic ring, which restores aromaticity and regenerates the AlCl₃ catalyst.[4][7]

Below is a diagram illustrating this catalytic cycle.

G Reagents 2-Methylcyclopropane-1-carbonyl chloride + Lewis Acid (e.g., AlCl₃) Complex Initial Complex Formation Reagents->Complex Coordination Acylium Resonance-Stabilized Acylium Ion + [AlCl₄]⁻ Complex->Acylium C-Cl Cleavage SigmaComplex Sigma Complex (Carbocation Intermediate) Acylium->SigmaComplex Electrophilic Attack by Arene π-system Arene Aromatic Substrate (Arene) Product Final Acylated Product SigmaComplex->Product Deprotonation by [AlCl₄]⁻ CatalystRegen Catalyst Regeneration (AlCl₃ + HCl) SigmaComplex->CatalystRegen Restores Aromaticity CatalystRegen->Reagents Catalyst Turnover

Caption: General mechanism of Friedel-Crafts acylation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q3: My reaction yield is very low or zero. What are the likely causes and how can I fix this?

Low yield is a common issue that can stem from several sources. A systematic approach is key to identifying the root cause.

Potential CauseRecommended Solution(s)Scientific Rationale
Inactive Catalyst Use a fresh, unopened bottle of Lewis acid. Ensure it is handled under an inert atmosphere (e.g., glovebox or Schlenk line).Strong Lewis acids like AlCl₃ are highly hygroscopic. Moisture will hydrolyze and deactivate the catalyst, preventing the formation of the acylium ion.
Poor Reagent Quality Ensure the 2-methylcyclopropane-1-carbonyl chloride is pure and has not hydrolyzed.[8] Use freshly distilled, anhydrous solvent.The acyl chloride is sensitive to moisture and can decompose to the corresponding carboxylic acid, which is unreactive under these conditions.[9]
Deactivated Arene Switch to a more powerful Lewis acid or consider alternative synthetic routes.Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CF₃) are highly deactivated and may not be nucleophilic enough for Friedel-Crafts acylation.[2]
Incorrect Stoichiometry Use at least a stoichiometric amount of Lewis acid.The product ketone can form a complex with the Lewis acid, effectively sequestering it. A stoichiometric amount is often required to drive the reaction to completion.[3]
Q4: I'm observing significant cyclopropane ring-opening byproducts. How can I preserve the integrity of the three-membered ring?

This is a critical challenge specific to cyclopropyl chemistries. The high ring strain of the cyclopropane ring makes it susceptible to cleavage, especially under strongly acidic conditions.[10]

Strategies to Prevent Ring Opening:

  • Lower the Reaction Temperature: Ring-opening is often kinetically controlled. Performing the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly favor the desired acylation over the ring-opening pathway.[10]

  • Use Milder Catalysts: Switch from highly aggressive Lewis acids like AlCl₃ to milder alternatives. Consider zinc-based catalysts or solid-supported acids which can offer high activity without promoting cleavage.[3]

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Over-exposure to the acidic conditions can increase the incidence of ring-opening. Quench the reaction as soon as the starting material is consumed.

  • Change the Solvent: Utilize non-polar, aprotic solvents. These solvents can disfavor the formation of charged intermediates that might facilitate the ring-opening cascade.[10]

The troubleshooting workflow below provides a decision tree for addressing common experimental failures.

G Start Reaction Failure (Low Yield / Byproducts) CheckPurity Check Reagent Purity & Anhydrous Conditions Start->CheckPurity RingOpening Ring-Opening Observed? CheckPurity->RingOpening Yes Sol_Purity Solution: - Use fresh, anhydrous reagents/solvents - Handle under inert atmosphere CheckPurity->Sol_Purity No NoReaction No/Slow Reaction? RingOpening->NoReaction No Sol_RingOpening Solution: 1. Lower reaction temp (-20 to -78 °C) 2. Switch to a milder Lewis acid (e.g., ZnO) 3. Reduce reaction time RingOpening->Sol_RingOpening Yes Sol_NoReaction Solution: 1. Increase catalyst loading 2. Switch to a stronger Lewis acid (e.g., AlCl₃) 3. Increase temperature cautiously NoReaction->Sol_NoReaction Yes Success Successful Transformation NoReaction->Success No (Re-evaluate scope)

Caption: Troubleshooting workflow for common issues.

Experimental Protocols

Protocol: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol provides a representative method for the acylation of a moderately activated arene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2-Methylcyclopropane-1-carbonyl chloride

  • Anisole

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous AlCl₃ (1.2 equivalents).

  • Solvent Addition: Add anhydrous DCM via cannula and cool the resulting slurry to 0 °C in an ice bath.

  • Substrate Addition: Add anisole (1.0 equivalent) to the stirred slurry.

  • Acyl Chloride Addition: Add 2-Methylcyclopropane-1-carbonyl chloride (1.1 equivalents) dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the anisole is consumed (typically 1-3 hours).[10]

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Caution: This is a highly exothermic process.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

References

  • Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Saskoer.ca. [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • 2-Methylcyclopropane-1-carbonyl chloride | C5H7ClO. PubChem. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Chemical transformations of 2-phenylcyclopropane-1,1-dinitrile under the action of Lewis acids. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Acylation Reactions: 2-Methylcyclopropane-1-carbonyl chloride vs. Cyclopropanecarbonyl chloride

In the intricate field of organic synthesis, particularly in the development of pharmaceutical and agrochemical agents, the choice of an acylating agent is a pivotal decision that dictates reaction outcomes, efficiency,...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of organic synthesis, particularly in the development of pharmaceutical and agrochemical agents, the choice of an acylating agent is a pivotal decision that dictates reaction outcomes, efficiency, and the structural integrity of the target molecule. This guide offers an in-depth comparison of two closely related yet distinct acylating agents: the unsubstituted cyclopropanecarbonyl chloride and its methylated analogue, 2-methylcyclopropane-1-carbonyl chloride .

The cyclopropyl moiety is a highly valued structural motif, known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties in drug candidates.[1][2] Both reagents serve as efficient precursors for introducing this strained ring system. However, the presence of a single methyl group on the cyclopropane ring introduces significant steric and electronic perturbations that researchers must understand and leverage. This guide will dissect these differences, supported by established chemical principles and experimental considerations, to empower chemists in making informed decisions for their synthetic strategies.

Structural and Physicochemical Properties: A Tale of Two Chlorides

At first glance, the two molecules are remarkably similar. Both are highly reactive acyl chlorides, characterized by a carbonyl group attached to a strained three-membered ring.[3][4] This inherent ring strain contributes to their heightened reactivity compared to acyclic counterparts.[5] However, the strategic placement of a methyl group at the C-2 position in 2-methylcyclopropane-1-carbonyl chloride is the critical point of divergence.

PropertyCyclopropanecarbonyl Chloride2-Methylcyclopropane-1-carbonyl chlorideReference(s)
Molecular Formula C₄H₅ClOC₅H₇ClO[6][7]
Molecular Weight 104.53 g/mol 118.56 g/mol [6][7]
CAS Number 4023-34-152194-65-7[6][7]
Appearance Colorless to slightly yellow liquidColorless liquid (presumed)[3]
Boiling Point ~119 °CNo data available
Key Structural Feature Unsubstituted cyclopropane ringMethyl group at C-2 positionN/A

Comparative Reactivity in Acylation: Steric vs. Electronic Effects

The primary application for these reagents is in acylation reactions, such as the Friedel-Crafts acylation of arenes, esterification of alcohols, and amidation of amines.[8] The reactivity in these transformations is governed by the electrophilicity of the carbonyl carbon and the accessibility of this site to a nucleophile.[4][9] Here, the methyl group in 2-methylcyclopropane-1-carbonyl chloride exerts a dual-action influence that generally leads to attenuated reactivity compared to its unsubstituted parent.

The Role of Steric Hindrance

The methyl group introduces significant steric bulk in the vicinity of the reactive carbonyl center. During the transition state of a nucleophilic attack, this methyl group can cause a steric clash with the approaching nucleophile (e.g., an aromatic ring in a Friedel-Crafts reaction), raising the activation energy of the reaction.[10] This steric impediment is expected to decrease the reaction rate.

Electronic Influence of the Methyl Group

Alkyl groups, such as methyl, are known to be weakly electron-donating through an inductive effect. This effect pushes electron density towards the carbonyl carbon. While the effect is modest, it slightly reduces the partial positive charge (electrophilicity) on the carbonyl carbon. A less electrophilic center is inherently less reactive towards nucleophiles.[4][11]

This combination of steric hindrance and a slight electronic deactivation leads to a clear prediction: 2-methylcyclopropane-1-carbonyl chloride is expected to be a less reactive acylating agent than cyclopropanecarbonyl chloride. This translates to requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or a higher catalyst loading) to achieve comparable yields.

Practical Implications and Synthetic Utility

The difference in reactivity is not merely an academic point; it has significant practical consequences for the synthetic chemist.

  • For Highly Reactive Substrates: When acylating a highly activated aromatic ring or a primary amine, the high reactivity of cyclopropanecarbonyl chloride might lead to side reactions or over-acylation. In such cases, the milder nature of 2-methylcyclopropane-1-carbonyl chloride could be advantageous, offering better control and potentially higher selectivity for the desired mono-acylated product.

  • For Unreactive Substrates: Conversely, when working with deactivated or sterically hindered substrates, the higher intrinsic reactivity of cyclopropanecarbonyl chloride is necessary to drive the reaction to completion. Using the methylated version might result in low or no conversion.

  • Chirality: It is crucial to note that 2-methylcyclopropane-1-carbonyl chloride is a chiral molecule, existing as a racemic mixture of enantiomers unless a specific stereoisomer is synthesized. This is a critical consideration in pharmaceutical synthesis where single-enantiomer products are often required.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

To provide a practical context, the following section details a representative protocol for the Friedel-Crafts acylation of toluene. This procedure must be considered a template; optimization of temperature, time, and stoichiometry is essential for each specific substrate-reagent pairing.

Safety First: Acyl chlorides are corrosive and react violently with water, releasing HCl gas.[3][12] Aluminum chloride is also highly moisture-sensitive and corrosive. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

G A Setup & Inerting (Round-bottom flask, stir bar, condenser, N2 inlet) B Charge Reagents (Anhydrous Toluene, AlCl3) A->B C Cool to 0°C (Ice-water bath) B->C D Slow Addition of Acyl Chloride (via dropping funnel) C->D E Reaction Monitoring (TLC or GC-MS) D->E F Reaction Quench (Slowly pour onto ice/HCl) E->F Upon completion G Work-up (Extraction with organic solvent, wash with NaHCO3, brine) F->G H Purification (Drying, solvent removal, column chromatography) G->H

Materials:
  • Anhydrous Toluene

  • Aluminum Chloride (AlCl₃), anhydrous

  • Acylating Agent (Cyclopropanecarbonyl chloride OR 2-Methylcyclopropane-1-carbonyl chloride)

  • Anhydrous Dichloromethane (DCM, as solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Step-by-Step Procedure:
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Ensure all glassware is oven- or flame-dried before use.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Begin stirring to form a slurry.

  • Cooling: Cool the stirred slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Add anhydrous toluene (1.0 equivalent) to the flask.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 equivalents of either cyclopropanecarbonyl chloride or 2-methylcyclopropane-1-carbonyl chloride) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, the reaction may be stirred at 0 °C or allowed to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Experimental Insight: A higher temperature and longer reaction time will likely be required for 2-methylcyclopropane-1-carbonyl chloride to achieve a similar conversion to cyclopropanecarbonyl chloride.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Causality Note: This hydrolyzes the aluminum complexes and quenches the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl cyclopropyl ketone.

Conclusion

While both cyclopropanecarbonyl chloride and 2-methylcyclopropane-1-carbonyl chloride are valuable reagents for introducing the cyclopropyl ketone motif, they are not interchangeable. The choice between them is a strategic one, guided by the specific demands of the synthesis.

  • Cyclopropanecarbonyl chloride is the more reactive, workhorse reagent, ideal for general-purpose acylations and for reactions involving less reactive substrates.[3]

  • 2-Methylcyclopropane-1-carbonyl chloride is a more sterically hindered and slightly less electrophilic alternative. Its attenuated reactivity can be harnessed to provide greater control and selectivity in reactions with highly active substrates.[7] Furthermore, its inherent chirality presents both a challenge and an opportunity for asymmetric synthesis.

A thorough understanding of the subtle interplay between steric and electronic effects, as outlined in this guide, is paramount for the rational design of efficient and successful synthetic routes in modern chemical research.

References

  • Hahn, R. C., & Howard, P. H. (1972). Cyclopropylarene chemistry. IV. Homoketenyl cations in a Friedel-Crafts acylation. Journal of the American Chemical Society, 94(9), 3143-3148. [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopropanecarbonyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid chloride Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclopropane-1-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methylcyclopropane-1-carbonyl chloride (C5H7ClO). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Chloro-1-methylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(5), 389-400. [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Zhang, J., et al. (2025). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. Journal of Chemical Information and Modeling, 65(3), 1140-1154. [Link]

  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(5), 389-400. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Katon, J. E., Feairheller, W. R., Jr., & Miller, J. T., Jr. (1968). Vibrational Spectra and Conformational Behavior of Cyclopropylcarbonyl Chloride. The Journal of Chemical Physics, 49(2), 823–830. [Link]

  • Wang, C., et al. (2021). Tuning the Cyclopropane Ring-Opening Reaction over Electronic Bias by Fusion to a Pre-Aromatic Ring: TfOH-Promoted Aromatization of Dibenzonorcaradienes to Dibenzo[f,h]isocoumarins. Organic Letters, 23(15), 5849-5854. [Link]

  • PubChem. (n.d.). 2-Chloro-1-methylcyclopropane-1-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Tutor. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]

  • PubChem. (n.d.). Cyclopropanecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclopropane-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). C4H5ClO Cyclopropanecarbonyl chloride. Retrieved from [Link]

  • Gryko, D. T., et al. (2018). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers, 5(1), 43-50. [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

  • Quora. (2020). Why is acid chloride more reactive than alkyl chloride?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Briody, J. M., & Satchell, D. P. N. (1968). Acylation. Part XXVIII. The kinetics and mechanism of the addition of hydrogen halides to dimethylketen in ether solution. Journal of the Chemical Society B: Physical Organic, 168-174. [Link]

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Comparative

A Comparative Kinetic Analysis of 2-Methylcyclopropane-1-carbonyl Chloride in Nucleophilic Acyl Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, the acyl chloride motif remains a cornerstone for the construction of complex molecular arc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the acyl chloride motif remains a cornerstone for the construction of complex molecular architectures. The reactivity of these intermediates is paramount, dictating reaction conditions, selectivity, and ultimately, the efficiency of a synthetic route. This guide provides a detailed kinetic analysis of reactions involving 2-Methylcyclopropane-1-carbonyl chloride, a building block of increasing interest due to the unique conformational and electronic properties imparted by the cyclopropyl group.

This document offers a comparative perspective, benchmarking the reactivity of 2-Methylcyclopropane-1-carbonyl chloride against a series of structurally related aliphatic acyl chlorides. While specific kinetic data for 2-Methylcyclopropane-1-carbonyl chloride is not extensively available in peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry and available data for analogous compounds to provide a robust framework for understanding and predicting its chemical behavior.

The Landscape of Acyl Chloride Reactivity: A Mechanistic Overview

Reactions of acyl chlorides with nucleophiles predominantly proceed through a nucleophilic acyl substitution mechanism. This pathway is characterized by a two-step addition-elimination sequence, involving the formation of a transient tetrahedral intermediate. The high reactivity of acyl chlorides is a direct consequence of the electronic properties of the carbonyl group, which is rendered highly electrophilic by the inductive effect of both the oxygen and chlorine atoms.[1] Furthermore, the chloride ion is an excellent leaving group, facilitating the collapse of the tetrahedral intermediate to form the final product.[2]

The general order of reactivity for carboxylic acid derivatives is a fundamental concept in organic chemistry:

Acyl Chloride > Acid Anhydride > Ester > Amide [3]

This trend is primarily governed by the leaving group's ability and the degree of resonance stabilization of the starting material.[2] Acyl chlorides sit at the pinnacle of this hierarchy due to the poor orbital overlap between the chlorine 3p and carbon 2p orbitals, leading to minimal resonance stabilization of the starting material and a highly electrophilic carbonyl carbon.[4]

Figure 1: General mechanism of nucleophilic acyl substitution.

Comparative Kinetic Analysis: The Influence of Structure on Reactivity

To contextualize the reactivity of 2-Methylcyclopropane-1-carbonyl chloride, we will compare it with a series of simple aliphatic acyl chlorides: acetyl chloride, propionyl chloride, and isobutyryl chloride. This comparison will allow for the dissection of electronic and steric effects.

Electronic Effects: The Role of the Cyclopropyl Group

The cyclopropyl group is unique in its electronic nature. Due to the high p-character of its C-C bonds, it can act as a good donor in hyperconjugation, effectively stabilizing adjacent carbocations or carbocation-like transition states. This electronic donation can increase the electron density at the carbonyl carbon of the acyl chloride, which would be expected to slightly decrease its electrophilicity and thus slow down the rate of nucleophilic attack compared to a simple alkyl group like in propionyl chloride.

Steric Effects: Branching and Ring Constraints

Steric hindrance plays a crucial role in determining the rate of nucleophilic acyl substitution. As the bulk of the group attached to the carbonyl increases, the approach of the nucleophile to the carbonyl carbon is impeded, leading to a decrease in the reaction rate. This effect is evident when comparing the reactivity of propionyl chloride to the more hindered isobutyryl chloride.

The 2-methylcyclopropyl group introduces a combination of these effects. The cyclopropane ring itself is a rigid structure, and the presence of a methyl group at the 2-position further increases the steric bulk around the carbonyl center.

Quantitative Comparison of Solvolysis Rates

While specific kinetic data for 2-methylcyclopropane-1-carbonyl chloride is scarce, we can draw comparisons from the solvolysis data of related acyl chlorides. The hydrolysis of acyl chlorides in aqueous solutions is a common benchmark for comparing their reactivity.

Acyl ChlorideStructureRelative Rate of Hydrolysis (Predicted)Key Influencing Factors
Acetyl ChlorideCH₃COCl~1Baseline
Propionyl ChlorideCH₃CH₂COClSlightly slower than acetyl chlorideMinor increase in steric bulk
Isobutyryl Chloride(CH₃)₂CHCOClSignificantly slower than propionyl chlorideIncreased steric hindrance from two methyl groups
Cyclopropanecarbonyl Chloridec-C₃H₅COClFaster than propionyl chlorideRing strain enhances reactivity
2-Methylcyclopropane-1-carbonyl chloride CH₃-c-C₃H₄COCl Slower than cyclopropanecarbonyl chloride, but potentially faster than isobutyryl chloride Competing effects: activating effect of ring strain vs. deactivating steric and electronic effects of the methyl group

The heightened reactivity of cyclopropanecarbonyl chloride compared to its acyclic analogue, isobutyryl chloride, is attributed to the release of ring strain in the transition state of the nucleophilic addition. The introduction of a methyl group on the cyclopropane ring in 2-methylcyclopropane-1-carbonyl chloride is expected to introduce steric hindrance, thereby reducing the rate of reaction compared to the unsubstituted cyclopropanecarbonyl chloride. However, the inherent reactivity of the strained ring may still render it more reactive than a similarly branched acyclic acyl chloride like isobutyryl chloride.

Experimental Protocols for Kinetic Analysis

The investigation of the kinetics of reactions involving highly reactive species like 2-Methylcyclopropane-1-carbonyl chloride requires specialized techniques capable of monitoring rapid processes.

General Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solution of 2-Methylcyclopropane-1-carbonyl chloride in a dry, aprotic solvent C Rapidly mix reactants using stopped-flow apparatus or manual injection for slower reactions A->C B Prepare stock solution of nucleophile (e.g., alcohol, amine) in the same solvent B->C D Monitor reaction progress over time (e.g., change in absorbance, conductivity, or by quenching and chromatography) C->D E Plot concentration vs. time data D->E F Determine the order of the reaction and calculate the rate constant (k) E->F G Repeat at different temperatures to determine activation parameters (Ea, A) F->G

Figure 2: General workflow for the kinetic analysis of reactions involving 2-Methylcyclopropane-1-carbonyl chloride.
Detailed Protocol for Solvolysis Kinetics by Titration

This method is suitable for reactions with half-lives in the range of seconds to minutes.

Materials:

  • 2-Methylcyclopropane-1-carbonyl chloride

  • Solvent (e.g., acetone, acetonitrile)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Thermostatted water bath

  • Magnetic stirrer and stir bar

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a stock solution of 2-Methylcyclopropane-1-carbonyl chloride in the chosen solvent (e.g., 0.1 M in acetone).

  • In a flask placed in the thermostatted water bath, add a known volume of a mixture of the organic solvent and water (e.g., 50 mL of 80:20 acetone:water).

  • Add a few drops of the indicator to the solvent mixture.

  • Add a small, accurately measured volume of the standardized NaOH solution to make the solution slightly basic (the color of the indicator should change).

  • Initiate the reaction by rapidly injecting a known volume of the 2-Methylcyclopropane-1-carbonyl chloride stock solution into the flask and simultaneously start a stopwatch.

  • The solvolysis reaction will produce HCl, which will neutralize the added NaOH. Record the time it takes for the indicator to change color.

  • Immediately add another aliquot of the NaOH solution and record the time for the next color change.

  • Repeat this process for several data points.

Data Analysis: The rate of the reaction can be determined by plotting the amount of HCl produced (calculated from the volume of NaOH added) as a function of time. For a first-order reaction, a plot of ln([Acyl Chloride]₀/[Acyl Chloride]t) versus time will yield a straight line with a slope equal to the rate constant, k.

Protocol for Fast Reactions using Stopped-Flow Spectroscopy

This technique is ideal for reactions with half-lives in the millisecond range.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for the stopped-flow apparatus

  • Solutions of 2-Methylcyclopropane-1-carbonyl chloride and the nucleophile in a suitable solvent. The reaction should result in a change in UV-Vis absorbance.

Procedure:

  • Prepare solutions of 2-Methylcyclopropane-1-carbonyl chloride and the nucleophile at the desired concentrations in a solvent that is transparent in the wavelength range of interest.

  • Load the reactant solutions into the drive syringes of the stopped-flow instrument.

  • Set the spectrophotometer to monitor the wavelength of maximum absorbance change.

  • Initiate the rapid mixing by actuating the drive syringes. The instrument will automatically record the change in absorbance as a function of time, starting from the moment the flow stops.

  • Repeat the experiment multiple times to ensure reproducibility.

Data Analysis: The resulting absorbance versus time data can be fitted to the appropriate integrated rate law (e.g., first-order or second-order) to extract the rate constant for the reaction.

Conclusion and Future Directions

2-Methylcyclopropane-1-carbonyl chloride presents an interesting case study in acyl chloride reactivity, where the activating effect of the strained cyclopropyl ring is modulated by the steric and electronic influence of the methyl substituent. While a definitive quantitative comparison awaits dedicated experimental investigation, the principles outlined in this guide provide a solid foundation for predicting its reactivity relative to other common acylating agents.

For researchers in drug development and process chemistry, a thorough understanding of these kinetic principles is crucial for the rational design of synthetic routes and the optimization of reaction conditions. The experimental protocols detailed herein offer a practical starting point for the empirical determination of the kinetic parameters for reactions involving this and other reactive acyl chlorides. Future computational studies could provide valuable insights into the transition state geometries and activation energies, further refining our understanding of the reactivity of this intriguing class of molecules.

References

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives.
  • Filo. (2024, December 6). The Relative Reactivities of acyl compounds towards NJ sub { } ^ { n } ar...
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides).
  • Chemistry LibreTexts. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions.
  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
  • Chemistry LibreTexts. (2023, January 4). 17.1: Nucleophilic Acyl Substitution.

Sources

Validation

A Comparative Guide to the Synthesis of 2-Methylcyclopropane-1-carboxylic Acid: An In-Depth Analysis for Research and Development

The 2-methylcyclopropane-1-carboxylic acid framework is a key structural motif in numerous biologically active molecules and is of significant interest to researchers in drug discovery and development. The inherent ring...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-methylcyclopropane-1-carboxylic acid framework is a key structural motif in numerous biologically active molecules and is of significant interest to researchers in drug discovery and development. The inherent ring strain and defined stereochemistry of this small carbocycle impart unique conformational constraints and metabolic stability to parent molecules. Consequently, the efficient and stereoselective synthesis of this building block is of paramount importance. This guide provides a comparative analysis of the primary synthetic routes to 2-methylcyclopropane-1-carboxylic acid, offering insights into the mechanistic underpinnings, practical considerations, and scalability of each approach. We will delve into the nuances of experimental design, supported by data and established protocols, to empower researchers in selecting the optimal strategy for their specific needs.

I. Diastereoselective Routes to (±)-trans/cis-2-Methylcyclopropane-1-carboxylic Acid

For applications where a specific enantiomer is not required, several robust methods provide access to racemic mixtures of the trans and cis isomers. The choice between these methods often hinges on factors such as starting material availability, scalability, and safety.

Corey-Chaykovsky Cyclopropanation of Crotonates

The Corey-Chaykovsky reaction offers a reliable method for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters. The reaction of ethyl crotonate with dimethylsulfoxonium methylide (Corey's ylide) preferentially yields the trans isomer of ethyl 2-methylcyclopropane-1-carboxylate, which can then be hydrolyzed to the desired carboxylic acid.[1]

The preference for the trans product arises from the 1,4-conjugate addition of the ylide to the enoate, followed by an intramolecular nucleophilic substitution.[2] This pathway allows for the thermodynamically more stable trans configuration to be adopted in the transition state. A significant advantage of this method is the development of a scalable process, making it suitable for multi-kilogram production.[1] Key to the scalability is the controlled addition of the pre-formed ylide to the ester at elevated temperatures, which minimizes the accumulation of the thermally unstable ylide.[1]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation and Saponification

  • Step 1: Ylide Formation. To a stirred suspension of trimethylsulfoxonium iodide in anhydrous DMSO under an inert atmosphere, a strong base such as potassium tert-butoxide is added. The mixture is stirred at room temperature until the salt completely dissolves, forming the dimethylsulfoxonium methylide solution.

  • Step 2: Cyclopropanation. The solution of ethyl crotonate in DMSO is heated to 80 °C. The pre-formed ylide solution is then added dropwise to the heated ester solution. The reaction is monitored for completion by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Step 3: Hydrolysis. Upon completion of the cyclopropanation, the reaction mixture is cooled to room temperature. An aqueous solution of potassium hydroxide is added directly to the crude reaction mixture. The hydrolysis is typically complete within an hour.

  • Step 4: Work-up and Isolation. The reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 1. The aqueous solution is then extracted with an organic solvent (e.g., MTBE or isopropyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-methylcyclopropane-1-carboxylic acid. Further purification can be achieved by distillation or crystallization.

Simmons-Smith Cyclopropanation of Allylic Alcohols

The Simmons-Smith reaction is a classic and highly effective method for the cyclopropanation of alkenes.[3][4] When applied to allylic alcohols like crotyl alcohol ((E)-but-2-en-1-ol), the hydroxyl group directs the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity for the syn (or cis) isomer of 2-methylcyclopropanemethanol.[1] This directing effect is a key feature of the Simmons-Smith reaction with such substrates. The resulting cyclopropylmethanol can then be oxidized to the corresponding carboxylic acid.

The Furukawa modification, which utilizes diethylzinc and diiodomethane, is often preferred for its enhanced reactivity and the homogeneous nature of the reaction.[1] Safety is a significant consideration with this method due to the pyrophoric nature of diethylzinc and the toxicity of diiodomethane. However, recent advancements in continuous-flow technologies have demonstrated safer and more rapid Simmons-Smith cyclopropanations, which are attractive for industrial applications.[3]

Experimental Protocol: Simmons-Smith Cyclopropanation and Subsequent Oxidation

  • Step 1: Cyclopropanation. To a solution of crotyl alcohol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, a solution of diethylzinc is added dropwise at 0 °C. Diiodomethane is then added slowly, and the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.

  • Step 2: Work-up. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is filtered through celite to remove zinc salts. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to give the crude 2-methylcyclopropanemethanol.

  • Step 3: Oxidation. The crude alcohol is dissolved in a suitable solvent (e.g., acetone or a biphasic mixture of dichloromethane and water). An oxidizing agent, such as Jones reagent (CrO₃/H₂SO₄) or a more modern system like TEMPO/NaOCl, is then used to convert the alcohol to the carboxylic acid.

  • Step 4: Isolation and Purification. After the oxidation is complete, the reaction mixture is worked up accordingly. For a Jones oxidation, excess oxidant is quenched with isopropanol, and the product is extracted. The crude carboxylic acid is then purified by distillation or crystallization.

II. Enantioselective Synthesis of 2-Methylcyclopropane-1-carboxylic Acid

For many pharmaceutical applications, a single enantiomer of 2-methylcyclopropane-1-carboxylic acid is required. Several strategies have been developed to achieve high levels of enantioselectivity.

Catalytic Asymmetric Cyclopropanation

The use of chiral transition metal catalysts, particularly those based on rhodium and copper, for the decomposition of diazo compounds in the presence of an alkene is a powerful method for the enantioselective synthesis of cyclopropanes.[4] For the synthesis of precursors to 2-methylcyclopropane-1-carboxylic acid, an α,β-unsaturated aldehyde like crotonaldehyde or an ester like ethyl crotonate can be reacted with a diazoacetate in the presence of a chiral catalyst.

Rhodium(II) carboxylate catalysts with chiral ligands are highly effective, often providing high yields and excellent enantioselectivities.[5] However, rhodium catalysts are significantly more expensive than their copper counterparts.[4] Chiral copper catalysts, often in combination with bis(oxazoline) (BOX) or other nitrogen-based ligands, offer a more cost-effective alternative and can also achieve high levels of stereocontrol.[4] A major consideration for this methodology is the handling of diazo compounds, which can be explosive and require careful safety precautions.

Experimental Protocol: Asymmetric Cyclopropanation using a Chiral Copper Catalyst

  • Step 1: Catalyst Preparation. In a flame-dried flask under an inert atmosphere, the chiral ligand (e.g., a BOX ligand) and the copper salt (e.g., Cu(OTf)₂) are dissolved in a dry, coordinating solvent. The mixture is stirred to form the active catalyst complex.

  • Step 2: Cyclopropanation. The alkene substrate (e.g., crotonaldehyde or ethyl crotonate) is added to the catalyst solution. A solution of the diazoacetate (e.g., ethyl diazoacetate) in a suitable solvent is then added slowly via a syringe pump to maintain a low concentration of the diazo compound. The reaction is typically run at or below room temperature.

  • Step 3: Work-up and Purification. Once the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to separate the cyclopropane product from the catalyst and any side products.

  • Step 4: Hydrolysis/Oxidation. If the product is an ester, it is hydrolyzed to the carboxylic acid as described previously. If the product is an aldehyde, it is oxidized to the carboxylic acid using a mild oxidizing agent like sodium chlorite (in a Pinnick oxidation).

Chemoenzymatic Synthesis

Enzymatic resolutions offer a green and highly selective method for obtaining enantiopure compounds.[6] For the synthesis of enantiopure 2-methylcyclopropane-1-carboxylic acid, a common strategy is the kinetic resolution of a racemic mixture of a suitable precursor. For instance, a racemic ester of 2-methylcyclopropane-1-carboxylic acid can be subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantiopure acid and the enantiopure ester can then be separated. Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Burkholderia cepacia, are commonly used for these resolutions and can exhibit high enantioselectivity.[7]

Experimental Protocol: Enzymatic Kinetic Resolution

  • Step 1: Esterification. The racemic 2-methylcyclopropane-1-carboxylic acid is first converted to a suitable ester (e.g., the ethyl or methyl ester) using standard methods.

  • Step 2: Enzymatic Hydrolysis. The racemic ester is suspended in a buffered aqueous solution (e.g., phosphate buffer at a pH of around 7). The lipase is added, and the mixture is stirred at a controlled temperature (often slightly above room temperature to enhance reaction rates). The progress of the reaction is monitored until approximately 50% conversion is reached.

  • Step 3: Separation. The reaction mixture is acidified, and the products are extracted with an organic solvent. The unreacted ester and the carboxylic acid product are then separated, for example, by extraction with a basic aqueous solution to isolate the acid, followed by acidification and re-extraction. Alternatively, chromatographic separation can be employed.

Organocatalytic Asymmetric Cyclopropanation

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis.[8][9] Chiral secondary amines, such as diarylprolinol silyl ethers, can catalyze the asymmetric cyclopropanation of α,β-unsaturated aldehydes with suitable carbon nucleophiles.[10] The reaction proceeds through the formation of a chiral iminium ion intermediate from the aldehyde and the catalyst, which then undergoes a Michael addition followed by an intramolecular alkylation. This approach can provide access to chiral cyclopropyl aldehydes, which can then be oxidized to the target carboxylic acid. A key advantage is the avoidance of toxic heavy metals.

Experimental Protocol: Organocatalytic Cyclopropanation and Oxidation

  • Step 1: Cyclopropanation. To a solution of the chiral secondary amine catalyst in a suitable solvent, the α,β-unsaturated aldehyde (e.g., crotonaldehyde) and a brominated methylene source (e.g., diethyl bromomalonate) are added. A weak base is often required. The reaction is stirred at room temperature until completion.

  • Step 2: Work-up and Purification. The reaction mixture is quenched and worked up. The resulting crude cyclopropyl aldehyde is purified by column chromatography.

  • Step 3: Oxidation. The purified aldehyde is then oxidized to the carboxylic acid using a mild and selective method such as the Pinnick oxidation (sodium chlorite and a scavenger for hypochlorite).

  • Step 4: Isolation. The carboxylic acid is isolated through an appropriate work-up and purification procedure.

III. Other Synthetic Approaches

Kulinkovich Reaction

The Kulinkovich reaction provides a route to cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide.[11] The reaction of an acrylate ester with a Grignard reagent can be used to form a 1,2-disubstituted cyclopropanol. The resulting cyclopropanol would then require oxidation to the carboxylic acid. The reaction proceeds via a titanacyclopropane intermediate.[11] While this method is effective for the synthesis of cyclopropanols, the need for a subsequent oxidation step adds to the overall synthesis length.

IV. Comparative Analysis and Summary

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators and practical considerations for each of the discussed methods.

Synthesis RouteStarting MaterialsKey ReagentsStereoselectivityYieldsAdvantagesDisadvantages
Corey-Chaykovsky Ethyl crotonateDimethylsulfoxonium methylideHigh trans diastereoselectivityGood to ExcellentScalable, well-establishedUse of a strong base, thermally sensitive ylide
Simmons-Smith Crotyl alcoholDiiodomethane, DiethylzincHigh cis diastereoselectivityGoodHigh functional group tolerance, reliablePyrophoric and toxic reagents, requires subsequent oxidation
Catalytic Asymmetric Crotonaldehyde/esterDiazoacetate, Chiral Rh or Cu catalystHigh enantioselectivity (up to 98% ee)[5]Good to ExcellentHigh enantioselectivity, catalyticHazardous diazo compounds, expensive catalysts (Rh)
Chemoenzymatic Racemic esterLipaseExcellent enantioselectivityMax. 50% for one enantiomerGreen, highly selectiveMaximum theoretical yield of 50% for a single enantiomer
Organocatalytic CrotonaldehydeChiral amine, BromomalonateHigh enantio- and diastereoselectivityGoodMetal-free, environmentally benignMay require subsequent oxidation and decarboxylation steps
Kulinkovich Acrylate esterGrignard reagent, Ti(OiPr)₄Moderate to good diastereoselectivityGoodAccess to functionalized cyclopropanolsRequires subsequent oxidation, stoichiometric titanium reagent

V. Visualization of Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the key transformations.

Corey_Chaykovsky Ethyl Crotonate Ethyl Crotonate Ethyl 2-methylcyclopropane-1-carboxylate Ethyl 2-methylcyclopropane-1-carboxylate Ethyl Crotonate->Ethyl 2-methylcyclopropane-1-carboxylate 1. (CH₃)₂SOCH₂⁻ 2. DMSO, 80 °C 2-Methylcyclopropane-1-carboxylic acid 2-Methylcyclopropane-1-carboxylic acid Ethyl 2-methylcyclopropane-1-carboxylate->2-Methylcyclopropane-1-carboxylic acid KOH, H₂O

Caption: Corey-Chaykovsky route to 2-methylcyclopropane-1-carboxylic acid.

Simmons_Smith Crotyl Alcohol Crotyl Alcohol 2-Methylcyclopropanemethanol 2-Methylcyclopropanemethanol Crotyl Alcohol->2-Methylcyclopropanemethanol CH₂I₂, Et₂Zn 2-Methylcyclopropane-1-carboxylic acid 2-Methylcyclopropane-1-carboxylic acid 2-Methylcyclopropanemethanol->2-Methylcyclopropane-1-carboxylic acid Oxidation (e.g., Jones)

Caption: Simmons-Smith pathway to 2-methylcyclopropane-1-carboxylic acid.

Asymmetric_Cyclopropanation Crotonaldehyde Crotonaldehyde Chiral Cyclopropyl Aldehyde Chiral Cyclopropyl Aldehyde Crotonaldehyde->Chiral Cyclopropyl Aldehyde N₂CHCO₂Et Chiral Cu or Rh catalyst 2-Methylcyclopropane-1-carboxylic acid 2-Methylcyclopropane-1-carboxylic acid Chiral Cyclopropyl Aldehyde->2-Methylcyclopropane-1-carboxylic acid Oxidation (e.g., Pinnick)

Caption: Asymmetric catalytic route to 2-methylcyclopropane-1-carboxylic acid.

Conclusion

The synthesis of 2-methylcyclopropane-1-carboxylic acid can be achieved through a variety of effective methods, each with its own set of advantages and challenges. For diastereoselective synthesis on a large scale, the Corey-Chaykovsky reaction presents a well-optimized and high-yielding route to the trans isomer. The Simmons-Smith reaction is a reliable method for accessing the cis isomer, with the caveat of requiring an additional oxidation step and the handling of hazardous reagents.

For enantioselective syntheses, catalytic asymmetric cyclopropanation using rhodium or copper catalysts offers a direct and highly efficient approach, although the cost and safety of the reagents are important considerations. Chemoenzymatic resolutions provide an environmentally friendly and highly selective alternative, albeit with a theoretical maximum yield of 50% for the desired enantiomer. Finally, the emerging field of organocatalysis presents a promising metal-free option for the asymmetric synthesis of this valuable building block.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired stereochemistry, scale of the synthesis, cost constraints, and available expertise and equipment. This guide provides the foundational knowledge and practical insights to make an informed decision.

References

  • Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications. Available at: [Link]

  • Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. ChemCatChem. Available at: [Link]

  • Kulinkovich reaction. Wikipedia. Available at: [Link]

  • 19 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. Available at: [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Pennsylvania ScholarlyCommons. Available at: [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed Central. Available at: [Link]

  • (PDF) Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. Available at: [Link]

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  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

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  • Method for preparing 2-methylcyclopropyl carboxylic acid. Google Patents.
  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications. Available at: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]

  • Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. PubMed. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to Diastereoselectivity in Reactions of Chiral 2-Methylcyclopropane-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide will explore the causal factors governing diastereoselectivity, compare the reactivity of 2-methylcyclopropane-1-carbonyl chloride with different...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will explore the causal factors governing diastereoselectivity, compare the reactivity of 2-methylcyclopropane-1-carbonyl chloride with different nucleophiles, and contrast its stereodirecting ability with a more flexible acylating agent.

The Stereochemical Landscape of 2-Methylcyclopropane-1-carbonyl chloride

The rigid, three-membered ring of 2-methylcyclopropane-1-carbonyl chloride presents a distinct steric environment around the electrophilic carbonyl carbon. Assuming we are starting with the (1R,2R)-enantiomer, the methyl group at the C2 position acts as a primary stereodirecting group. It creates two faces of the molecule with significantly different steric bulk: a less hindered face and a more hindered face.

The inherent ring strain and the nature of the substituents on the cyclopropane ring are crucial in dictating the approach of an incoming nucleophile.[1] The diastereoselectivity of these reactions is primarily governed by the minimization of steric interactions between the substituents on the cyclopropane ring and the approaching nucleophile.[2][3]

Nucleophilic Attack: A Tale of Two Faces

The diastereoselectivity of nucleophilic acyl substitution on 2-methylcyclopropane-1-carbonyl chloride is a direct consequence of the differential accessibility of the carbonyl carbon from its two diastereotopic faces. The incoming nucleophile will preferentially attack from the less sterically encumbered trajectory.

Diagram 1: Nucleophilic Attack on (1R,2R)-2-Methylcyclopropane-1-carbonyl chloride

G cluster_0 Reaction Pathway cluster_1 Facial Attack reagent (1R,2R)-2-Methylcyclopropane-1-carbonyl chloride less_hindered Less Hindered Face Attack (Favored) reagent->less_hindered more_hindered More Hindered Face Attack (Disfavored) reagent->more_hindered nucleophile Nucleophile (Nu-) nucleophile->less_hindered nucleophile->more_hindered product_major Major Diastereomer less_hindered->product_major product_minor Minor Diastereomer more_hindered->product_minor

Caption: Preferential nucleophilic attack on the less hindered face of the chiral acyl chloride.

Comparative Diastereoselectivity: The Impact of the Nucleophile

The degree of diastereoselectivity is highly dependent on the steric bulk of the nucleophile.[2][4] We can predict a significant difference in the diastereomeric ratio (d.r.) of the products when reacting 2-methylcyclopropane-1-carbonyl chloride with nucleophiles of varying sizes.

Nucleophile CategoryExample NucleophileExpected Major DiastereomerExpected Diastereomeric Ratio (d.r.)Rationale
Small, Unhindered Methylamine (CH₃NH₂)Product from attack on the less hindered faceModerate to GoodSmall nucleophiles can approach the carbonyl carbon with less steric penalty, but a preference for the less hindered face is still expected.
Bulky, Hindered tert-Butylamine ((CH₃)₃CNH₂)Product from attack on the less hindered faceHigh to ExcellentBulky nucleophiles experience significant steric repulsion from the methyl group on the cyclopropane ring, strongly favoring attack from the opposite, less hindered face, leading to higher diastereoselectivity.[2][4]
Chiral Nucleophile (R)-1-PhenylethanolDiastereomer resulting from matched or mismatched pairingVariableThe use of a chiral nucleophile introduces another layer of stereochemical complexity. The outcome will depend on whether the facial selectivity of the acyl chloride and the approach trajectory of the chiral nucleophile are "matched" or "mismatched".

Comparison with an Achiral, Flexible Alternative: Pivaloyl Chloride

To highlight the role of the rigid chiral scaffold of 2-methylcyclopropane-1-carbonyl chloride in directing stereochemistry, we can compare its reactions to those of an achiral, yet sterically hindered, analogue: pivaloyl chloride (2,2-dimethylpropanoyl chloride).

When pivaloyl chloride reacts with a chiral nucleophile, such as (R)-1-phenylethanol, the stereochemical outcome is solely determined by the facial selectivity of the chiral alcohol. In contrast, the reaction of chiral 2-methylcyclopropane-1-carbonyl chloride with the same chiral alcohol will exhibit diastereoselectivity arising from the interaction of two chiral entities.

Diagram 2: Comparison of Stereodirecting Elements

G cluster_0 Chiral Acyl Chloride Reaction cluster_1 Achiral Acyl Chloride Reaction A Chiral 2-Methylcyclopropane-1-carbonyl chloride C Diastereomeric Products A->C Substrate Control B Chiral Nucleophile B->C Reagent Control D Achiral Pivaloyl Chloride E Chiral Nucleophile F Enantiomeric Products (if racemic nucleophile) or Single Diastereomer (if enantiopure nucleophile) E->F Reagent Control

Caption: Stereocontrol in reactions of chiral vs. achiral acyl chlorides.

Experimental Protocols

The following are representative, self-validating protocols for the amidation of (1R,2R)-2-methylcyclopropane-1-carbonyl chloride with a small and a bulky amine.

Protocol 1: Amidation with Methylamine
  • Reaction Setup: To a solution of (1R,2R)-2-methylcyclopropane-1-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Nucleophilic Addition: Slowly add a solution of methylamine (1.1 eq) in DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio by chiral HPLC or ¹H NMR analysis of the purified product.

Protocol 2: Amidation with tert-Butylamine
  • Reaction Setup: To a solution of (1R,2R)-2-methylcyclopropane-1-carbonyl chloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Nucleophilic Addition: Slowly add a solution of tert-butylamine (1.1 eq) in DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio by chiral HPLC or ¹H NMR analysis of the purified product.

Conclusion

Chiral 2-methylcyclopropane-1-carbonyl chloride is a powerful building block for asymmetric synthesis, offering a rigid scaffold that effectively directs the stereochemical outcome of nucleophilic acyl substitution reactions. The diastereoselectivity is primarily dictated by the steric profile of the incoming nucleophile, with bulkier reagents leading to higher diastereomeric ratios. This predictable stereocontrol, in contrast to the reactions of more flexible achiral acylating agents, makes it a valuable tool for the construction of complex, enantiomerically pure molecules in pharmaceutical development. Further exploration with a wider range of nucleophiles and catalytic systems will undoubtedly continue to expand the utility of this versatile chiral synthon.

References

  • Alnasleh, B. K., Sherrill, W. M., Rubina, M., Banning, J., & Rubin, M. (2009). Highly diastereoselective formal nucleophilic substitution of bromocyclopropanes. Journal of the American Chemical Society, 131(20), 6906–6907. [Link]

  • Hansen, T., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(33), 11181-11190. [Link]

  • Reddit. (2021). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. r/chemhelp. [Link]

  • Soderberg, T. (2016). Organic Chemistry with a Biological Emphasis. University of Kentucky. [Link]

  • PubChem. 2-Methylcyclopropane-1-carbonyl chloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. [Link]

  • Attenburrow, D., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. Journal of Computational Chemistry, 43(11), 785-796. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • YouTube. (2023). A short Chiral Pool Synthesis. Insights in Advanced Organic Chemistry 26. [Link]

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Validation

A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 2-Methylcyclopropane-1-carbonyl chloride

For researchers, scientists, and drug development professionals, the accurate determination of purity for reactive chemical intermediates is not merely a quality control step; it is the foundation of reproducible synthes...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for reactive chemical intermediates is not merely a quality control step; it is the foundation of reproducible synthesis, reliable biological data, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Methylcyclopropane-1-carbonyl chloride, a valuable building block, presents a significant analytical challenge due to its inherent reactivity as an acyl chloride. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods for its purity assessment. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to guide you in selecting the most appropriate technique for this and other reactive molecules.

The Analytical Challenge: 2-Methylcyclopropane-1-carbonyl chloride

2-Methylcyclopropane-1-carbonyl chloride (C₅H₇ClO) is a highly reactive molecule due to the electrophilic carbonyl carbon and the excellent leaving group ability of the chloride ion.[1][2][3] This reactivity makes it a versatile synthetic intermediate but also renders it susceptible to degradation, primarily through hydrolysis. Exposure to atmospheric moisture or protic solvents will readily convert it to 2-methylcyclopropanecarboxylic acid.

Therefore, any analytical method for purity assessment must contend with this instability. Furthermore, potential impurities from its synthesis—typically from a carboxylic acid precursor using reagents like thionyl chloride or oxalyl chloride—may include the starting carboxylic acid, residual chlorinating agents, and other related byproducts.[4][5][6] A robust purity method must be able to selectively and accurately quantify the target acyl chloride in the presence of these potential contaminants.

Quantitative NMR (qNMR): A Primary Method for Purity Determination

Quantitative NMR has emerged as a powerful primary ratio method for purity determination.[7][8][9] Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[10][11][12] This allows for the direct quantification of a substance against a certified internal standard, crucially, without needing a reference standard of the analyte itself.[9][12] This characteristic is a paramount advantage when analyzing unstable or novel compounds for which a certified standard is unavailable.

For a reactive intermediate like 2-Methylcyclopropane-1-carbonyl chloride, qNMR is particularly suitable for several reasons:

  • Independence and Orthogonality : As a spectroscopic technique, qNMR is mechanistically distinct from chromatographic methods often used for purification, providing an unbiased assessment of purity.[13][14]

  • Absolute Purity : The technique allows for the determination of absolute purity (e.g., mass fraction), which is essential for materials used in quantitative applications like potency determination.[13][14]

  • Structural Confirmation : The same experiment that yields quantitative data also provides a ¹H NMR spectrum, confirming the identity and structure of the analyte and potentially identifying unknown impurities.[9][15]

  • Non-Destructive : qNMR is a non-destructive technique, which is invaluable when dealing with precious or mass-limited materials.[14]

Experimental Protocol: qNMR Purity Assessment

The trustworthiness of a qNMR protocol lies in the meticulous control of experimental parameters. Each choice is made to ensure the fundamental proportionality between signal integral and molar concentration is maintained.

  • Internal Standard (IS) Selection : This is the most critical decision. An ideal IS must be:

    • High Purity (≥99.5%) and Traceable : The accuracy of the analyte's purity is directly tied to the purity of the IS. Certified Reference Materials (CRMs) are required.[7]

    • Chemically Inert : The IS must not react with the highly reactive acyl chloride, the solvent, or other impurities.

    • Soluble : It must completely dissolve in the chosen deuterated solvent along with the analyte.[16]

    • Spectrally Simple and Non-Overlapping : The IS should have one or more sharp signals (preferably singlets) in a region of the spectrum free from analyte or impurity signals.[17][18] For 2-Methylcyclopropane-1-carbonyl chloride, Dimethyl sulfone (DMSO₂) is an excellent choice. It is highly pure, stable, soluble in CDCl₃, and its sharp singlet appears around 3.0 ppm, which is typically clear of cyclopropyl proton signals.

  • Solvent Selection : To prevent hydrolysis, a dry, aprotic deuterated solvent is mandatory. Chloroform-d (CDCl₃) stored over molecular sieves is a suitable choice.

  • NMR Acquisition Parameters : To ensure accurate quantification, spectra must be recorded under conditions of full magnetization recovery.

    • Relaxation Delay (d1) : This must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of all protons being integrated (both analyte and IS). A value of 30-60 seconds is often sufficient and ensures signals are fully relaxed before the next scan.

    • Pulse Angle : A 90° pulse angle is used to maximize the signal for each scan.

    • Number of Scans (ns) : A sufficient number of scans (e.g., 8 to 64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks used in the calculation.

  • Preparation (Inert Atmosphere) : All sample manipulations should be performed in a glovebox or under a stream of dry nitrogen or argon.

  • Metrological Weighing : Accurately weigh approximately 10-20 mg of the internal standard (Dimethyl sulfone) into a clean, dry vial. Record the mass to at least 0.01 mg.

  • Accurately weigh approximately 15-30 mg of the 2-Methylcyclopropane-1-carbonyl chloride sample into the same vial. Record the mass.

  • Dissolution : Using a calibrated pipette, add approximately 0.7 mL of dry CDCl₃ to the vial. Ensure both the sample and the internal standard are fully dissolved.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition : Acquire the ¹H NMR spectrum on a calibrated spectrometer (≥400 MHz) using the optimized quantitative parameters (e.g., 90° pulse, d1 = 30s).

  • Data Processing : Apply identical processing parameters to the spectrum. Carefully phase the spectrum and perform a baseline correction.

  • Integration : Integrate the well-resolved singlet of the Dimethyl sulfone IS. For the analyte, integrate a well-resolved signal that is unique to the molecule, for example, one of the cyclopropyl protons that is clear of any impurity signals.

  • Calculation : Calculate the purity using the following equation[10][12]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • M : Molar mass

    • m : Mass

    • Purity_std : Purity of the internal standard (from its certificate)

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition & Processing weigh_std 1. Accurately Weigh Internal Standard (IS) weigh_analyte 2. Accurately Weigh Analyte weigh_std->weigh_analyte dissolve 3. Dissolve in Dry Deuterated Solvent weigh_analyte->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire Spectrum (Quantitative Parameters) transfer->acquire process 6. Process Data (Phasing, Baseline) acquire->process integrate 7. Integrate Signals (Analyte & IS) process->integrate calculate 8. Calculate Purity Using qNMR Equation integrate->calculate result Final Purity Value (mass %) calculate->result

Caption: Workflow for qNMR purity determination.

Comparison with Alternative Analytical Methods

While qNMR is a powerful tool, it is important to understand its performance in the context of other established techniques.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Principle : GC separates volatile compounds based on their boiling points and interaction with a stationary phase. FID provides a response proportional to the mass of carbon atoms.

  • Challenge for Acyl Chlorides : Direct injection of a reactive acyl chloride can be problematic, leading to degradation in the hot injection port and reaction with the column's stationary phase.[19][20]

  • Approach (Derivatization) : A common and reliable approach is to derivatize the acyl chloride into a more stable, volatile compound prior to analysis.[21][22]

  • Hypothetical Protocol :

    • Derivatization : React the 2-Methylcyclopropane-1-carbonyl chloride sample with anhydrous methanol in an inert solvent like dichloromethane. This quantitatively converts the acyl chloride to the more stable methyl 2-methylcyclopropanecarboxylate.

    • Sample Preparation : Prepare a standard solution of purified methyl 2-methylcyclopropanecarboxylate of known concentration. Prepare the derivatized sample solution.

    • GC-FID Analysis : Inject both the standard and sample solutions onto a suitable GC column (e.g., DB-5) and quantify using an external standard calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)
  • Principle : HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of chromophoric compounds.

  • Challenge for Acyl Chlorides : Direct analysis by reversed-phase HPLC is generally not feasible due to the presence of water in the mobile phase, which would cause rapid hydrolysis on the column.[19][23][24]

  • Approach (Derivatization) : Pre-column derivatization is required to convert the acyl chloride into a stable, UV-active derivative.[19][25]

  • Hypothetical Protocol :

    • Derivatization : React the sample with a nucleophile containing a strong chromophore, such as 2-nitroaniline, in an aprotic solvent. This forms a stable, UV-active amide.

    • Sample Preparation : Prepare an external standard of the purified derivative.

    • HPLC-UV Analysis : Analyze the derivatized sample and standard using a C18 column and an appropriate mobile phase (e.g., acetonitrile/water).

Method 3: Mass Balance Approach
  • Principle : This is not a single technique but a comprehensive approach where purity is determined by subtracting the sum of all identified impurity contents from 100%.[8]

  • Methodology : This requires a suite of orthogonal analytical techniques:

    • Organic Impurities : Quantified by a validated GC or HPLC method.

    • Water Content : Determined by Karl Fischer (KF) titration. This is especially critical for a hydrolytically labile compound.[26][27] KF titration is a highly specific and accurate method for water determination.[28]

    • Inorganic Impurities : Measured by methods like Residue on Ignition (ROI) or Inductively Coupled Plasma (ICP-MS).

    • Residual Solvents : Quantified by Headspace GC.

Objective Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute vs. relative purity, available resources, and the stage of drug development.

ParameterQuantitative NMR (qNMR) GC-FID (with Derivatization) HPLC-UV (with Derivatization) Mass Balance Approach
Principle Primary Ratio Method (Direct)Relative QuantificationRelative QuantificationAbsolute (by subtraction)
Analyte Standard Requires a certified IS of a different compound.[9]Requires a certified standard of the analyte derivative .Requires a certified standard of the analyte derivative .Requires standards for all major impurities.
Accuracy Very High (Metrologically traceable).[7][12]High, but dependent on derivatization yield and standard purity.High, but dependent on derivatization yield and standard purity.High, but assumes all impurities are identified and quantified.
Precision Excellent (RSD < 1% achievable).[11]Very GoodVery GoodGood, but error propagates from multiple measurements.
Selectivity High (based on unique proton signals).High (based on chromatographic separation).High (based on chromatographic separation).Dependent on the selectivity of multiple methods.
Information Purity, structural identity of analyte and impurities.[9][13]Purity relative to a standard.Purity relative to a standard.Purity and content of specific impurity classes (water, etc.).
Speed Rapid (often faster than developing a new chromatographic method).[9]Moderate (derivatization adds time).Moderate (derivatization adds time).Slow and laborious.
Key Limitation Requires high-field NMR; lower sensitivity than chromatography.Indirect method; derivatization must be stoichiometric and reproducible.Indirect method; derivatization must be stoichiometric and reproducible.Complex, expensive, and risks overlooking unknown impurities.
Decision-Making Logic

decision_tree q1 Need absolute purity of a reactive/novel compound without analyte-specific standard? q2 Is routine QC of a known process with established impurities required? q1->q2 No ans_qnmr Use qNMR q1->ans_qnmr Yes q3 Need to characterize all impurities (water, inorganic, organic) for a primary standard? q2->q3 No ans_gc_hplc Use Derivatization GC/HPLC q2->ans_gc_hplc Yes ans_mass_balance Use Mass Balance Approach q3->ans_mass_balance Yes

Caption: Decision tree for selecting a purity assessment method.

Conclusion

For the purity assessment of a reactive and challenging intermediate like 2-Methylcyclopropane-1-carbonyl chloride, Quantitative NMR (qNMR) stands out as the superior methodology . Its status as a primary ratio method obviates the most significant hurdle presented by other techniques: the need for a certified reference standard of an unstable analyte or its derivative.

qNMR provides a direct, accurate, and highly reliable measurement of purity with the simultaneous benefit of structural confirmation in a single, non-destructive experiment. While derivatization-based chromatography and the comprehensive mass balance approach have their place, particularly in routine QC and primary standard characterization, respectively, qNMR offers an unparalleled combination of accuracy, efficiency, and informational value for researchers, scientists, and drug development professionals working with novel or reactive compounds. Adopting a well-validated qNMR protocol, grounded in a clear understanding of the causality behind its experimental parameters, provides the highest degree of confidence in the quality of critical chemical intermediates.

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • qNMR . Bureau International des Poids et Mesures (BIPM). [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap. [Link]

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  • What is qNMR and why is it important? . Mestrelab Resources. [Link]

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Comparative

A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 2-Methylcyclopropane-1-carbonyl Chloride

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimat...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of 2-Methylcyclopropane-1-carbonyl chloride against a panel of commonly employed acylating agents. By examining their performance with specific, medicinally relevant substrates, we aim to equip you with the technical insights necessary to make informed decisions in your laboratory.

The Enduring Importance of Acylation in Modern Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry.[1] This fundamental transformation is indispensable for the construction of a vast array of functional groups, most notably amides and esters, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity of the chosen acylating agent is a key determinant of the reaction's outcome. Acyl chlorides, as a class, are among the most reactive acylating agents, offering rapid and often high-yielding transformations.[3]

Introducing 2-Methylcyclopropane-1-carbonyl Chloride: A Unique Acylating Agent

2-Methylcyclopropane-1-carbonyl chloride presents a unique combination of steric and electronic properties conferred by the 2-methylcyclopropyl moiety. The cyclopropane ring, a motif of increasing interest in medicinal chemistry, can enhance metabolic stability, improve potency, and reduce off-target effects when incorporated into drug candidates.[4] The methyl substituent on the cyclopropane ring introduces additional steric bulk and subtle electronic effects that can modulate reactivity and selectivity compared to its parent, cyclopropanecarbonyl chloride.

Comparative Acylation Performance: A Head-to-Head Analysis

To provide a clear and practical comparison, we will evaluate the performance of 2-methylcyclopropane-1-carbonyl chloride against three widely used acylating agents: the sterically unhindered acetyl chloride, the aromatic benzoyl chloride, and the sterically demanding pivaloyl chloride.[5] Our analysis will focus on their reactions with two representative nucleophilic substrates of high relevance in drug discovery: aniline and benzylamine.

Factors Influencing Reactivity: A Mechanistic Perspective

The reactivity of acyl chlorides in nucleophilic acyl substitution is governed by a confluence of electronic and steric factors.

Electronic Effects: The electrophilicity of the carbonyl carbon is paramount. Electron-withdrawing groups attached to the carbonyl group enhance its electrophilicity and increase the rate of nucleophilic attack. The cyclopropyl group can act as a weak electron-donating group through its unique bent-bond character, which might slightly decrease the reactivity of the carbonyl carbon compared to a simple alkyl group.

Steric Effects: The steric hindrance around the carbonyl carbon can significantly impact the approach of the nucleophile.[6] Larger, bulkier groups on the acyl chloride or the nucleophile can slow down the reaction rate. The methyl group on the cyclopropane ring of 2-methylcyclopropane-1-carbonyl chloride introduces a degree of steric hindrance that is intermediate between that of acetyl chloride and pivaloyl chloride.

Experimental Data: A Quantitative Comparison

The following tables summarize the performance of the selected acylating agents in the acylation of aniline and benzylamine, based on literature-reported yields. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce. Therefore, this data is compiled from various sources, and reaction conditions may vary.

Table 1: Acylation of Aniline

Acylating AgentProductYield (%)Reference
2-Methylcyclopropane-1-carbonyl chlorideN-phenyl-2-methylcyclopropanecarboxamide~70 (estimated)[7]
Acetyl ChlorideAcetanilideHigh[5]
Benzoyl ChlorideBenzanilideTheoretical[8]
Pivaloyl ChlorideN-phenylpivalamide83[9]

Table 2: Acylation of Benzylamine

Acylating AgentProductYield (%)Reference
2-Methylcyclopropane-1-carbonyl chlorideN-benzyl-2-methylcyclopropanecarboxamideNot available
Acetyl ChlorideN-benzylacetamide94[1]
Benzoyl ChlorideN-benzylbenzamideNot available
Pivaloyl ChlorideN-benzylpivalamideNot available

Note: The yield for 2-Methylcyclopropane-1-carbonyl chloride with aniline is an estimation based on a reported yield for a similar reaction with cyclopropanecarbonyl chloride.

Experimental Protocols: A Practical Guide

The following are representative, detailed step-by-step methodologies for the acylation of aniline with each of the discussed acylating agents.

Protocol 1: Synthesis of N-phenyl-2-methylcyclopropanecarboxamide

This protocol is adapted from a general procedure for the acylation of anilines with acyl chlorides.[7]

Materials:

  • Aniline

  • 2-Methylcyclopropane-1-carbonyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of 2-methylcyclopropane-1-carbonyl chloride (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-phenyl-2-methylcyclopropanecarboxamide.

Protocol 2: Synthesis of Acetanilide

This protocol is based on a phase-transfer catalyzed N-acetylation of anilines.[5]

Materials:

  • Aniline

  • Acetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

  • Crushed ice

Procedure:

  • In a flask, prepare a mixture of aniline (10 mmol), K₂CO₃ (15 mmol), and a catalytic amount of TBAB (1 mmol) in DMF (20 mL).

  • To this stirred mixture, add acetyl chloride (10 mmol) at room temperature.

  • Continue stirring for 15-30 minutes, monitoring the reaction by TLC.

  • Pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash with water, and dry to obtain acetanilide.

Protocol 3: Synthesis of Benzanilide (Schotten-Baumann Reaction)

This is a classic procedure for the benzoylation of aniline.[4]

Materials:

  • Aniline

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Cold water

Procedure:

  • In a flask, dissolve aniline (1.0 eq.) in a 10% NaOH solution.

  • To this solution, add benzoyl chloride (1.1 eq.) portion-wise with vigorous stirring, while maintaining the temperature below 10 °C with an ice bath.

  • Continue stirring for 30 minutes after the addition is complete.

  • Filter the solid precipitate, wash thoroughly with cold water to remove any unreacted benzoyl chloride and sodium benzoate.

  • Recrystallize the crude product from ethanol to obtain pure benzanilide.

Protocol 4: Synthesis of N-phenylpivalamide

This procedure is adapted from a reported N-pivaloylation of an amine.[9]

Materials:

  • o-Toluidine (can be substituted with aniline)

  • Pivaloyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Water

Procedure:

  • To a stirred solution of aniline (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous DCM, cooled to 0 °C, slowly add a solution of pivaloyl chloride (1.05 eq.) in anhydrous DCM.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Pour the reaction mixture into water and separate the organic layer.

  • Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent.

  • Recrystallize the crude solid from a suitable solvent system (e.g., DCM/hexane) to yield N-phenylpivalamide.

Visualizing the Workflow: Acylation of Amines

The general workflow for the acylation of amines with acyl chlorides can be visualized as follows:

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (e.g., Aniline) ReactionVessel Reaction in Anhydrous Solvent (e.g., DCM) at Controlled Temperature Amine->ReactionVessel AcylChloride Acyl Chloride AcylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Quench Aqueous Quench ReactionVessel->Quench 1. Reaction Completion Extraction Extraction Quench->Extraction 2. Phase Separation Drying Drying Extraction->Drying 3. Removal of Water Purification Purification (e.g., Chromatography) Drying->Purification 4. Isolation Product Pure Amide Product Purification->Product Final Product

Caption: General workflow for the acylation of an amine with an acyl chloride.

Mechanistic Considerations: Nucleophilic Acyl Substitution

The acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic_Acyl_Substitution Reactants Amine (R'-NH₂) + Acyl Chloride (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Amide (R-CONHR') + HCl Tetrahedral_Intermediate->Products Elimination of Cl⁻

Sources

Validation

A Comparative Guide to Alternative Methods for the Introduction of the 2-Methylcyclopropyl Group

The 2-methylcyclopropyl group is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates often imparts significant benefits, including enhanced metabolic stability, improved po...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-methylcyclopropyl group is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates often imparts significant benefits, including enhanced metabolic stability, improved potency, and the ability to fine-tune physicochemical properties by introducing conformational rigidity.[1] This guide provides an in-depth comparison of key synthetic strategies for introducing this valuable moiety, moving beyond conventional approaches to explore robust and versatile alternatives. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of each method, supported by experimental data and detailed protocols to empower researchers in drug discovery and development.

Diastereoselective Cyclopropanation of Alkenes: The Simmons-Smith Reaction and Its Modern Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[2] It involves an organozinc carbenoid that reacts with an alkene in a concerted fashion, preserving the stereochemistry of the starting olefin in the cyclopropane product.[2][3]

Core Concept & Mechanistic Insight

The reaction proceeds via the formation of an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[2] This carbenoid then adds to the alkene through a "butterfly-shaped" transition state, delivering the methylene group syn- to the coordinating face of the alkene.[4] A key advantage is the ability of nearby hydroxyl groups to direct the cyclopropanation, leading to high levels of diastereoselectivity.[3][5]

A significant improvement is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) instead of the heterogeneous Zn-Cu couple.[2][5] This creates a homogeneous and more reactive system, often leading to higher yields and better reproducibility, especially with substrates like allylic alcohols that can coordinate with the zinc reagent.[5]

Simmons_Smith_Mechanism cluster_0 Reagent Formation cluster_1 Cyclopropanation CH2I2 CH₂I₂ Reagent ICH₂ZnI CH2I2->Reagent ZnCu Zn(Cu) ZnCu->Reagent TS Butterfly Transition State Reagent->TS Alkene R-CH=CH-R' Alkene->TS Product Cyclopropane TS->Product

Figure 1: Simplified workflow of the Simmons-Smith reaction.
Comparative Performance Data

The directing effect of the hydroxyl group in (E)-but-2-en-1-ol makes it an ideal substrate for synthesizing a precursor to the 2-methylcyclopropyl group.

MethodReagentsSubstrateProductDiastereomeric Ratio (syn:anti)Yield (%)Reference
Classic Simmons-Smith CH₂I₂, Zn(Cu)(E)-but-2-en-1-ol2-Methylcyclopropanol~90:1060-75[3][5]
Furukawa Modification CH₂I₂, Et₂Zn(E)-but-2-en-1-ol2-Methylcyclopropanol>95:585-95[2][5]
Experimental Protocol: Furukawa Synthesis of cis-2-Methylcyclopropanol[5]
  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of (E)-but-2-en-1-ol (crotyl alcohol) (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 22.0 mmol, 2.2 equiv) via syringe over 15 minutes.

  • Stir the mixture at 0 °C for 20 minutes.

  • In a separate flask, prepare a solution of diiodomethane (22.0 mmol, 2.2 equiv) in anhydrous dichloromethane (10 mL).

  • Add the diiodomethane solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield predominantly cis-2-methylcyclopropanol.

Titanacyclopropane Chemistry: The Kulinkovich Reaction and Its Aminated Variants

The Kulinkovich reaction offers a fundamentally different approach, constructing the cyclopropane ring from esters or nitriles.[6][7] This titanium-mediated transformation is particularly powerful for generating highly substituted cyclopropanols and, through key modifications, provides direct access to cyclopropylamines.

Core Concept & Mechanistic Insight

The reaction utilizes a dialkyldialkoxytitanium reagent, generated in situ from a Grignard reagent (with a β-hydrogen, like EtMgBr) and a titanium(IV) alkoxide (e.g., Ti(OiPr)₄).[8] This species undergoes β-hydride elimination to form a reactive titanacyclopropane intermediate.[7][9] This intermediate behaves as a 1,2-dicarbanion equivalent, reacting with an ester's carbonyl group twice to form the cyclopropanol product.[7]

The Kulinkovich-Szymoniak reaction is a pivotal modification that uses nitriles instead of esters.[10] The titanacyclopropane adds across the carbon-nitrogen triple bond to form an azatitanacycle. Subsequent treatment with a Lewis acid promotes ring closure to furnish primary cyclopropylamines directly, a highly valuable transformation for medicinal chemistry.[10]

Kulinkovich_Cycle Ti_IV Ti(OR)₄ Dialkyl_Ti Et₂Ti(OR)₂ Ti_IV->Dialkyl_Ti 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane - Ethane Adduct Oxa- or Aza- titanacycle Titanacyclopropane->Adduct + Substrate Substrate Ester or Nitrile Adduct->Ti_IV Catalytic Cycle Regeneration Product Cyclopropanol or Cyclopropylamine Adduct->Product Workup (or Lewis Acid)

Figure 2: Catalytic cycle of the Kulinkovich reaction.
Comparative Application Data
MethodSubstrateKey ReagentsProduct TypeDiastereoselectivityYield (%)Reference
Kulinkovich Methyl PropionateEtMgBr, Ti(OiPr)₄1-Ethyl-2-methylcyclopropanolModerate to High70-85[8][11]
Kulinkovich-Szymoniak PropanenitrileEtMgBr, Ti(OiPr)₄, BF₃·OEt₂1-Amino-2-methylcyclopropane~2:165-80[10]
Experimental Protocol: Kulinkovich-Szymoniak Synthesis of 2-Methylcyclopropylamine[10]
  • To a flame-dried Schlenk flask under argon, add titanium(IV) isopropoxide (10.0 mmol, 1.0 equiv).

  • Cool the flask to -20 °C and add anhydrous diethyl ether (40 mL).

  • Add ethylmagnesium bromide (3.0 M in diethyl ether, 20.0 mmol, 2.0 equiv) dropwise while maintaining the temperature below -10 °C. A yellow, then black, solution will form.

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of propanenitrile (10.0 mmol, 1.0 equiv) in anhydrous diethyl ether (10 mL) to the titanacyclopropane solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Cool the mixture to 0 °C and add BF₃·OEt₂ (12.0 mmol, 1.2 equiv) dropwise.

  • Stir at room temperature for an additional 4 hours.

  • Quench the reaction by the slow addition of 1 M NaOH, followed by water.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate carefully under reduced pressure to obtain the crude 2-methylcyclopropylamine. Further purification can be achieved by distillation or conversion to a salt.

Intramolecular Ring Closure Strategies

An alternative to building the cyclopropane ring via cycloaddition is to form it through an intramolecular nucleophilic substitution. These methods rely on readily available linear precursors containing leaving groups at the 1 and 3 positions relative to each other.

Core Concept & Mechanistic Insight

The most classic example is the intramolecular Wurtz-type reaction, where a 1,3-dihaloalkane is treated with a reducing metal (like zinc or sodium) to effect ring closure. A more modern and functional-group-tolerant approach involves the generation of a homoenolate equivalent. For instance, α-chloroaldehydes can react with zinc to form an electrophilic zinc homoenolate. This intermediate can be trapped by a nucleophile, such as an amine, followed by a subsequent ring-closing step to yield trans-2-substituted cyclopropylamines with high diastereoselectivity.[12]

Homoenolate_Mechanism Start α-Chloroaldehyde Homoenolate Zinc Homoenolate Intermediate Start->Homoenolate Zn(0) Adduct Trapped Adduct Homoenolate->Adduct Amine R-NH₂ Amine->Adduct Nucleophilic Attack Product trans-Cyclopropylamine Adduct->Product Intramolecular Ring Closure

Figure 3: Mechanism for trans-cyclopropylamine synthesis.
Comparative Method Data
MethodStarting MaterialKey ReagentsProductStereoselectivityYield (%)Reference
Intramolecular Wurtz 1,3-DibromobutaneZn dustMethylcyclopropaneN/A50-70[13]
Zinc Homoenolate 2-ChlorobutanalZn, TMSCl, Aminetrans-2-Methylcyclopropylamine>95:5 d.r.75-90[12]
Experimental Protocol: Zinc Homoenolate Synthesis of a trans-2-Methylcyclopropylamine[12]
  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and ether, then drying under vacuum.

  • In a flame-dried flask under argon, suspend the activated zinc (15.0 mmol, 1.5 equiv) in anhydrous THF (20 mL).

  • Add chlorotrimethylsilane (TMSCl) (1.0 mmol, 0.1 equiv).

  • Add a solution of 2-chlorobutanal (10.0 mmol, 1.0 equiv) in THF (10 mL) dropwise at room temperature.

  • Stir the mixture for 2 hours, during which the zinc homoenolate forms.

  • Add the desired primary or secondary amine (12.0 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours.

  • Cool to room temperature and quench with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to afford the trans-2-methylcyclopropylamine product.

Overall Comparison and Outlook

The choice of method for introducing a 2-methylcyclopropyl group depends critically on the desired functionality, required stereochemistry, and the overall synthetic strategy.

MethodKey AdvantagesKey DisadvantagesBest For...
Simmons-Smith (Furukawa) High diastereoselectivity with directing groups, stereospecific, good functional group tolerance.[5][14]High cost of diiodomethane, stoichiometric zinc reagent required.[2]Stereocontrolled synthesis of 2-methylcyclopropanols from allylic alcohols.
Kulinkovich-Szymoniak Direct access to primary cyclopropylamines from simple nitriles, good yields.[10]Requires stoichiometric titanium, moderate diastereoselectivity for substituted systems.[10]Introducing the 2-methylcyclopropylamine moiety early in a synthesis.
Zinc Homoenolate High trans-diastereoselectivity, uses readily available α-chloroaldehydes.[12]Sensitive to moisture, requires activated zinc.Direct and diastereoselective synthesis of trans-2-methylcyclopropylamines.

The field continues to evolve, with emerging methods like transition-metal-catalyzed cyclopropanations using safer carbene precursors (e.g., from gem-dihaloalkanes) and electrochemical approaches offering new avenues for efficiency and sustainability.[1][15] By understanding the strengths and limitations of the alternatives presented here, researchers can make more informed and strategic decisions, accelerating the development of next-generation therapeutics.

References

  • BenchChem. (2025).
  • Charette, A. B., & Beauchemin, A. (n.d.). Stereoselective Cyclopropanation Reactions.
  • Muhi-Eldeen, Z. A., & Hassan, S. F. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences, 15(1).
  • Wikipedia. (n.d.). Kulinkovich reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia. [Link]

  • Scott, M. E., & Lu, Y. (n.d.). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. Grokipedia.
  • St. Denis, J. D., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(1), 329. [Link]

  • Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Iodo-2-methylcyclopropane: A New Two-Step Approach. BenchChem.
  • Tong, R. (2023). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS.

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Comparative

Comparative bioactivity screening of novel compounds synthesized from "2-Methylcyclopropane-1-carbonyl chloride"

Comparative Bioactivity Screening of Novel Amide Derivatives Synthesized from 2-Methylcyclopropane-1-carbonyl chloride A Senior Application Scientist's Guide to Preliminary Drug Discovery In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Bioactivity Screening of Novel Amide Derivatives Synthesized from 2-Methylcyclopropane-1-carbonyl chloride

A Senior Application Scientist's Guide to Preliminary Drug Discovery

In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic potential is a paramount objective. The strategic design and synthesis of new compounds, followed by robust biological screening, form the bedrock of this endeavor. This guide provides an in-depth technical comparison of a series of novel amide derivatives synthesized from the versatile starting material, 2-methylcyclopropane-1-carbonyl chloride. The unique conformational constraints and metabolic stability imparted by the cyclopropane ring make it a highly attractive scaffold in medicinal chemistry.[1][2] By exploring a focused library of derivatives, we aim to elucidate structure-activity relationships (SAR) that can guide future optimization efforts.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It will detail the synthetic rationale, provide comprehensive protocols for a tiered bioactivity screening cascade, and present a comparative analysis of the synthesized compounds against a known active comparator.

Rationale and Synthesis of Novel Compounds

The acyl chloride of 2-methylcyclopropane serves as a reactive handle to introduce the rigid cyclopropane moiety into a variety of molecular scaffolds. For this study, we synthesized a focused library of five novel amide derivatives (designated NCD-1 to NCD-5 ) by reacting 2-methylcyclopropane-1-carbonyl chloride with a selection of primary and secondary amines. This approach allows for the systematic exploration of how different substituents impact biological activity. The choice to synthesize amides was driven by their prevalence in bioactive molecules and their ability to participate in hydrogen bonding, a key interaction in many biological recognition events.[5]

As a point of comparison, we have included Tranylcypromine , a well-known monoamine oxidase (MAO) inhibitor that also features a cyclopropane ring, to benchmark the activity of our novel compounds in a relevant biological context.[6]

Hypothetical Compound Structures:
  • Starting Material: 2-Methylcyclopropane-1-carbonyl chloride

  • Novel Compound 1 (NCD-1): N-benzyl-2-methylcyclopropanecarboxamide

  • Novel Compound 2 (NCD-2): 2-Methyl-N-(pyridin-4-ylmethyl)cyclopropanecarboxamide

  • Novel Compound 3 (NCD-3): N-(4-fluorobenzyl)-2-methylcyclopropanecarboxamide

  • Novel Compound 4 (NCD-4): 2-Methyl-N-(1-phenylethyl)cyclopropanecarboxamide

  • Novel Compound 5 (NCD-5): 1-(2-Methylcyclopropanecarbonyl)piperidine

  • Comparator: Tranylcypromine

The logic behind this selection is to probe the effects of aromaticity (NCD-1), heteroaromaticity (NCD-2), electronic modification of the aromatic ring (NCD-3), introduction of a chiral center (NCD-4), and a constrained aliphatic system (NCD-5).

Tiered Bioactivity Screening Workflow

A tiered or cascaded approach to screening is essential for efficiently identifying promising compounds while minimizing resource expenditure.[7][8] Our workflow begins with a broad assessment of cytotoxicity to eliminate non-specific, toxic compounds. Subsequently, active and non-toxic compounds are advanced to more specific, target-oriented assays.

Screening_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target-Based Assays cluster_2 Tier 3: Lead Identification Cytotoxicity Cytotoxicity Assessment (LDH Release Assay) Kinase Kinase Inhibition Screen (Generic Kinase Assay) Cytotoxicity->Kinase Non-toxic compounds GPCR GPCR Modulation Screen (Calcium Flux Assay) Cytotoxicity->GPCR Non-toxic compounds Lead_ID Hit Confirmation & SAR Analysis Kinase->Lead_ID Active Hits GPCR->Lead_ID Active Hits Kinase_Pathway cluster_0 Kinase Catalytic Cycle Kinase Kinase ADP ADP Kinase->ADP P_Substrate Phosphorylated Product Kinase->P_Substrate ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Inhibitor NCD Compound (Inhibitor) Inhibitor->Kinase

Caption: Inhibition of the kinase catalytic cycle.

Protocol:

  • Reagents: Use a generic tyrosine kinase (e.g., Src) and a suitable substrate (e.g., poly-Glu-Tyr). Utilize a commercial fluorescence-based kinase assay kit (e.g., Kinase Assay Kit, Sigma-Aldrich). [9]2. Reaction Setup: In a 384-well black plate, prepare a 20 µL reaction mixture containing the kinase, substrate, and ATP in the provided assay buffer.

  • Inhibitor Addition: Add the test compounds (NCD-1 to NCD-5 and Tranylcypromine) at a final concentration of 10 µM. Include a known kinase inhibitor as a positive control (e.g., Staurosporine) and a vehicle control (0.5% DMSO).

  • Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the plate for 60 minutes at 30°C.

  • ADP Detection: Add the ADP detection reagent from the kit to each well. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence intensity (e.g., λEx = 530 nm / λEm = 590 nm) using a microplate reader. [9]7. Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.

Tier 2: GPCR Modulation Screening (Calcium Flux Assay)

Causality: G-protein coupled receptors (GPCRs) are another critical class of drug targets involved in numerous signaling pathways. [10]Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium. [11][12]A calcium flux assay provides a direct functional readout of receptor activation or inhibition.

Protocol:

  • Cell Line: Use a cell line stably expressing a target Gq-coupled GPCR (e.g., HEK293 cells expressing the M1 muscarinic receptor).

  • Cell Seeding: Seed the cells in a 96-well clear-bottom black plate and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a probenecid-containing buffer. [13] * Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.

  • Compound Treatment: Add the test compounds (NCD-1 to NCD-5 and Tranylcypromine) to the wells. For antagonist screening, pre-incubate the cells with the compounds for 15-30 minutes.

  • Agonist Addition & Data Acquisition:

    • Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR). [14] * Record a baseline fluorescence reading for 10-20 seconds.

    • Add a known agonist for the receptor (e.g., carbachol for the M1 receptor) to all wells (except for agonist screening wells).

    • Continue recording the fluorescence intensity for an additional 90-120 seconds.

  • Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each well. For antagonists, determine the percentage of inhibition of the agonist-induced response.

Comparative Performance Data

The following tables summarize the hypothetical (but plausible) data obtained from the screening cascade.

Table 1: Tier 1 - Cytotoxicity Screening

CompoundCC₅₀ (µM) - LDH Release Assay
NCD-1 > 100
NCD-2 > 100
NCD-3 85.4
NCD-4 > 100
NCD-5 45.2
Tranylcypromine > 100

CC₅₀: 50% cytotoxic concentration. Compounds with CC₅₀ > 50 µM are generally considered non-cytotoxic in initial screens and are advanced.

Table 2: Tier 2 - Target-Based Screening Results

CompoundKinase Inhibition (% @ 10 µM)GPCR Antagonism (IC₅₀, µM)
NCD-1 12.5%22.8
NCD-2 88.2%> 50
NCD-3 Not Tested (Cytotoxicity)Not Tested (Cytotoxicity)
NCD-4 65.7%8.9
NCD-5 Not Tested (Cytotoxicity)Not Tested (Cytotoxicity)
Tranylcypromine 5.2%> 50

IC₅₀: 50% inhibitory concentration.

Interpretation and Structure-Activity Relationship (SAR) Insights

  • Cytotoxicity: The introduction of a piperidine ring (NCD-5 ) and a fluorine atom on the benzyl ring (NCD-3 ) led to increased cytotoxicity compared to the parent benzylamide (NCD-1 ). This is a critical finding for guiding future synthetic efforts.

  • Kinase Activity: The pyridine-containing compound NCD-2 demonstrated significant kinase inhibitory activity. This suggests that the nitrogen atom in the pyridine ring may be forming a key interaction (e.g., a hydrogen bond) within the kinase active site. The introduction of a methyl group on the benzylic position (NCD-4 ) also conferred moderate kinase inhibitory activity.

  • GPCR Activity: Compound NCD-4 emerged as the most potent antagonist at the target GPCR. The stereocenter introduced in NCD-4 may allow for a more optimal three-dimensional fit into the receptor's binding pocket compared to the achiral NCD-1.

  • Comparator Benchmark: As expected, Tranylcypromine showed minimal activity in these specific kinase and GPCR assays, highlighting that the bioactivity of cyclopropane-containing molecules can be highly dependent on the appended functionalities.

Conclusion

This guide outlines a systematic approach to the preliminary bioactivity screening of novel compounds derived from 2-methylcyclopropane-1-carbonyl chloride. The tiered screening workflow, combining cytotoxicity and target-based assays, allows for an efficient evaluation and comparison of new chemical entities.

Our hypothetical results demonstrate that subtle structural modifications to the amide substituent can dramatically influence the biological activity profile. Specifically, NCD-2 has emerged as a promising scaffold for kinase inhibitors, while NCD-4 shows potential as a GPCR antagonist. These findings provide a clear direction for the next phase of drug discovery: hit-to-lead optimization. Future work should focus on synthesizing additional analogs of NCD-2 and NCD-4 to further refine the structure-activity relationships and improve potency and selectivity. The inherent properties of the cyclopropane ring—enhancing metabolic stability and providing conformational rigidity—make this scaffold a valuable starting point for developing next-generation therapeutics. [1]

References

  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA.
  • What are the common methods available to detect kinase activities?
  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.
  • Cyclopropane Derivatives and their Diverse Biological Activities - ResearchG
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
  • Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists.
  • Kinase Assay Kit - Sigma-Aldrich.
  • A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin - Benchchem.
  • Screening and identification of novel biologically active natural compounds - ResearchG
  • LDH Cytotoxicity Assay FAQs - G-Biosciences.
  • Update on in vitro cytotoxicity assays for drug development - ResearchG
  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
  • High-throughput calcium flux assays: luminescent versus fluorescent readout.
  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC.
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobiliz
  • LDH Cytotoxicity Assay Kit|Products|NACALAI TESQUE, INC.
  • Structure-activity relationships for the design of small-molecule inhibitors - PubMed.
  • What is the structure-activity relationship SAR in drug design?

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Validation

A Comparative Analysis of Synthesis Methods for 2-Methylcyclopropane-1-carbonyl chloride: Economic and Environmental Impacts

An In-Depth Technical Guide In the landscape of pharmaceutical development and fine chemical synthesis, 2-methylcyclopropane-1-carbonyl chloride serves as a critical structural motif and versatile building block. Its pre...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of pharmaceutical development and fine chemical synthesis, 2-methylcyclopropane-1-carbonyl chloride serves as a critical structural motif and versatile building block. Its presence in the core of significant therapeutic agents and complex natural products, such as Curacin A and intermediates for HPK1 inhibitors, underscores the necessity for efficient and sustainable synthetic routes.[1] This guide provides a comprehensive analysis of the prevalent methods for synthesizing its immediate precursor, 2-methylcyclopropanecarboxylic acid, and its subsequent conversion to the target acid chloride. We will dissect these pathways through the lenses of economic viability and environmental responsibility, offering field-proven insights to guide researchers and process chemists in making informed decisions.

The synthesis can be logically bifurcated into two primary stages: the formation of the cyclopropane ring to yield 2-methylcyclopropanecarboxylic acid, followed by the chlorination of the carboxylic acid. The cyclopropanation step is the most critical, offering the greatest variation in methodology and consequently, the most significant divergence in cost and environmental footprint.

Part 1: Synthesis of the Precursor: 2-Methylcyclopropanecarboxylic Acid

The construction of the strained three-membered ring is the synthetic linchpin. We will compare two classical and widely adopted methodologies: the Corey-Chaykovsky reaction and the Simmons-Smith reaction.

Method A: The Corey-Chaykovsky Reaction (via Corey's Ylide)

This approach involves the cyclopropanation of an α,β-unsaturated ester, such as ethyl crotonate, using dimethylsulfoxonium methylide (Corey's ylide).[2] It is particularly favored for electron-poor olefins.

Mechanism and Rationale: The reaction proceeds via the nucleophilic addition of the ylide to the double bond of the ester, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and dimethyl sulfoxide (DMSO) as a byproduct. The choice of a sulfoxonium ylide over a sulfonium ylide is crucial for achieving cyclopropanation rather than epoxidation.

Economic Analysis:

  • Starting Materials: While ethyl crotonate is relatively inexpensive, the formation of Corey's ylide requires a strong base like sodium hydride (NaH) and a precursor such as trimethylsulfoxonium iodide, which contribute significantly to the overall cost.

  • Scalability: This reaction is notoriously challenging to scale up due to the use of highly reactive and potentially hazardous reagents like NaH and the exothermic nature of the ylide formation.[2] However, recent process development studies have shown that a scalable process is achievable through careful control of reaction parameters, such as the slow addition of a pre-formed ylide solution at elevated temperatures (80–95 °C), which can significantly improve yields.[2]

Environmental Impact:

  • Solvents: The reaction is typically performed in DMSO, a solvent that can be difficult to remove and poses challenges in waste treatment.

  • Reagents and Byproducts: Sodium hydride is highly flammable and water-reactive. The reaction generates stoichiometric amounts of DMSO and sodium iodide as byproducts.

  • Atom Economy: The atom economy is moderate, with significant mass contributed by the sulfoxonium group and the counter-ions which are not incorporated into the final product.

Method B: The Simmons-Smith Reaction

A cornerstone of cyclopropanation, the Simmons-Smith reaction utilizes a carbenoid, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple, to react with an alkene.

Mechanism and Rationale: The active species is believed to be an organozinc intermediate, (iodomethyl)zinc iodide (ICH₂ZnI), which delivers the methylene group to the double bond in a concerted, stereospecific manner. This means the stereochemistry of the starting alkene is retained in the cyclopropane product. For producing 2-methylcyclopropane derivatives, an appropriate methyl-substituted alkene would be the starting point.

Economic Analysis:

  • Starting Materials: The primary cost drivers are diiodomethane, which is expensive, and the zinc-copper couple. While zinc dust is affordable, the activation process adds a step and cost.

  • Scalability: The reaction is generally more amenable to scale-up than the Corey-Chaykovsky reaction due to the less hazardous nature of the reagents, although the heterogeneity of the reaction can sometimes lead to consistency issues.

Environmental Impact:

  • Solvents: Ethereal solvents like diethyl ether or THF are commonly used, which are flammable and can form peroxides.

  • Reagents and Byproducts: Diiodomethane is a lachrymator and is classified as a hazardous substance. The reaction generates significant amounts of zinc iodide and potentially unreacted zinc and copper as inorganic waste, which requires appropriate disposal and treatment.

  • Atom Economy: Similar to the Corey-Chaykovsky reaction, the atom economy is poor due to the large mass of the iodine and zinc atoms that are discarded as byproducts.

Part 2: Conversion to 2-Methylcyclopropane-1-carbonyl chloride

The final step is the conversion of the carboxylic acid to the more reactive acid chloride. This is a standard transformation with fewer alternative pathways in common practice.

Standard Method: Chlorination with Thionyl Chloride (SOCl₂)

This is the most common and straightforward method for preparing acid chlorides from carboxylic acids.

Mechanism and Rationale: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A subsequent intramolecular nucleophilic attack by the chloride ion, with the concurrent release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, yields the final acid chloride.[3]

Economic Analysis:

  • Reagents: Thionyl chloride is an inexpensive and readily available bulk chemical, making this step economically favorable. The reaction is typically high-yielding.

Environmental Impact:

  • Byproducts: The reaction produces two gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] Both are corrosive and toxic, necessitating the use of a fume hood and an appropriate gas scrubbing system, especially on a large scale.

  • Solvents: The reaction can often be run neat or with a minimal amount of a non-protic solvent, which is advantageous. However, any excess thionyl chloride must be quenched carefully, typically with water, in a process that is highly exothermic and releases more HCl and SO₂.

Part 3: Comparative Analysis and Data Presentation

To facilitate a direct comparison, the key performance indicators for the synthesis of the 2-methylcyclopropanecarboxylic acid precursor are summarized below.

MetricMethod A: Corey-ChaykovskyMethod B: Simmons-Smith
Starting Materials α,β-Unsaturated Ester, Trimethylsulfoxonium Iodide, NaHAlkene, Diiodomethane, Zn-Cu Couple
Key Reagent Cost Moderate to HighHigh (due to CH₂I₂)
Typical Solvents DMSODiethyl Ether, THF
Yield Can be low, but optimizable to high yields[2]Generally good to excellent
Scalability Challenging; requires strict process control[2]More straightforward
Primary Byproducts Dimethyl Sulfoxide, Sodium SaltsZinc Iodide, Copper
Key Hazards NaH (flammable solid), Reactive IntermediatesCH₂I₂ (toxic), Flammable Solvents
Environmental Concern DMSO solvent, Hazardous reagentsHalogenated reagents, Heavy metal waste

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow and comparative aspects of the synthesis routes.

cluster_A Method A: Corey-Chaykovsky Route cluster_B Method B: Simmons-Smith Route cluster_C Final Chlorination Step A_start Ethyl Crotonate + Trimethylsulfoxonium Iodide + NaH A_reac Ylide Formation & Cyclopropanation in DMSO A_start->A_reac A_prod Ethyl 2-Methylcyclopropanecarboxylate A_reac->A_prod A_hydro Hydrolysis A_prod->A_hydro A_acid 2-Methylcyclopropanecarboxylic Acid A_hydro->A_acid C_start 2-Methylcyclopropanecarboxylic Acid A_acid->C_start B_start Alkene Substrate + Diiodomethane + Zn/Cu B_reac Carbenoid Formation & Cyclopropanation in Ether B_start->B_reac B_acid 2-Methylcyclopropanecarboxylic Acid B_reac->B_acid B_acid->C_start C_reac Reaction with Thionyl Chloride (SOCl₂) C_start->C_reac C_end 2-Methylcyclopropane-1-carbonyl chloride C_reac->C_end

Caption: Comparative workflow for synthesizing 2-Methylcyclopropane-1-carbonyl chloride.

factors Key Decision Factors Economic Environmental Performance cost Cost of Reagents (CH₂I₂ vs. Ylide Precursors) Process Scalability factors:f1->cost influences environ Solvent Choice (DMSO vs. Ethers) Waste Stream (Metal Salts vs. Organic Byproducts) Reagent Hazards (NaH vs. CH₂I₂) factors:f2->environ influences perf Yield & Purity Stereospecificity Operational Simplicity factors:f3->perf influences

Caption: Decision matrix for selecting a cyclopropanation synthesis route.

Experimental Protocols

The following protocols are representative of the described syntheses and are intended for informational purposes. All procedures should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of trans-2-Methylcyclopropanecarboxylic Acid via Corey-Chaykovsky Reaction[2]
  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.05 eq., 60% dispersion in mineral oil) to anhydrous DMSO.

  • Heat the suspension to 50 °C and add trimethylsulfoxonium iodide (1.05 eq.) portion-wise, maintaining the temperature below 60 °C.

  • Stir the resulting milky suspension at room temperature for 1 hour to ensure complete ylide formation.

  • Cyclopropanation: In a separate flask, dissolve trans-ethyl crotonate (1.0 eq.) in anhydrous DMSO.

  • Heat the ester solution to 80 °C.

  • Slowly add the pre-formed ylide solution via a syringe pump over 2-3 hours, maintaining the reaction temperature between 80-95 °C.

  • After the addition is complete, stir the reaction mixture for an additional hour at 90 °C.

  • Work-up and Hydrolysis: Cool the mixture, quench by carefully adding it to ice-water, and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl ester.

  • Hydrolyze the ester using a standard procedure (e.g., refluxing with aqueous NaOH), followed by acidification with HCl to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry to obtain the product.

Protocol 2: Chlorination with Thionyl Chloride[3]
  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a caustic scrubber (e.g., NaOH solution), place 2-methylcyclopropanecarboxylic acid (1.0 eq.).

  • Reaction: Slowly add thionyl chloride (1.5-2.0 eq.) to the carboxylic acid at room temperature with stirring.

  • Once the initial gas evolution subsides, gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until gas evolution ceases.

  • Purification: Cool the reaction mixture to room temperature. The excess thionyl chloride can be removed by distillation.

  • Distill the residue under reduced pressure to obtain pure 2-methylcyclopropane-1-carbonyl chloride.

Conclusion and Authoritative Recommendation

The choice between the Corey-Chaykovsky and Simmons-Smith routes for synthesizing the 2-methylcyclopropanecarboxylic acid precursor is a trade-off between reagent cost, scalability, and waste management.

  • For lab-scale synthesis , where cost may be less of a concern than operational simplicity and predictable stereochemistry, the Simmons-Smith reaction often provides a reliable and straightforward option.

  • For industrial-scale production , where cost and process safety are paramount, a highly optimized Corey-Chaykovsky reaction may be more economically viable despite its challenges.[2] The higher cost of diiodomethane in the Simmons-Smith route often makes it prohibitive for large-scale campaigns.

The final conversion to the acid chloride is a robust and efficient process using thionyl chloride. The primary consideration for this step is not the chemistry itself, but the engineering controls required to safely handle the corrosive gaseous byproducts.

Ultimately, the "best" method is context-dependent. A thorough process hazard analysis and cost-benefit analysis should be conducted based on the scale of the synthesis and the available resources. As the principles of green chemistry become more integrated into process development, future research may yield catalytic or biocatalytic methods that circumvent the poor atom economy and hazardous reagents of these classical transformations.[4][5]

References

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methylcyclopropane-1-carbonyl chloride

A Researcher's Guide to Safely Handling 2-Methylcyclopropane-1-carbonyl chloride This document provides essential safety and handling protocols for 2-Methylcyclopropane-1-carbonyl chloride, a reactive acyl chloride used...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Methylcyclopropane-1-carbonyl chloride

This document provides essential safety and handling protocols for 2-Methylcyclopropane-1-carbonyl chloride, a reactive acyl chloride used in specialized synthesis. As there is no single, comprehensive Safety Data Sheet (SDS) publicly available for this specific molecule, this guide synthesizes data from the ECHA GHS classification and SDSs of structurally analogous compounds, namely Cyclopropanecarbonyl chloride and Isobutyryl chloride.[1][2][3] The operational directives herein are grounded in the well-understood reactivity of the acyl chloride functional group.

Hazard Analysis: Understanding the Risks

2-Methylcyclopropane-1-carbonyl chloride, like its analogs, is a hazardous chemical that demands rigorous safety protocols. The primary dangers stem from its high reactivity, particularly with water and other nucleophiles, its flammability, and its corrosive nature.[4][5][6]

Core Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage.[4][7][8] The acyl chloride functional group readily reacts with moisture on skin or in the eyes to form hydrochloric acid (HCl) and the corresponding carboxylic acid, leading to immediate chemical burns.[6][9]

  • Respiratory Irritation: Vapors are irritating to the respiratory tract, and inhalation can cause coughing, shortness of breath, and burning sensations.[1] Inhalation of acyl chlorides can lead to severe respiratory issues.[10]

  • Flammability: The compound is a flammable liquid and vapor.[4][7] Vapors are often heavier than air and can travel to an ignition source, causing a flashback.[5][6][9]

  • Reactivity: Reacts violently with water, alcohols, strong bases, and oxidizing agents.[2][9] This water reactivity is a critical handling consideration, as it produces corrosive HCl gas.[7][9]

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/Irritation Category 1B / 2Causes severe skin burns and irritation.[1][2]
Serious Eye Damage/Irritation Category 1 / 2Causes serious eye damage.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2]
Flammable Liquids Category 3Flammable liquid and vapor.[2][4][7]
Acute Toxicity (Oral) Category 3Toxic if swallowed.[2][7]

This table synthesizes data from PubChem and the SDS for the analogous compound Cyclopropanecarbonyl chloride.[1][2]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is non-negotiable when handling this reagent. The goal is to create a complete barrier against vapor inhalation, skin contact, and eye exposure.[11]

Mandatory PPE Ensemble:

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or a laminate film glove (e.g., SilverShield/4H®) are often recommended for acyl chlorides. Always double-glove. Check the manufacturer's compatibility chart for breakthrough times.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[12][13] For any operation outside of a fume hood, such as transporting the chemical or setting up a reaction, a full-face shield must be worn in addition to goggles.[13][14]

  • Body Protection: A flame-resistant lab coat is required at all times. When handling larger quantities (>50 mL), a chemical-resistant apron is also necessary.[12][13]

  • Respiratory Protection: All work must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6][15] If there is any risk of exposure outside of a fume hood, a respirator with an appropriate acid gas cartridge is required.[10][15]

PPE_Workflow cluster_prep Preparation Phase (Outside Lab) cluster_donning Donning PPE (Staging Area) cluster_handling Chemical Handling (Inside Fume Hood) b0 Verify Fume Hood Certification is Current b1 Check Emergency Shower/Eyewash Functionality b0->b1 c0 Don Lab Coat (Flame-Resistant) b1->c0 Enter Lab c1 Don Inner Gloves c0->c1 c2 Don Chemical Splash Goggles c1->c2 c3 Don Outer Gloves (e.g., Butyl) c2->c3 c4 Don Face Shield (If required) c3->c4 d0 Perform all manipulations of 2-Methylcyclopropane- 1-carbonyl chloride c4->d0 Proceed to Hood

Caption: PPE Donning and Laboratory Entry Workflow.

Operational Plan: From Storage to Quenching

3.1. Storage and Handling Environment

  • Storage: Store the chemical in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[4][7][13] It must be kept away from heat, sparks, and open flames.[16][17] The storage area should be secure and accessible only to authorized personnel.[4][7] Store in the original, tightly sealed container.[4][5][15]

  • Inert Atmosphere: Due to its high reactivity with moisture, handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the buildup of HCl gas pressure in the container.[7][15]

  • Grounding: Use explosion-proof electrical equipment and ensure containers are properly grounded and bonded during transfers to prevent static discharge, a potential ignition source.[5][16][17]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before retrieving the chemical, ensure your full PPE is donned correctly. Prepare your workspace in the fume hood by removing unnecessary items and ensuring your reaction apparatus is dry.

  • Inerting the Apparatus: Assemble your glassware and purge it with an inert gas like nitrogen or argon to remove atmospheric moisture.

  • Chemical Transfer:

    • Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of moist air into the container.

    • Perform all transfers in the fume hood using dry, clean syringes or cannulas under a positive pressure of inert gas.

    • Use non-sparking tools for any manipulations.[15][16]

    • Immediately after transfer, securely cap the reagent bottle.

  • Reaction Quenching: Unreacted acyl chloride must be safely quenched. Slowly add the reaction mixture to a separate flask containing a stirred, cooled (ice bath) solution of sodium bicarbonate or another weak base. Do this in the fume hood, as the reaction will evolve gas (CO2 and HCl). Do not quench directly with water or strong bases, as the reaction can be violent.[18]

Emergency and Disposal Plan

4.1. Spill Response Immediate and correct response to a spill is critical to prevent injury and fire.

  • Small Spill (in fume hood):

    • Cover the spill with a non-combustible absorbent material like dry sand, vermiculite, or diatomaceous earth.[9][15][18] Do NOT use water or combustible materials like paper towels.[9]

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[9][17]

    • Wipe the area with a cloth, then decontaminate the surface.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If safe to do so, remove all ignition sources.[4][15]

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Spill_Response start Spill Occurs in_hood Is the spill contained within the fume hood? start->in_hood small_spill Small Spill Procedure in_hood->small_spill Yes large_spill Large Spill Procedure in_hood->large_spill No absorb Cover with dry sand, vermiculite, or other non-combustible absorbent. small_spill->absorb evacuate EVACUATE immediate area. Alert others. large_spill->evacuate collect Collect with non-sparking tools into a sealed waste container. absorb->collect decon Decontaminate spill area. collect->decon ignite Remove ignition sources (if safe to do so). evacuate->ignite contact_ehs Contact EH&S / Emergency Response immediately. ignite->contact_ehs

Caption: Decision workflow for chemical spill response.

4.2. Exposure Protocol

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5][8]

  • Inhalation: Move the affected person to fresh air.[4][20] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][20]

  • Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water and seek immediate medical attention.[19]

4.3. Waste Disposal

  • All waste, including quenched reaction residues and contaminated spill cleanup materials, must be treated as hazardous waste.[9]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Never mix acyl chloride waste with other waste streams, especially aqueous or alcoholic waste.[18]

  • Dispose of all hazardous waste through your institution's certified EH&S program, following all local, state, and federal regulations.[9][18]

References

  • PubChem. 2-Methylcyclopropane-1-carbonyl chloride. National Center for Biotechnology Information. [Link]

  • Krishna Solvechem Ltd. ISO Butyryl Chloride MSDS.[Link]

  • Inchem.org. ICSC 0210 - ACETYL CHLORIDE.[Link]

  • University of St Andrews. Safety Precautions for Corrosive Substances.[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetyl Chloride.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride.[Link]

  • Thermo Fisher Scientific. Cyclopropanecarbonyl chloride Safety Data Sheet (Alfa Aesar).[Link]

  • ReAgent. Safe Handling of Corrosive Chemicals.[Link]

  • Storemasta. Handling Corrosive Substances in the Workplace.[Link]

  • Canada Safety Training. PPE for Hazardous Chemicals.[Link]

  • Chemsafe. 10 Tips Working Safely with corrosives.[Link]

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